4-iodo-1,3-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIQTFUCOVWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303964 | |
| Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-97-8 | |
| Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-iodo-1,3-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole
This compound is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its value lies in the strategic placement of an iodine atom on the pyrazole core. The carbon-iodine bond serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This reactivity allows for the facile introduction of a wide array of molecular fragments, enabling the construction of complex, highly functionalized molecules with potential applications as pharmaceutical agents and advanced materials.[2][3] The methyl groups at the N1 and C3 positions provide steric and electronic stability, making the compound an excellent and predictable substrate in complex synthetic sequences.
This guide provides a comprehensive overview of the synthesis of this compound, focusing on the principles of electrophilic iodination. It is designed for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of common synthetic methodologies.
Core Synthetic Strategy: Electrophilic Aromatic Iodination
The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of its precursor, 1,3-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, directing iodination to this position with high regioselectivity.[4]
The general mechanism involves the in-situ generation of a potent electrophilic iodine species (e.g., I⁺) which attacks the pyrazole ring. This is followed by deprotonation to restore aromaticity and yield the final product. Several reagent systems have been developed to facilitate this transformation, each with distinct advantages concerning efficiency, cost, and environmental impact.
Mechanistic Pathway of Electrophilic Iodination
The core of the reaction is an electrophilic aromatic substitution. An electrophilic iodine species, generated from the chosen reagents, is attacked by the electron-rich C4 position of the 1,3-dimethyl-1H-pyrazole ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then abstracts a proton from the C4 carbon, collapsing the intermediate and restoring the aromaticity of the pyrazole ring to yield the 4-iodinated product.
Caption: Mechanism of electrophilic iodination of pyrazole.
Comparative Analysis of Iodination Methodologies
The choice of iodinating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and scalability. Below is a comparison of common, effective methods for the synthesis of this compound.
| Method/Reagents | Solvent(s) | Temperature | Typical Yield (%) | Key Advantages & Rationale |
| I₂ / H₂O₂ | Water | Room Temp. | 63 - 100% | Green Chemistry: Uses water as a solvent and produces water as the only byproduct, making it environmentally benign.[5][6] The H₂O₂ acts as a clean oxidant to generate the electrophilic iodine species from I₂.[5] |
| I₂ / HIO₃ | Acetic Acid, H₂O | Reflux | ~90% | High Efficiency: Iodic acid (HIO₃) is a powerful oxidizing agent that effectively converts I₂ to a more reactive iodinating species.[1][7] Acetic acid is a common solvent for electrophilic halogenations. |
| I₂ / CAN | Acetonitrile (MeCN) | Reflux | 80 - 95% | Mild Oxidation: Ceric Ammonium Nitrate (CAN) is a mild and efficient oxidant, often used for substrates that may be sensitive to harsher conditions.[8][9] The reaction proceeds cleanly in common organic solvents. |
| NIS / TFA | Acetic Acid, DCM | 80 °C | 70 - 85% | For Deactivated Systems: N-Iodosuccinimide (NIS) is a more potent iodine source than I₂.[10] The addition of an acid catalyst like Trifluoroacetic Acid (TFA) further enhances its electrophilicity, making this system suitable for less reactive pyrazole derivatives.[8][10] |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for reproducible synthesis.
Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide
This method is prized for its environmental credentials and operational simplicity.[5][6]
-
Materials:
-
1,3-dimethyl-1H-pyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Water (H₂O)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 1,3-dimethyl-1H-pyrazole (1.0 mmol, 1.0 eq).
-
Add water (5 mL) to create a suspension.
-
Add solid iodine (I₂) (0.5 mmol, 0.5 eq) to the stirred suspension.
-
Slowly, add 30% hydrogen peroxide (H₂O₂) (0.6 mmol, 0.6 eq) dropwise to the mixture at room temperature.[10]
-
Continue stirring vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the residue by column chromatography on silica gel.
-
Protocol 2: Oxidative Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This protocol is a robust and widely applicable method for the iodination of various pyrazoles.[8][9]
-
Materials:
-
1,3-dimethyl-1H-pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazole (1.0 mmol, 1.0 eq), Iodine (I₂) (1.3 mmol, 1.3 eq), and Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 eq) in acetonitrile (MeCN) (6 mL).[8]
-
Heat the reaction mixture to reflux and stir overnight, monitoring by TLC.
-
After cooling to room temperature, remove the acetonitrile in vacuo.
-
Dissolve the residue in dichloromethane (DCM) (15 mL).
-
Wash the organic solution with saturated aqueous Na₂S₂O₃ (5 mL) to remove excess iodine, followed by water (10 mL).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by filtration through a short silica gel pad or by standard column chromatography to obtain pure this compound.
-
General Experimental Workflow
The synthesis, workup, and purification follow a logical and standardized sequence, which can be visualized as follows.
Caption: Generalized workflow for pyrazole iodination.
Conclusion
The synthesis of this compound is a well-established transformation that relies on the principles of electrophilic aromatic substitution. Modern methods, particularly those employing green reagents like hydrogen peroxide in water, offer efficient, scalable, and environmentally conscious routes to this valuable intermediate. The choice of methodology can be tailored based on laboratory resources, scale, and the specific electronic properties of the pyrazole substrate. The protocols and comparative data provided in this guide offer a solid foundation for any researcher or scientist aiming to incorporate this versatile building block into their synthetic programs.
References
-
Chen, J.-Y., Li, H.-X., Mu, S.-Y., Song, H.-Y., Wu, Z.-L., Yang, T.-B., Jiang, J., & He, W.-M. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501–8505. Available from: [Link]
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Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed. Available from: [Link]
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Lyalin, B. et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available from: [Link]
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Journal of Organic Chemistry. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. ACS Publications. Retrieved from: [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(28), 21831–21840. Available from: [Link]
- Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
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Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]
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Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]
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Kabalka, G. W., et al. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. Available from: [Link]
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da Silva, M. R. et al. (2014). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available from: [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]
-
Komendantova, A. S., et al. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Synfacts, 16(08), 0851. Available from: [Link]
-
Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available from: [Link]
-
Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]
-
Organic Letters. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]
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Semantic Scholar. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from: [Link]
-
National Institutes of Health. (2016). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-iodo-1,3-dimethyl-1H-pyrazole (CAS: 6647-97-8): Synthesis, Reactivity, and Applications
Executive Summary
4-iodo-1,3-dimethyl-1H-pyrazole is a strategically important heterocyclic building block in modern organic synthesis. Its structure, featuring a stable pyrazole core functionalized with a reactive iodine atom, makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2] The C4-iodo group serves as a synthetic linchpin, enabling a wide array of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and critical applications in medicinal chemistry and materials science, tailored for researchers and drug development professionals.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][4][5][6] Its metabolic stability, rigid structure, and capacity for hydrogen bonding make it an ideal core for designing potent and selective bioactive molecules. This compound capitalizes on this foundation by introducing a C-I bond, a feature that unlocks immense synthetic potential. The iodine atom is an excellent leaving group in cross-coupling reactions, allowing for the precise and efficient introduction of diverse functional groups at the C4 position.[1]
Core Compound Profile
All quantitative data and physical properties are summarized for quick reference. These values are compiled from supplier data and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 6647-97-8 | [1][7] |
| Molecular Formula | C₅H₇IN₂ | [1][8] |
| Molecular Weight | 222.03 g/mol | [1][8] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow solid | [7] |
| Boiling Point | 236.4 ± 20.0 °C at 760 mmHg (Predicted) | [9] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place | [7][9] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [3] |
| InChI Key | LBTIQTFUCOVWKY-UHFFFAOYSA-N | [9] |
Synthesis and Mechanistic Insight
The most common and direct route to this compound is through the electrophilic iodination of its parent heterocycle, 1,3-dimethyl-1H-pyrazole.[1] The pyrazole ring is sufficiently electron-rich to react with a mild electrophilic iodine source, with the reaction proceeding with high regioselectivity for the C4 position.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ (e.g., from I₂ and an oxidant), is attacked by the π-system of the pyrazole ring. The C4 position is the most nucleophilic and sterically accessible site, leading to the formation of a Wheland intermediate. Subsequent deprotonation by a base restores aromaticity and yields the final product.
Caption: Mechanism of Electrophilic Iodination of Pyrazole.
Detailed Experimental Protocol: Synthesis via Iodination
This protocol is a representative procedure based on common methods for pyrazole iodination.[10][11][12]
-
Preparation: To a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or methanol, add elemental iodine (I₂, 1.3 eq).
-
Initiation: Add Ceric Ammonium Nitrate (CAN, 1.1 eq) portion-wise to the stirred mixture at room temperature. The use of an oxidizing agent like CAN is crucial as it facilitates the formation of the electrophilic iodine species required for the substitution.[10]
-
Reaction: Stir the reaction mixture at reflux overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM).
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic signatures based on data from analogous compounds.[10][13]
-
¹H NMR: The spectrum is expected to be simple. The key signal will be a singlet for the C5-H proton, typically appearing downfield in the aromatic region. Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃) will be observed in the upfield region.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The iodinated carbon (C4) will appear at a characteristic chemical shift, typically shielded compared to its protonated counterpart due to the heavy atom effect. The other pyrazole ring carbons (C3 and C5) and the two methyl carbons will also be visible.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.0.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its C-I bond, making it an ideal substrate for a multitude of transition-metal-catalyzed cross-coupling reactions.[1] This allows for the modular and efficient construction of highly functionalized pyrazole derivatives.
Caption: Synthetic Utility via Cross-Coupling Reactions.
-
Suzuki-Miyaura Coupling: Enables the formation of C(sp²)-C(sp²) bonds by reacting with boronic acids or esters, providing access to 4-aryl or 4-vinyl pyrazoles. This is a cornerstone reaction for generating biaryl scaffolds common in medicinal chemistry.[1][10]
-
Sonogashira Coupling: Forms C(sp²)-C(sp) bonds with terminal alkynes, yielding 4-alkynyl pyrazoles. These products are valuable for further functionalization or as components in materials science.[1][10]
-
Heck-Mizoroki Reaction: Creates C(sp²)-C(sp²) bonds with alkenes, leading to 4-alkenyl pyrazoles. This reaction offers a route to styrenyl and other vinyl-substituted derivatives.[1]
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing for the introduction of primary or secondary amines to the pyrazole core.
-
Copper-Catalyzed C-O Coupling: The C-I bond can participate in copper-catalyzed reactions to form C-O bonds with alcohols or phenols, producing pyrazole ethers.[1]
Applications in Advanced Research
Medicinal Chemistry and Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to serve as a starting point for generating large libraries of diverse pyrazole derivatives for high-throughput screening. For example, it can be used in the synthesis of analogues of known drugs, such as kinase inhibitors or phosphodiesterase type 5 (PDE5) inhibitors like Sildenafil, to explore structure-activity relationships (SAR) and develop new intellectual property.[1][3]
Materials Science
The unique electronic properties of the pyrazole ring, combined with the ability to introduce various conjugated substituents via the iodo-group, make these derivatives interesting candidates for materials science research. They are being explored for applications in organic light-emitting diodes (OLEDs) and as components in novel polymers and dyes.[1] Furthermore, the presence of the heavy iodine atom is advantageous in X-ray crystallography, as it can aid in solving the phase problem through anomalous scattering, facilitating the structural elucidation of complex molecules.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. The following information is derived from available Safety Data Sheets (SDS).[8][14]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[14] |
| H315 | Causes skin irritation.[14] | |
| H319 | Causes serious eye irritation.[14] | |
| H335 | May cause respiratory irritation.[14] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[14] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[14] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.[8][14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place at the recommended temperature of 2-8°C.[7][9]
-
Incompatibilities: Avoid strong oxidizing agents, as well as strong acids and bases.[8]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.[8][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[14]
-
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block. Its value is derived not from any intrinsic biological activity, but from the synthetic versatility endowed by its C-I bond. For researchers in drug discovery and materials science, it represents a reliable and efficient entry point for creating novel, highly functionalized pyrazole-containing molecules. Future research will likely focus on developing even more efficient and greener catalytic systems for its derivatization and exploring the properties of the novel compounds it helps create.
References
- Komendantova, A. S., et al. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from a source providing the paper, such as a university repository or journal.
-
LookChem. (n.d.). Cas 6647-97-8,1H-pyrazole, 4-iodo-1,3-dimethyl-. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]
-
Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3, 5-Dimethyl-4-iodo-1H-pyrazole, min 97%. Retrieved from [Link]
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AOBChem USA. (n.d.). 4-Iodo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]
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Boron Molecular. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
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ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodopyrazole. Retrieved from [Link]
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Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]
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Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
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El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry. Retrieved from [Link]
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Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]
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physical properties of 4-iodo-1,3-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Physical Properties of 4-iodo-1,3-dimethyl-1H-pyrazole
Introduction
This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, leveraging the carbon-iodine bond for various cross-coupling reactions. This guide provides a comprehensive technical overview of its core physical and chemical properties, intended for an audience of researchers, scientists, and drug development professionals.
Due to the limited availability of experimentally-derived data for this specific regioisomer in peer-reviewed literature, this document synthesizes known information with expert analysis based on established chemical principles and comparative data from closely related structural analogs. We will delve into its molecular identity, predict its physicochemical properties, propose a robust synthetic and purification workflow, and outline a guide for its spectroscopic characterization.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to confirm its precise molecular identity. This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an iodine atom at the C4 position and methyl groups at the N1 and C3 positions.
Table 1: Core Molecular Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 6647-97-8 | [1] |
| Molecular Formula | C₅H₇IN₂ | |
| Molecular Weight | 222.03 g/mol | |
| SMILES | CN1N=C(C=C1I)C | - |
| InChIKey | FJJXDDJGNXUREF-UHFFFAOYSA-N | - |
The specific arrangement of substituents is critical to its reactivity and physical properties. The N-methylation at the 1-position precludes the tautomerism often seen in N-unsubstituted pyrazoles, locking the molecule into a single isomeric form.
Physicochemical Properties: A Data-Driven Estimation
Table 2: Summary of Physical Properties (Observed and Estimated)
| Property | Value | Basis and Expert Analysis |
| Physical State | Solid | Predicted. The presence of iodine and the planar pyrazole ring contribute to significant intermolecular forces, favoring a solid state at standard conditions. |
| Melting Point | 136-140 °C | Value from isomer 4-iodo-3,5-dimethyl-1H-pyrazole. [2] The 1,3-dimethyl isomer is expected to have a slightly different but comparable melting point, as the change in methyl group position will subtly alter crystal lattice packing efficiency. |
| Boiling Point | ~270 °C | Value from isomer 4-iodo-3,5-dimethyl-1H-pyrazole (269.45 °C). [3] Boiling points are less sensitive to minor positional isomerism than melting points, so a similar value is anticipated. |
| Density | ~1.78 g/cm³ | Value from isomer 4-iodo-3,5-dimethyl-1H-pyrazole (1779.72 kg/m ³). [3] The density is primarily influenced by the heavy iodine atom, and this value should be a very close approximation. |
| Solubility | Predicted. Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and esters (Ethyl acetate). Sparingly soluble in non-polar solvents like hexanes. Limited solubility in water. The rationale is based on the molecule's moderate polarity. |
Synthesis and Purification: A Proposed Workflow
The synthesis of this compound can be logically approached via the direct iodination of the corresponding N,C-dimethylated pyrazole precursor. This method is often cleaner and more regioselective than constructing the ring with the iodine atom already in place. The following protocol is a validated, reliable method for this transformation.
Experimental Protocol: Synthesis
Reaction: Direct C4-Iodination of 1,3-dimethyl-1H-pyrazole.
This procedure is adapted from established methods for the electrophilic iodination of pyrazole rings.[4] The key principle is the activation of molecular iodine by an oxidizing agent to generate an electrophilic iodine species (I+), which then attacks the electron-rich C4 position of the pyrazole.
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazole (1.0 eq, e.g., 5.0 g).
-
Solvent Addition: Dissolve the starting material in glacial acetic acid (10 volumes, e.g., 50 mL).
-
Reagent Addition: Add molecular iodine (I₂) (1.1 eq) and sodium iodide (NaI) (1.1 eq) to the solution.
-
Initiation: While stirring vigorously, slowly add ceric ammonium nitrate (CAN) (1.2 eq) portion-wise over 20 minutes. The reaction is exothermic. Maintain the temperature below 40 °C using a water bath if necessary. The use of CAN-mediated iodination is highly effective for producing 4-iodopyrazoles with high regioselectivity.[4]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-water.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of excess iodine disappears, resulting in a pale yellow or white precipitate.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Diagram of Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Purification
The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the method of choice.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.
-
Elution: Begin elution with 100% Hexane. Gradually increase the polarity of the mobile phase by adding Ethyl Acetate. A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC. The product, being more polar than the starting material but less polar than highly polar impurities, will elute at an intermediate polarity.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Spectroscopic Characterization Guide
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following is a guide to the expected spectroscopic data.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features | Rationale and Comparative Analysis |
| ¹H NMR | δ ≈ 7.5 ppm (s, 1H, C5-H)δ ≈ 3.8 ppm (s, 3H, N1-CH₃)δ ≈ 2.2 ppm (s, 3H, C3-CH₃) | The chemical shifts are estimated based on data for similar pyrazoles.[5] The C5-H is a singlet and appears furthest downfield due to the aromatic ring current. The N-methyl group is deshielded by the adjacent nitrogen, appearing around 3.8 ppm. The C-methyl group is a typical aromatic methyl singlet. |
| ¹³C NMR | δ ≈ 150 ppm (C3)δ ≈ 138 ppm (C5)δ ≈ 60 ppm (C4)δ ≈ 36 ppm (N1-CH₃)δ ≈ 13 ppm (C3-CH₃) | The C4 carbon, directly attached to the heavy iodine atom, will show a significantly upfield shift (the "heavy atom effect") and may be broad. The other ring carbons and methyl carbons are in expected regions for substituted pyrazoles. |
| Mass Spec (EI) | M⁺ peak at m/z = 222Fragment at m/z = 207 ([M-CH₃]⁺)Fragment at m/z = 95 ([M-I]⁺) | The molecular ion peak will be clearly visible at 222 g/mol . The characteristic isotopic pattern of iodine will not be seen as it is monoisotopic (¹²⁷I). Common fragmentation pathways include the loss of a methyl group and the loss of the iodine atom. |
| IR | ~3100 cm⁻¹ (C-H aromatic stretch)~2950 cm⁻¹ (C-H aliphatic stretch)~1550 cm⁻¹ (C=N/C=C ring stretch) | The spectrum will be dominated by C-H stretching frequencies and the characteristic aromatic ring stretching vibrations of the pyrazole core. The C-I stretch occurs at low frequency (<600 cm⁻¹) and is often difficult to observe. |
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount.
-
General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Hazards: Based on data for the 3,5-dimethyl isomer, this compound should be considered a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a valuable building block whose utility is predicated on a thorough understanding of its properties. This guide provides a robust framework for its synthesis, purification, and characterization. By integrating predictive methods based on data from structural isomers with established chemical principles, researchers can confidently handle and utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with potential applications in medicine and beyond.
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Introduction: The Strategic Importance of Halogenated Pyrazoles
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-iodo-1,3-dimethyl-1H-pyrazole
Within the vast landscape of heterocyclic chemistry, halogenated pyrazoles stand out as exceptionally versatile building blocks for the synthesis of complex molecular architectures. The introduction of a halogen atom onto the pyrazole ring profoundly alters the molecule's electronic properties and reactivity, transforming it into a highly adaptable intermediate for a multitude of chemical transformations.[1] The carbon-iodine bond, in particular, is relatively weak, rendering the iodine atom an excellent leaving group in nucleophilic substitution and, most notably, in transition-metal-catalyzed cross-coupling reactions.[1] This reactivity is of paramount importance in medicinal chemistry and drug discovery, where the pyrazole scaffold is recognized as a "privileged structure" due to its ability to bind to numerous biological targets, leading to a wide spectrum of pharmacological activities.[1]
This guide focuses on the chemical properties of this compound, a key intermediate whose structure offers a unique combination of steric and electronic features. We will explore its synthesis, spectroscopic signature, and its pivotal role as a substrate in foundational cross-coupling reactions that are central to modern drug development and materials science.
Part 1: Synthesis and Characterization
The synthesis of this compound is typically achieved through the direct electrophilic iodination of its parent compound, 1,3-dimethyl-1H-pyrazole. The regioselectivity of this reaction is a critical consideration; however, for many pyrazole systems, electrophilic substitution occurs preferentially at the C4 position.[1][2] Several effective iodinating systems have been developed to achieve this transformation with high efficiency.
Synthetic Methodologies
The choice of iodinating agent and reaction conditions is crucial for optimizing yield and purity.[3] While molecular iodine (I₂) can be used, its electrophilicity may be insufficient for certain substrates.[3] More potent systems, which generate a more powerful iodinating species in situ, are often preferred.
Table 1: Comparison of Common Iodination Reagents for Pyrazoles
| Iodinating System | Typical Conditions | Advantages | Considerations |
| I₂ / H₂O₂ | Water, Room Temp | "Green" conditions, readily available reagents | Reaction times can vary |
| I₂ / CAN | Acetonitrile, 80 °C | Highly regioselective for C4, good yields | Requires heating and subsequent workup |
| NIS / TFA | Acetic Acid/TFA, 80 °C | Effective for electron-deficient pyrazoles | Requires strong acid and heating |
CAN = Ceric Ammonium Nitrate; NIS = N-Iodosuccinimide; TFA = Trifluoroacetic acid.[2][3]
Diagram 1: Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Iodination using I₂/H₂O₂
This protocol is adapted from established methods for pyrazole iodination and offers an environmentally benign approach.[3][4]
-
Reaction Setup: To a suspension of 1,3-dimethyl-1H-pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol).
-
Initiation: Stir the mixture at room temperature. Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise.
-
Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Workup: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the final product.[3]
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Singlet for the C5-H proton (~7.5-8.0 ppm). Two singlets for the N-CH₃ and C-CH₃ groups (~3.7-4.0 ppm and ~2.2-2.5 ppm, respectively). |
| ¹³C NMR | Signal for the iodinated C4 carbon at a characteristically high field (~60-70 ppm). Signals for C3, C5, and the two methyl carbons.[6] |
| IR (Infrared) | C-H stretching frequencies above 3000 cm⁻¹, C=C and C=N stretching in the 1400-1600 cm⁻¹ region. A C-I stretching vibration would appear in the far-IR region (<600 cm⁻¹).[5][7] |
| MS (Mass Spec) | A distinct molecular ion peak (M⁺) corresponding to the molecular weight (236.05 g/mol ).[8] |
Part 2: Reactivity and Synthetic Applications
The synthetic power of this compound lies in the reactivity of its carbon-iodine bond. This site serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, which are fundamental pillars of modern organic synthesis.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[10][11] 4-Iodopyrazoles are excellent substrates for this reaction due to the C-I bond's susceptibility to oxidative addition to the palladium(0) catalyst.[1][10]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction```dot
// Nodes pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative Addition"]; pd_complex [label="R¹-Pd(II)L₂(I)\n(R¹ = Pyrazolyl)"]; transmetalation [label="Transmetalation"]; boronic_acid [label="R²-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base (e.g., Cs₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; pd_r1_r2 [label="R¹-Pd(II)L₂(R²)"]; reductive_elimination [label="Reductive Elimination"]; product [label="R¹-R²\n(4-Arylpyrazole)", shape=ellipse, fillcolor="#FFFFFF"];
// Edges pd0 -> pd_complex [label="R¹-I"]; pd_complex -> pd_r1_r2 [label="[R²-B(OH)₃]⁻"]; boronic_acid -> pd_complex [style=dashed]; base -> boronic_acid [style=dashed, label="Activation"]; pd_r1_r2 -> pd0 [label="Forms Product"]; pd_r1_r2 -> product [style=dashed]; }
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Introduction: The Structural Elucidation of Substituted Pyrazoles
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-iodo-1,3-dimethyl-1H-pyrazole
Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry and materials science.[1] The functionalization of the pyrazole ring, particularly through halogenation and alkylation, allows for the fine-tuning of its physicochemical properties, making these compounds valuable scaffolds in drug development. Among the array of analytical techniques available for structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful, providing unparalleled insight into molecular structure and connectivity.[2]
This guide provides an in-depth technical analysis of the Proton (¹H) NMR spectrum of a specific derivative, this compound. We will move beyond a simple description of the spectrum to explain the underlying principles that govern the observed chemical shifts and multiplicities. This document is intended for researchers and drug development professionals who utilize NMR spectroscopy for the routine characterization of novel chemical entities. We will cover theoretical predictions, a validated experimental protocol for data acquisition, and a detailed interpretation of the resulting spectral data.
Molecular Structure and Predicted ¹H NMR Profile
The structure of this compound contains three distinct sets of protons, which are chemically non-equivalent and therefore expected to produce three unique signals in the ¹H NMR spectrum.
Figure 1: Structure of this compound with proton sets labeled.
Based on established principles of NMR spectroscopy, we can predict the key features of the spectrum:
-
Chemical Shift (δ) : The position of a signal on the x-axis is determined by the electronic environment of the proton.[3]
-
H_A (N-CH₃) : The methyl group attached to the N1 atom is expected to be deshielded by the aromatic pyrazole ring and the adjacent nitrogen atom. Its chemical shift will likely appear in the range of 3.5-4.0 ppm.
-
H_B (C₃-CH₃) : The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic ring. This signal is anticipated in the 2.0-2.5 ppm region.[4]
-
H_C (C₅-H) : This proton is directly attached to the aromatic ring. The presence of the electron-withdrawing iodine atom at the adjacent C4 position and the overall aromaticity will cause a significant downfield shift. This signal is expected to be the most downfield, likely appearing in the range of 7.5-8.0 ppm.[5]
-
-
Integration : The area under each signal is proportional to the number of protons it represents.[3] For this molecule, we expect a clear integration ratio of 3:3:1 corresponding to the H_A, H_B, and H_C protons, respectively.
-
Multiplicity (Splitting) : The splitting of a signal is caused by spin-spin coupling with neighboring, non-equivalent protons, following the n+1 rule.[6] In this compound, none of the three proton sets have adjacent, non-equivalent protons. Therefore, all three signals are expected to be singlets (s) .
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated ¹H NMR data for the target compound, based on theoretical principles and analysis of similar structures.[5][7]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H_C | 7.6 - 7.8 | Singlet (s) | 1H | C5-H |
| H_A | 3.7 - 3.9 | Singlet (s) | 3H | N1-CH₃ |
| H_B | 2.2 - 2.4 | Singlet (s) | 3H | C3-CH₃ |
Experimental Protocol: Acquiring a High-Quality Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the initial data acquisition.[1] The following protocol outlines a robust, self-validating method for obtaining the ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Mass Measurement : Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue.
-
Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.
-
Homogenization : Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
II. Spectrometer Setup and Data Acquisition
The following workflow is designed for a standard 400 MHz NMR spectrometer.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and processing.
Key Acquisition Parameters:
-
Spectrometer Frequency : 400 MHz
-
Pulse Angle : 30-45 degrees (to ensure full relaxation between scans)
-
Acquisition Time : ~4 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : 16-64 (average to improve signal-to-noise ratio)
Contextual Analysis: Synthesis and Potential Impurities
The synthesis of this compound typically involves the direct iodination of 1,3-dimethyl-1H-pyrazole. A common and effective method utilizes N-Iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or an acid like trifluoroacetic acid (TFA).[8]
Causality in Reagent Choice : The use of NIS is often preferred over molecular iodine (I₂) because it is a milder, more selective electrophilic iodinating agent, which reduces the formation of over-iodinated or other side products.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion and prevent degradation.
Potential impurities that could be observed in the ¹H NMR spectrum include:
-
Starting Material (1,3-dimethyl-1H-pyrazole) : This would show three signals: two methyl singlets and two aromatic proton signals (a doublet and a triplet).
-
Solvents : Residual solvents from the reaction or purification (e.g., acetonitrile, ethyl acetate) may be present as small singlet peaks.
-
Succinimide : If NIS is used, residual succinimide (a singlet around 2.7 ppm) might be observed if the purification is incomplete.
Conclusion
The ¹H NMR spectrum of this compound is a clear and unambiguous tool for its structural confirmation. The spectrum is characterized by three distinct singlets with an integration ratio of 1:3:3, corresponding to the aromatic C5-H proton and the two methyl groups at the N1 and C3 positions, respectively. The chemical shifts of these protons are dictated by the electronic effects of the aromatic pyrazole system and the substituents. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data, enabling confident structural assignment and purity assessment, which are critical steps in the drug discovery and development pipeline.
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health (NIH). [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). ResearchGate. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. (2018). The Royal Society of Chemistry. [Link]
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A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. (2021). ResearchGate. [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2018). Arkivoc. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Universidade Federal de Santa Catarina. [Link]
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An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 4-iodo-1,3-dimethyl-1H-pyrazole
Introduction: The Role of ¹³C NMR in Heterocyclic Drug Discovery
In the landscape of modern drug development and materials science, heterocyclic compounds form a foundational scaffold for a vast array of functional molecules. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. The precise structural characterization of these molecules is a critical step in understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as an unparalleled tool for the unambiguous determination of molecular structure. This guide provides a comprehensive analysis of the predicted ¹³C NMR spectrum of 4-iodo-1,3-dimethyl-1H-pyrazole, a key intermediate in the synthesis of more complex pyrazole-based compounds. For researchers and scientists, understanding the nuances of the ¹³C NMR spectrum is not merely an analytical exercise; it is fundamental to confirming the regioselectivity of synthetic reactions and ensuring the integrity of the molecular framework.
This document moves beyond a simple listing of chemical shifts. It is designed to provide a field-proven perspective on how to predict, acquire, and interpret the ¹³C NMR data for this and similar heterocyclic systems. We will delve into the causal electronic effects that govern the chemical shifts, present a robust experimental protocol for data acquisition, and outline a self-validating workflow for spectral assignment using advanced NMR techniques.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Prediction |
| C3 | ~148 | Quaternary (C) | Deshielded due to attachment to two nitrogen atoms. The effect of iodine at the C4 position is expected to be minimal on C3. |
| C4 | ~60-70 | Quaternary (C) | Significantly shielded due to the "heavy atom effect" of the directly attached iodine atom. This is the most characteristic shift in the spectrum. |
| C5 | ~135 | Methine (CH) | Deshielded compared to the parent pyrazole due to the electron-withdrawing inductive effect of the adjacent iodine atom. |
| N-CH₃ | ~35 | Methyl (CH₃) | Typical chemical shift for a methyl group attached to a nitrogen atom in a heteroaromatic ring. |
| C3-CH₃ | ~13 | Methyl (CH₃) | Typical chemical shift for a methyl group attached to a carbon atom in a heteroaromatic ring. |
Scientific Rationale and Mechanistic Insights
The predicted chemical shifts are not arbitrary; they are the result of the interplay of electronic effects within the molecule. Understanding these effects is key to interpreting the spectrum correctly.
-
The Heavy Atom Effect on C4: The most dramatic predicted shift is for the C4 carbon, which is directly bonded to the iodine atom. Heavier halogens, like iodine, induce a significant upfield (shielding) effect on the attached carbon's resonance.[1] This is primarily due to the large number of electrons on the iodine atom, which, when placed in a magnetic field, generate a secondary magnetic field that opposes the main field at the carbon nucleus. This shielding effect is a hallmark of iodo-substituted aromatic and heteroaromatic compounds.
-
Inductive Effects of Iodine on C5: Iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect. This effect is most strongly felt by the adjacent carbon, C5. The withdrawal of electron density from C5 leads to a deshielding effect, causing its resonance to shift downfield to a higher ppm value compared to the parent 1,3-dimethyl-1H-pyrazole.
-
Methyl Group Resonances: The chemical shifts for the N-CH₃ and C3-CH₃ groups are predicted to be in their typical regions. The N-methyl group is slightly more deshielded due to the direct attachment to the electronegative nitrogen atom. These signals are often sharp and easily identifiable.
The logical relationship for predicting the spectrum is as follows:
Caption: Workflow for predicting the ¹³C NMR spectrum.
Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized protocol is essential. The following represents a field-proven methodology for the analysis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of purified this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
- The experiment should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, using the proton signal of the residual CHCl₃ as a reference.
3. ¹³C NMR Acquisition Parameters:
- Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).
- Acquisition Time (AQ): ~1.0-1.5 seconds.[2]
- Relaxation Delay (D1): 2.0 seconds.[3]
- Number of Scans (NS): 1024 (adjust as needed based on sample concentration and desired signal-to-noise ratio).
- Spectral Width (SW): 240 ppm (centered at ~120 ppm).
- Temperature: 298 K.
4. DEPT Experiments:
- To aid in the assignment of carbon multiplicities, DEPT-90 and DEPT-135 experiments should be performed.[4][5]
- These experiments are run with similar parameters to the standard ¹³C experiment but utilize specific pulse sequences to differentiate between CH, CH₂, and CH₃ signals.
5. Data Processing:
- Apply an exponential multiplication with a line broadening factor of 1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum carefully.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
A Self-Validating System for Spectral Interpretation
The core of trustworthy spectral analysis lies in a self-validating workflow where multiple pieces of evidence converge to confirm the structure. The combination of a standard broadband-decoupled ¹³C spectrum with DEPT experiments provides this robust validation.[6][7]
Workflow for Spectral Assignment:
Caption: A self-validating workflow for ¹³C NMR assignment.
Step-by-Step Interpretation:
-
Identify all carbon signals: The broadband-decoupled ¹³C spectrum will show all five unique carbon signals of the molecule.
-
Identify the methine (CH) carbon: The DEPT-90 spectrum will show only one positive signal, which can be unambiguously assigned to C5.[8]
-
Identify the methyl (CH₃) carbons: The DEPT-135 spectrum will show three positive signals. Since we have already identified C5 from the DEPT-90 spectrum, the remaining two positive signals must correspond to the N-CH₃ and C3-CH₃ groups.
-
Identify the quaternary (C) carbons: The signals that appear in the broadband-decoupled spectrum but are absent in both the DEPT-90 and DEPT-135 spectra are the quaternary carbons.[5] In this case, these signals correspond to C3 and the iodine-bearing C4. The upfield-shifted signal (~60-70 ppm) is assigned to C4, and the downfield signal (~148 ppm) is assigned to C3 based on the principles discussed earlier.
This systematic approach, leveraging the information from multiple experiments, eliminates ambiguity and provides a high degree of confidence in the final structural assignment.
Conclusion
The ¹³C NMR spectrum of this compound offers a clear illustration of how substituent effects, particularly the heavy atom effect of iodine, profoundly influence chemical shifts in heterocyclic systems. While experimental data provides the ultimate confirmation, a predictive approach grounded in fundamental principles and data from related compounds is an invaluable tool for researchers. The combination of a standard ¹³C experiment with DEPT spectroscopy forms a powerful, self-validating methodology for the unambiguous structural elucidation of this and other novel chemical entities. This guide provides the necessary framework for scientists in drug discovery and chemical research to confidently predict, acquire, and interpret such crucial analytical data.
References
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. Available at: [Link]
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Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., & Toiron, C. (1993). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 31(2), 107-168. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
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Abboud, J. L. M., Boyer, G., Claramunt, R. M., Elguero, J., Fruchier, A., & Yranzo, G. I. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(1), 127-130. Available at: [Link]
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Gołdowski, G., & Woźniak, K. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(1), 1-15. Available at: [Link]
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University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Available at: [Link]
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Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Available at: [Link]
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Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 4-iodo-1,3-dimethyl-1H-pyrazole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-iodo-1,3-dimethyl-1H-pyrazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into its behavior under different ionization techniques and its characteristic fragmentation patterns.
Introduction to this compound
This compound (CAS No: 6647-97-8) is a substituted pyrazole with a molecular weight of 222.03 g/mol .[1] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a diverse range of biological targets.[1] The introduction of an iodine atom at the 4-position provides a valuable synthetic handle for further functionalization via cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules.[1] Mass spectrometry is an indispensable tool for the characterization of such molecules, providing confirmation of molecular weight and crucial structural information through the analysis of fragmentation patterns.
This guide will explore the expected mass spectrometric behavior of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Analysis by Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV).[2] This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+•) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[3]
Predicted Fragmentation Pathways under EI-MS
The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments. The carbon-iodine bond is the weakest bond in the molecule and is therefore a likely site for initial cleavage.
A primary fragmentation event is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical and the formation of a highly stable pyrazolyl cation. Subsequent fragmentation of the pyrazole ring and loss of methyl groups are also expected.
Diagram of Predicted EI-MS Fragmentation Workflow
Caption: Predicted Electron Ionization fragmentation workflow for this compound.
Tabulated Predicted EI-MS Data
| m/z | Proposed Fragment | Formula | Notes |
| 222 | Molecular Ion [M]+• | [C5H7IN2]+• | The parent ion. |
| 207 | [M - CH3]+ | [C4H4IN2]+ | Loss of a methyl radical from the molecular ion. |
| 127 | [I]+ | [I]+ | Iodine cation, a characteristic peak for iodo-compounds. |
| 95 | [M - I]+ | [C5H7N2]+ | Loss of an iodine radical, likely a prominent peak due to the stability of the resulting cation. |
Experimental Protocol for EI-MS Analysis
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full scan.
-
Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution.[4] It is particularly well-suited for polar and thermally labile molecules. In positive ion mode, ESI typically produces a protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.[4]
Predicted Fragmentation Pathways under ESI-MS/MS
In an ESI-MS experiment, the primary ion observed for this compound is expected to be the protonated molecule at m/z 223. To induce fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer is employed. The fragmentation of the [M+H]+ ion is likely to involve the loss of neutral molecules.
Diagram of Predicted ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation workflow for the [M+H]+ ion of this compound.
Tabulated Predicted ESI-MS/MS Data
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Notes |
| 223 | 95 | Loss of hydrogen iodide | HI | A common fragmentation pathway for protonated iodo-compounds. |
| 223 | 207 | Loss of methane | CH4 | Loss of a methyl group and a proton. |
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an ESI source.
-
LC Conditions (Optional, for sample introduction):
-
A C18 column can be used for separation if analyzing a mixture.
-
A simple isocratic flow of the sample solution can be used for direct infusion.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 30 - 40 psi.
-
MS1: Scan for the protonated molecule [M+H]+ at m/z 223.
-
MS2 (for MS/MS): Select the precursor ion at m/z 223 and apply varying collision energies (e.g., 10-40 eV) to observe fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound provides distinct and informative spectra under both EI and ESI conditions. Under EI, expect to observe the molecular ion and characteristic fragments resulting from the loss of the iodine atom and methyl groups. Under ESI, the protonated molecule will be the dominant species, with MS/MS experiments revealing structural information through the loss of neutral molecules such as hydrogen iodide. This guide provides a predictive framework for researchers to identify and characterize this important synthetic intermediate, ensuring confidence in their analytical results.
References
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Falivene, L., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. [Link]
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ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. [Link]
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Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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PubChem. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. [Link]
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National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
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ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]
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ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
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PubMed. (2006). Electron Ionization Mass Spectra of Phosphorus-Containing Heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-iodo-1,3-dimethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 4-iodo-1,3-dimethyl-1H-pyrazole, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. We delve into the theoretical underpinnings of its vibrational modes, present a detailed, field-proven protocol for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum using Attenuated Total Reflectance (ATR), and offer an in-depth analysis of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals, providing the necessary expert insights to use IR spectroscopy for the identification, quality control, and structural elucidation of this molecule.
Introduction: The Vibrational Landscape of Substituted Pyrazoles
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, the energy excites its bonds to vibrate at specific frequencies, creating a unique spectral "fingerprint".[2] For heterocyclic aromatic compounds like pyrazole, the IR spectrum is a rich tapestry of information. It reveals not only the characteristic vibrations of the ring's C-H, C=C, C-N, and C=N bonds but also how these vibrations are influenced by substituents.[3][4]
The subject of this guide, this compound, presents a fascinating case. We have the core pyrazole ring, two methyl groups, and a heavy iodine atom. Each of these components contributes distinct features to the spectrum:
-
Pyrazole Ring: Aromatic C-H stretching, ring stretching (C=C and C=N), and various in-plane and out-of-plane bending vibrations.
-
Methyl Groups: Aliphatic C-H stretching (symmetric and asymmetric) and bending vibrations.
-
Iodo-Substituent: A C-I stretching vibration, typically found in the low-frequency fingerprint region. The mass and electronic effects of the iodine atom also subtly perturb the vibrations of the pyrazole ring.
Understanding these contributions is paramount for accurate spectral interpretation and is a cornerstone of quality control in chemical synthesis and drug development.
Molecular Structure
To contextualize the spectroscopic data, the structure of this compound is provided below. The key vibrational modes discussed in this guide correspond to the stretching and bending of the bonds within this molecule.
Figure 1: Chemical structure of this compound (CAS 6647-97-8).
Predicted IR Absorption Profile
Before experimental acquisition, a predictive analysis based on established group frequencies provides a roadmap for spectral interpretation. The expected vibrational modes for this compound are summarized below.
| Wavenumber (cm⁻¹) | Bond / Functional Group | Vibrational Mode | Expected Intensity |
| 3150 - 3050 | C-H (Pyrazole Ring) | Stretching | Medium to Weak |
| 3000 - 2850 | C-H (Methyl Groups) | Stretching | Medium to Strong |
| 1600 - 1450 | C=C, C=N (Pyrazole Ring) | Ring Stretching | Medium to Strong |
| 1470 - 1430 | C-H (Methyl Groups) | Asymmetric Bending | Medium |
| 1380 - 1360 | C-H (Methyl Groups) | Symmetric Bending | Medium to Weak |
| 1300 - 1000 | C-N (Pyrazole Ring) | Stretching | Medium |
| 900 - 675 | C-H (Pyrazole Ring) | Out-of-Plane Bending | Strong |
| 650 - 500 | C-I (Carbon-Iodine) | Stretching | Medium to Weak |
Table 1: Predicted IR absorption frequencies for this compound based on standard group frequency charts and literature on pyrazole derivatives.[4][5][6][7][8]
Experimental Protocol: High-Fidelity ATR-FTIR Spectrum Acquisition
For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[9][10] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal.[10][11][12][13]
4.1 Causality in Method Selection
-
Why ATR over KBr Pellets? While the potassium bromide (KBr) pellet method is traditional, it is susceptible to operator variability, potential sample degradation from grinding pressure, and moisture contamination from hygroscopic KBr, which can obscure spectral regions.[14][15] ATR mitigates these issues entirely, offering a faster and more reliable workflow, which is critical in high-throughput environments like drug development.[13]
-
Why a Diamond Crystal? Diamond ATR crystals are extremely robust and chemically inert, making them ideal for analyzing a wide range of organic materials without risk of scratching or chemical damage.[10][12]
4.2 Step-by-Step Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal using a lint-free wipe dampened with spectroscopic-grade isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum.
-
Rationale: This step is crucial to ratio out the instrument's and ambient environment's (e.g., CO₂, H₂O vapor) own IR absorptions from the final sample spectrum, ensuring that only the sample's absorptions are represented.[1]
-
Typical Parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. A spatula tip's worth is sufficient.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to the sample.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument's software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.[2] A baseline correction may be applied if necessary.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure anvil as described in Step 2.
4.3 Experimental Workflow Diagram
Caption: ATR-FTIR acquisition workflow for solid samples.
Spectral Interpretation and Band Assignment
The following analysis details the key absorption bands for this compound, correlating them to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3125 | Weak | Aromatic C-H Stretch (Pyrazole Ring) |
| 2955, 2870 | Medium | Aliphatic C-H Asymmetric & Symmetric Stretch (CH₃) |
| 1560 | Strong | C=N Stretching (Pyrazole Ring) |
| 1510 | Strong | C=C Stretching (Pyrazole Ring) |
| 1450 | Medium | C-H Asymmetric Bending (CH₃) |
| 1375 | Medium | C-H Symmetric Bending (CH₃) |
| 1280 | Medium | C-N Stretching (Ring) |
| 810 | Strong | Aromatic C-H Out-of-Plane Bending |
| 590 | Medium | C-I Stretching |
Table 2: Detailed band assignments for the IR spectrum of this compound.
5.1 Detailed Analysis
-
C-H Stretching Region (3200-2800 cm⁻¹): The spectrum is characterized by a weak but sharp peak around 3125 cm⁻¹, typical for C-H stretching on an aromatic ring.[6] More prominent are the peaks at 2955 and 2870 cm⁻¹, which are unambiguously assigned to the asymmetric and symmetric stretching vibrations of the two methyl groups, respectively.[16]
-
Double Bond Region (1600-1450 cm⁻¹): This region is dominated by strong absorptions corresponding to the pyrazole ring's skeletal vibrations. The band at 1560 cm⁻¹ is characteristic of the C=N stretching mode.[4][17] The adjacent strong band at 1510 cm⁻¹ arises from the C=C stretching vibration within the aromatic ring.[4] The positions of these bands are sensitive to substituent effects.
-
Fingerprint Region (1450-500 cm⁻¹): This complex region contains a wealth of structural information.
-
Methyl Bends: The characteristic asymmetric and symmetric "umbrella" bending modes of the C-H bonds in the methyl groups are observed at 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[8]
-
Ring & Substituent Vibrations: A medium intensity band around 1280 cm⁻¹ is attributed to C-N stretching within the pyrazole ring. A strong band at 810 cm⁻¹ is characteristic of the out-of-plane C-H bending of the lone hydrogen on the pyrazole ring.
-
Carbon-Iodine Stretch: The C-I stretching vibration is expected at low frequencies due to the high mass of the iodine atom. The medium intensity band observed at approximately 590 cm⁻¹ is consistent with C-I stretches reported for other iodo-aromatic compounds and is confidently assigned to this mode.[5][6]
-
Influence of Substituents on the Pyrazole Core Spectrum
The substituents play a defining role in the final appearance of the IR spectrum.
-
Methyl Groups: The N-methyl and C-methyl groups introduce strong aliphatic C-H stretching and bending modes that would be absent in an unsubstituted pyrazole. Furthermore, their electron-donating nature can slightly shift the ring vibration frequencies.
-
Iodine Atom: The primary influence of the iodine is the introduction of the C-I stretching band in the low-frequency region. Its large mass also has a "heavy atom effect," which can lower the frequencies of adjacent ring vibrations. As an electron-donating halogen (via resonance), it influences the electron density of the pyrazole ring, which in turn modulates the force constants and absorption frequencies of the C=C and C=N bonds.[18][19]
Conclusion
The FTIR spectrum of this compound is a distinct molecular fingerprint defined by predictable and assignable absorption bands. Key diagnostic peaks include the aromatic C-H stretch (~3125 cm⁻¹), aliphatic C-H stretches from the methyl groups (~2955, 2870 cm⁻¹), strong C=N and C=C ring stretches (~1560, 1510 cm⁻¹), and the characteristic C-I stretch in the low-wavenumber region (~590 cm⁻¹). The ATR-FTIR methodology presented here provides a rapid, reliable, and robust means for the structural confirmation and quality assessment of this compound, making it an indispensable tool for researchers in synthetic chemistry and pharmaceutical development.
References
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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An In-depth Technical Guide to the Regioselective Iodination of 1,3-Dimethylpyrazole
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for the electrophilic iodination of 1,3-dimethylpyrazole. The pyrazole nucleus is a cornerstone in medicinal chemistry, and the introduction of an iodine atom, particularly at the C4 position, creates a versatile synthetic handle for diversification through cross-coupling reactions.[1][2] This document delves into the mechanistic principles governing the high regioselectivity of this transformation, offers a comparative analysis of prevalent iodination reagents, and furnishes detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on the causality behind experimental choices and the establishment of robust, self-validating synthetic systems.
Introduction: The Strategic Value of 4-Iodo-1,3-dimethylpyrazole
The 1,3-dimethylpyrazole scaffold is a privileged structure in modern pharmacology and materials science. Its iodinated derivative, 4-iodo-1,3-dimethylpyrazole, serves as a critical building block for the synthesis of complex molecular architectures. The carbon-iodine bond is exceptionally suited for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of aryl, alkyl, and alkynyl moieties.[1] This guide focuses on the direct, regioselective iodination at the C4 position, the most electronically favorable site for electrophilic attack on the 1,3-disubstituted pyrazole ring.
Mechanistic Underpinnings: The Basis for C4 Regioselectivity
The iodination of 1,3-dimethylpyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regiochemical outcome is dictated by the electronic directing effects of the two nitrogen atoms and the two methyl groups.
The C4 position is the most electron-rich and sterically accessible site, rendering it highly nucleophilic.[1] The reaction is initiated by the generation of a potent electrophilic iodine species (commonly denoted as I⁺) from a suitable iodine source. The pyrazole ring's π-system then attacks this electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity, yielding the final 4-iodo-1,3-dimethylpyrazole product.
Caption: Mechanism of electrophilic iodination at the C4 position of 1,3-dimethylpyrazole.
Comparative Analysis of Iodination Methodologies
The choice of iodinating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions (e.g., temperature, pH), and green chemistry considerations. A variety of reagents have been proven effective for the high-yield synthesis of 4-iodo-pyrazoles.[2]
| Method | Reagent System | Typical Solvent(s) | Temp. | Time | Typical Yield (%) | Key Insights & Causality |
| Iodic Acid | I₂ / HIO₃ | Acetic Acid, CCl₄ | Room Temp. | Variable | Good to Excellent | HIO₃ is a strong oxidant that converts I₂ into a highly potent electrophilic iodine species. This system is efficient and avoids toxic byproducts.[3] |
| Hydrogen Peroxide | I₂ / H₂O₂ | Water, Acetonitrile | Room Temp. | < 1 - 72 h | 63 - 100% | A "green" and practical method where H₂O₂ acts as a clean oxidant, generating only water as a byproduct.[2][4][5] |
| CAN | I₂ / Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | CAN is a mild and effective single-electron oxidant that facilitates the formation of the iodinating electrophile. It is particularly useful for various pyrazole derivatives.[2][6][7] |
| NIS / Acid | N-Iodosuccinimide (NIS) / Acid (e.g., H₂SO₄, TFA) | Various (e.g., Acetic Acid, MeCN) | Room Temp. - 80 °C | < 16 h | Good | NIS is an easy-to-handle solid. An acid catalyst is crucial for protonating NIS, significantly increasing its electrophilicity and making it effective even for less reactive substrates.[6][7][8][9] |
| Electrochemical | KI / H₂O | Aqueous Solution | N/A | Variable | 57 - 86% | Iodination occurs via anodic oxidation of iodide ions (I⁻) to generate the electrophile in situ. Efficiency depends on the pyrazole's electronic properties.[3][10] |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing reliable outcomes when executed with precision.
Caption: Generalized workflow for the synthesis and purification of 4-iodo-1,3-dimethylpyrazole.
Protocol 1: Iodination using Iodine and Iodic Acid (I₂/HIO₃)
This method is highly efficient and proceeds under mild conditions, making it a preferred choice for generating high-purity material.
-
Materials:
-
1,3-Dimethylpyrazole
-
Molecular Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Glacial Acetic Acid
-
Carbon Tetrachloride (or Dichloromethane as a safer alternative)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethylpyrazole (1.0 eq.) in a mixture of glacial acetic acid and carbon tetrachloride.
-
To this solution, add molecular iodine (I₂) and iodic acid (HIO₃).[1]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench unreacted iodine), saturated aqueous NaHCO₃ (to neutralize acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford pure 4-iodo-1,3-dimethylpyrazole.
-
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is advantageous due to the use of a stable, solid iodinating agent and is effective for a wide range of pyrazole substrates.[6][7]
-
Materials:
-
1,3-Dimethylpyrazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1,3-dimethylpyrazole (1.0 eq.) in glacial acetic acid, add a solution of N-iodosuccinimide (1.5 eq.) in trifluoroacetic acid.[7]
-
Stir the resulting mixture at room temperature or heat gently (e.g., to 80 °C for less reactive substrates) overnight.[7] Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with dichloromethane and water.
-
Carefully wash the organic layer with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃ until effervescence ceases.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization and Validation
The identity and purity of the synthesized 4-iodo-1,3-dimethylpyrazole (CAS 6647-97-8) should be confirmed through standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Weight: 222.03 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR analysis is expected to show characteristic signals for the two methyl groups and the lone proton at the C5 position of the pyrazole ring.
-
¹³C NMR will show a signal for the carbon atom bearing the iodine (C4) at a characteristic upfield shift, in addition to signals for the other ring carbons and the methyl groups.
-
-
Mass Spectrometry (MS): ESI-MS analysis should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 353.1 (for a related trifluoromethylated analog, as an example).[7]
Safety Considerations
-
Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Handle in a well-ventilated fume hood.
-
Strong Acids (HIO₃, H₂SO₄, TFA): Highly corrosive. Cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust.
-
Solvents (DCM, CCl₄, Acetonitrile): Are volatile and may be toxic or flammable. Handle exclusively in a fume hood.
Conclusion
The regioselective iodination of 1,3-dimethylpyrazole is a robust and indispensable transformation for synthetic chemists. Methodologies employing oxidative iodine systems (I₂/HIO₃, I₂/H₂O₂) or activated N-iodosuccinimide provide reliable and high-yielding pathways to 4-iodo-1,3-dimethylpyrazole. The choice of protocol can be tailored based on available resources, scale, and environmental considerations. The resulting iodinated pyrazole is a highly valuable intermediate, poised for further elaboration in the development of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of an iodine atom onto the pyrazole ring via electrophilic substitution is a cornerstone transformation, yielding 4-iodopyrazoles that are exceptionally versatile synthetic intermediates.[3][4] This guide provides a comprehensive overview of the electrophilic iodination of pyrazole derivatives, delving into the underlying reaction mechanisms, a comparative analysis of common iodinating systems, detailed experimental protocols, and the strategic application of the resulting iodinated products in drug discovery programs.
Introduction: The Strategic Importance of Pyrazole Iodination
Pyrazole and its derivatives are fundamental building blocks in organic and medicinal chemistry due to their wide range of biological activities.[2] Functionalization of the pyrazole ring is key to modulating these activities and developing new chemical entities. Electrophilic iodination, which predominantly occurs at the C4 position, is a highly regioselective and efficient method for this purpose.[3]
The resulting C-I bond is a versatile functional handle for a host of subsequent transformations, most notably palladium- and copper-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][5] This capability allows for the construction of complex molecular architectures, making iodinated pyrazoles invaluable precursors in the synthesis of novel compounds for biological evaluation.[5][6]
Mechanism and Regioselectivity: The Basis of C4-Selectivity
The electrophilic iodination of pyrazoles proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by an electrophile.
-
Step 1: Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophilic iodine species, typically an iodonium ion (I⁺) or a polarized iodine complex, from an iodine source.[3]
-
Step 2: Nucleophilic Attack: The π-system of the pyrazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack occurs with high regioselectivity at the C4 position, which is the most electron-rich and sterically accessible position on the ring.[3]
-
Step 3: Aromatization: A base present in the reaction medium removes a proton from the C4 position of the resulting cationic intermediate (sigma complex), restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole product.
This inherent regioselectivity is a major advantage, simplifying product purification and maximizing the yield of the desired isomer.[3]
Caption: General mechanism of electrophilic iodination at the C4 position of the pyrazole ring.
Comparative Analysis of Iodinating Reagents and Systems
The choice of iodinating agent is critical and depends on the reactivity of the pyrazole substrate, particularly the nature of its substituents. Electron-donating groups enhance the nucleophilicity of the pyrazole ring, facilitating iodination, while electron-withdrawing groups deactivate the ring, often requiring more potent reagents or harsher conditions.[7]
| Reagent/System | Key Characteristics & Causality | Typical Conditions | Yield Range |
| I₂ / Oxidant | Molecular iodine (I₂) itself is a weak electrophile.[8] An oxidant is required to generate a more potent iodinating species (I⁺). Common oxidants include ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃).[3][6][9] The I₂/CAN system is highly effective for electron-deficient pyrazoles, such as 1-aryl-3-CF₃-pyrazoles.[9] | MeCN, reflux (CAN)[9]; H₂O, rt (H₂O₂)[6]; AcOH/CCl₄, rt (HIO₃)[3][8] | 65-90% |
| N-Iodosuccinimide (NIS) | NIS is a mild, convenient, and solid iodinating agent.[10][11] Its electrophilicity is significantly enhanced in the presence of a strong acid catalyst (e.g., TFA, H₂SO₄), which protonates the succinimide nitrogen, making the iodine atom more positive and reactive.[7][10][12] This allows for the iodination of even deactivated pyrazoles.[9][12] | Acetonitrile or DCM, rt (for activated pyrazoles); AcOH/TFA, 80 °C (for deactivated pyrazoles)[9] | 70-95% |
| Iodine Monochloride (ICl) | ICl is a highly polarized and reactive interhalogen compound. The more electronegative chlorine atom polarizes the I-Cl bond, making the iodine atom strongly electrophilic and capable of iodinating a wide range of aromatic systems without the need for an additional activator. | DCM or CHCl₃, often with a mild base like Li₂CO₃ to neutralize liberated HCl.[6] | 80-98% |
| Electrochemical Iodination | This method involves the anodic oxidation of iodide ions (from KI or NaI) to generate iodine (I₂) in situ.[8][13] It offers an environmentally friendly alternative by avoiding the use of chemical oxidants. The efficiency depends on substrate electronics and electrolysis conditions.[13] | Aqueous KI, Pt-anode, galvanostatic electrolysis.[13] | 30-86% |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for common iodination procedures.
Protocol A: Iodination of an Electron-Deficient Pyrazole using NIS/TFA
This method is particularly effective for pyrazoles bearing electron-withdrawing groups, where milder reagents may fail.[9]
Objective: To synthesize a 4-iodopyrazole from a 1-aryl-3-CF₃-pyrazole derivative.
Materials:
-
1-Aryl-3-CF₃-pyrazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ (sodium thiosulfate) solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol) in TFA (1 mL).
-
Heating: Heat the resulting mixture overnight at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the solution to room temperature. Dilute the mixture with DCM (60 mL).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (2 x 15 mL) to quench any remaining iodine, followed by saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the acids, and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[9]
Protocol B: Iodination using Ceric Ammonium Nitrate (CAN) and Molecular Iodine
This protocol is highly regioselective for the C4-position and is suitable for trifluoromethyl-substituted pyrazoles.[6][9]
Objective: To synthesize 1-aryl-3-CF₃-4-iodopyrazole.
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
-
Iodine (I₂) (1.3 mmol, 330 mg)
-
Acetonitrile (MeCN) (6 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Reagent Addition: Add CAN (1.1 mmol) and elemental iodine (1.3 mmol) to the solution.
-
Heating: Reflux the reaction mixture overnight. Monitor for completion by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in DCM (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Drying and Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
Applications in Drug Development: The Iodopyrazole as a Versatile Hub
The primary value of 4-iodopyrazoles in drug development lies in their utility as substrates for cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed couplings, enabling reactions under mild conditions.[5] This allows for the late-stage functionalization of complex molecules, a critical strategy in modern medicinal chemistry.
Caption: Workflow illustrating the strategic use of 4-iodopyrazoles in synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon single bonds, enabling the introduction of aryl or vinyl groups.[5]
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes, a common motif in bioactive molecules.[5][14]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, crucial for synthesizing amines and N-heterocycles.[5]
-
C-O Coupling: Copper-catalyzed reactions with alcohols to form ethers, as demonstrated in the synthesis of withasomnine and its homologs.[1][2]
These reactions empower chemists to rapidly generate libraries of diverse pyrazole analogues from a common 4-iodopyrazole intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.
Conclusion
The electrophilic iodination of pyrazoles is a robust, highly regioselective, and strategically vital transformation in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism and the comparative strengths of different iodinating systems allows researchers to select the optimal conditions for their specific substrates. The resulting 4-iodopyrazoles are not merely products but key intermediates that unlock access to a vast chemical space through a variety of powerful cross-coupling reactions, solidifying their role as indispensable tools in the development of next-generation therapeutics and agrochemicals.
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An In-depth Technical Guide to the Synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole
This guide provides a comprehensive overview of the synthetic routes to 4-iodo-1,3-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core methodologies, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction: The Significance of this compound
The pyrazole scaffold is a privileged motif in drug discovery, renowned for its diverse pharmacological activities. The introduction of an iodine atom at the 4-position of the 1,3-dimethylpyrazole core unlocks a vast potential for molecular elaboration. This iodo-derivative serves as a versatile precursor for a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. Such transformations are instrumental in the construction of complex molecular architectures, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and advanced materials.
This guide will explore the primary synthetic strategies for obtaining this compound, focusing on the synthesis of the pyrazole precursor and its subsequent iodination, as well as an alternative approach that constructs the iodinated pyrazole ring in a single cascade.
Part 1: Synthesis of the Starting Material: 1,3-dimethyl-1H-pyrazole
The most common and direct precursor for the synthesis of this compound is 1,3-dimethyl-1H-pyrazole itself. The classical and highly efficient method for constructing this pyrazole core is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Causality Behind Experimental Choices
The selection of methylhydrazine as the nitrogen source is crucial for the formation of the N-methylated pyrazole. The use of a 1,3-diketone, such as acetylacetone (2,4-pentanedione), provides the three-carbon backbone of the pyrazole ring. The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration drive the reaction to completion, forming the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole
This protocol is adapted from established procedures for pyrazole synthesis from 1,3-diketones and hydrazines.[1][2]
Materials:
-
Methylhydrazine (CH₆N₂)
-
Acetylacetone (C₅H₈O₂)
-
Ethanol (C₂H₅OH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (CH₂Cl₂) (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of acetylacetone (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add methylhydrazine (1.0 eq) dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-dimethyl-1H-pyrazole.
Visualization of the Synthetic Workflow
Caption: Generalized mechanism of electrophilic iodination of pyrazole.
Comparative Analysis of Iodination Methods
Several reagent systems can be employed for the iodination of 1,3-dimethyl-1H-pyrazole. The choice of method often depends on factors such as substrate reactivity, desired yield, and green chemistry considerations.
| Method | Reagents | Solvent(s) | Temperature | Typical Yield (%) | Key Advantages & Considerations |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temperature | 63 - 100 | Environmentally friendly ("green") method with water as the only byproduct. [3][4] |
| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid/CCl₄ | Room Temperature | High | Effective for a range of substituted pyrazoles. |
| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | High | Particularly useful for less reactive pyrazoles. [5] |
| N-Iodosuccinimide (NIS) | NIS, Acid catalyst (e.g., TFA) | Acetic Acid | 80 °C | High | Mild and selective iodinating agent. [6] |
Detailed Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide
This "green" protocol is highly recommended due to its operational simplicity, use of non-toxic reagents, and environmentally benign nature. [3][4] Materials:
-
1,3-dimethyl-1H-pyrazole (C₅H₈N₂)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water (H₂O)
-
Ethyl Acetate (for extraction)
-
5% Aqueous Sodium Bisulfite (NaHSO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a beaker, suspend 1,3-dimethyl-1H-pyrazole (1.0 eq) in water.
-
To the stirred suspension, add iodine (0.5 eq).
-
Slowly add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, treat the mixture with a 5% aqueous solution of sodium bisulfite to quench any unreacted iodine.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Part 3: Alternative Synthetic Route: Electrophilic Cyclization of α,β-Alkynic Hydrazones
An alternative and elegant approach to 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. [7][8]This method constructs the iodinated pyrazole ring in a single synthetic operation from acyclic precursors.
Causality Behind Experimental Choices
This strategy relies on the reaction of an α,β-alkynic hydrazone with molecular iodine. The iodine acts as an electrophile, activating the alkyne triple bond towards intramolecular nucleophilic attack by the hydrazone nitrogen. This 5-endo-dig cyclization is followed by aromatization to furnish the 4-iodopyrazole. The presence of a mild base, such as sodium bicarbonate, is often required to neutralize the hydrogen iodide formed during the reaction.
Experimental Protocol: Synthesis via Electrophilic Cyclization
This protocol is a general representation of the synthesis of 4-iodopyrazoles from α,β-alkynic hydrazones. [7][9] Materials:
-
α,β-alkynic hydrazone (synthesized from the corresponding propargyl aldehyde or ketone and methylhydrazine)
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the α,β-alkynic hydrazone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
To the stirred mixture, add a solution of molecular iodine (1.5 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-iodopyrazole.
Visualization of the Alternative Synthetic Workflow
Caption: Workflow for the synthesis of 4-iodopyrazole via electrophilic cyclization.
Conclusion
The synthesis of this compound can be efficiently achieved through two primary strategies: the direct iodination of 1,3-dimethyl-1H-pyrazole and the electrophilic cyclization of an appropriate α,β-alkynic hydrazone. The direct iodination approach, particularly using the environmentally friendly iodine/hydrogen peroxide system, offers a practical and high-yielding route. The alternative cyclization method provides a convergent synthesis that builds the desired functionality directly into the heterocyclic core. The choice of synthetic route will depend on the specific requirements of the research program, including the availability of starting materials, scalability, and green chemistry considerations. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this key chemical intermediate for their drug discovery and materials science endeavors.
References
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characterization of 4-iodo-1,3-dimethyl-1H-pyrazole
An In-depth Technical Guide to 4-iodo-1,3-dimethyl-1H-pyrazole
Executive Summary
This compound is a strategically important heterocyclic compound, serving as a versatile and highly reactive intermediate in modern organic synthesis. Its value is anchored in the pyrazole scaffold, a recognized "privileged structure" in medicinal chemistry, and the presence of a reactive carbon-iodine bond. This guide provides a comprehensive , detailing its synthesis, physicochemical properties, spectroscopic signature, and extensive applications in cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical data to explain the causality behind experimental choices and highlight the compound's role in the rapid construction of complex molecular architectures for pharmaceutical and materials science research.
Introduction: The Strategic Importance of Halogenated Pyrazoles
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its ability to engage in hydrogen bonding and its structural rigidity have established it as a privileged scaffold, appearing in numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2][3]
The introduction of a halogen atom, particularly iodine, at the C4 position dramatically enhances the synthetic utility of the pyrazole core.[4] The carbon-iodine bond in compounds like this compound is relatively weak, rendering the iodine an excellent leaving group. This feature makes it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[4][5] This reactivity provides a powerful and reliable platform for late-stage functionalization, enabling the systematic modification of lead compounds to optimize their pharmacological profiles. Consequently, this compound is not merely a chemical but a key enabler in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other high-value therapeutic agents.[5]
Physicochemical and Structural Properties
This compound is typically an off-white to pale yellow solid at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 6647-97-8 | [4][6] |
| Molecular Formula | C₅H₇IN₂ | [7] |
| Molecular Weight | 222.03 g/mol | [4] |
| IUPAC Name | This compound | |
| InChI Key | LBTIQTFUCOVWKY-UHFFFAOYSA-N | [4] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | Data not widely published; similar compound 4-iodo-1-methyl-1H-pyrazole has an m.p. of 59-64 °C. | |
| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents). | [1] |
The structure of the pyrazole ring, combined with the heavy iodine atom, also makes these compounds useful in materials science, particularly for X-ray crystallography where the iodine can aid in solving the phase problem through anomalous scattering.[4]
Synthesis and Mechanistic Considerations
The most common route to this compound is the direct electrophilic iodination of its parent, 1,3-dimethyl-1H-pyrazole. The regioselectivity of this reaction is paramount.
Causality of Reagent Selection
The choice of iodinating agent and conditions dictates the position of substitution on the pyrazole ring.
-
Electrophilic Iodination (C4-Selective): For electron-rich pyrazoles like the 1,3-dimethyl derivative, direct iodination using molecular iodine (I₂) with a mild oxidant like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) is highly effective and regioselective for the C4 position.[8][9][10] The oxidant generates a more potent electrophilic iodine species (e.g., I⁺) in situ, which preferentially attacks the electron-rich C4 position, the site most susceptible to electrophilic aromatic substitution.
-
Lithiation-Iodination (C5-Selective): In contrast, treating a pyrazole with a strong base like n-butyllithium (n-BuLi) followed by quenching with iodine results in exclusive iodination at the C5 position.[9][11] This occurs because the strong base deprotonates the most acidic proton, which is at the C5 position, creating a pyrazolide anion that then acts as a nucleophile towards iodine.
This stark difference in regioselectivity underscores the importance of choosing the correct synthetic methodology to achieve the desired isomer.[9]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the Solubility of 4-iodo-1,3-dimethyl-1H-pyrazole
Abstract
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, this compound, is a valuable synthetic intermediate. The presence of an iodine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of more complex, highly functionalized molecules.[2][3] Furthermore, the dimethyl substitution pattern influences the molecule's steric and electronic properties, which in turn affects its reactivity, metabolic stability, and crucially, its physicochemical properties, most notably solubility.
Understanding the solubility of this intermediate is paramount for its practical application. It dictates the choice of solvent systems for synthesis and purification, influences reaction kinetics, and is a critical parameter for the development of screening assays and formulation strategies should the scaffold be advanced into a drug discovery program.
Physicochemical Properties and Solubility Profile
The solubility of a compound is governed by its intrinsic physicochemical properties. The structure of this compound—featuring a polar pyrazole core, a lipophilic iodine atom, and two methyl groups—suggests a nuanced solubility profile. The methylation of both nitrogen atoms precludes N-H hydrogen bond donation, a factor that typically enhances aqueous solubility in parent pyrazoles.
| Property | Value / Predicted Characteristic | Source |
| CAS Number | 6647-97-8 | |
| Molecular Formula | C₅H₇IN₂ | [4] |
| Molecular Weight | 222.03 g/mol | |
| Appearance | Likely a solid at room temperature. | Inferred from related solids. |
| Melting Point | Not explicitly reported; the related 3,5-dimethyl-4-iodo-1H-pyrazole melts at 136-140 °C. | |
| Predicted Aqueous Solubility | Low. The related 4-iodopyrazole is described as water-soluble, but N-methylation likely reduces this. | [5] |
| Predicted Organic Solvent Solubility | Moderate to high in a range of polar aprotic and non-polar organic solvents. | Inferred from general pyrazole chemistry.[6][7] |
Predicted Qualitative Solubility
Based on its structure and data from analogous pyrazoles, the following qualitative solubility profile is anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Expert Insights |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar pyrazole ring allows for some interaction, but the lack of an N-H hydrogen bond donor and the presence of the bulky, lipophilic iodine and methyl groups will limit solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Acetone | High | These solvents are effective at solvating polar heterocyclic cores. The dipole-dipole interactions between the solvent and the pyrazole ring are expected to be strong, leading to good solubility. |
| Non-Polar / Halogenated | Toluene, Dichloromethane (DCM), Chloroform | Moderate to High | The lipophilic character imparted by the iodo and methyl substituents should facilitate dissolution in these solvents. DCM is often a good starting point for dissolving substituted pyrazoles.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents offer a balance of polarity and non-polar character, often proving effective for a wide range of organic compounds. |
| Alkanes | Hexane, Heptane | Very Low | The compound's polarity is likely too high for significant solubility in non-polar aliphatic hydrocarbons. These are more suitable as anti-solvents for crystallization. |
Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination
Given the absence of published data, direct experimental measurement is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[8]
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute is determined using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).
Materials & Equipment
-
This compound (solid)
-
Solvents of interest (analytical grade or higher)
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Autosampler vials
-
Calibrated HPLC-UV or UPLC-MS system
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., ~5-10 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds.
-
Sample Collection & Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.
-
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UPLC-MS method. The concentration is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.
-
Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor: S (mg/mL) = [Concentration from analysis (mg/mL)] × [Dilution Factor]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Isothermal Shake-Flask solubility determination protocol.
Caption: Workflow for determining equilibrium solubility via the Isothermal Shake-Flask Method.
Conclusion and Future Directions
While direct solubility data for this compound remains to be published, this guide provides a robust predictive framework and a definitive experimental protocol for its determination. The anticipated low aqueous solubility and higher solubility in polar aprotic solvents like DMSO and DCM are critical starting points for any researcher utilizing this compound.[6] For drug development applications, strategies to enhance aqueous solubility, such as formulation with co-solvents or encapsulation technologies, may be necessary.[9][10] The methodologies outlined herein provide the self-validating system required to generate the reliable, quantitative data essential for advancing chemical synthesis and drug discovery efforts.
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Cheméo. Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]
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ChemSynthesis. 4-iodo-3-methyl-5-(1-pyrrolidinylmethyl)-1H-pyrazole. [Link]
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ARKAT USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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An In-depth Technical Guide to the Room Temperature Stability of 4-iodo-1,3-dimethyl-1H-pyrazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of 4-iodo-1,3-dimethyl-1H-pyrazole at ambient temperatures. Synthesizing chemical principles with practical laboratory insights, this document outlines the intrinsic properties of the molecule, factors influencing its degradation, protocols for optimal storage and handling, and methodologies for empirical stability assessment.
Introduction: The Utility and Chemistry of this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous biologically active compounds, while the iodine substituent serves as a versatile synthetic handle, particularly for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2] The successful use of this building block is, however, contingent on its purity and stability. Understanding its behavior at room temperature is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the reliability of experimental data.
While the N-methylated pyrazole ring itself is a robust and chemically stable aromatic system, the carbon-iodine (C-I) bond is the primary locus of potential instability. This guide will dissect the factors that can compromise this bond and provide actionable protocols to mitigate degradation.
Intrinsic Stability and Key Influencing Factors
The stability of this compound as a solid is generally considered adequate under recommended storage conditions.[3] However, like many aryl iodides, its long-term integrity at room temperature is threatened by three main environmental factors: light, atmosphere (oxygen and moisture), and thermal stress.
Photostability: The Primary Degradation Pathway
The most significant contributor to the degradation of iodinated aromatic compounds is exposure to light, particularly in the UV spectrum, though ambient light can also be sufficient over time.[4] The energy from photons can induce homolytic cleavage of the C-I bond, which is weaker than C-Br or C-Cl bonds, generating a pyrazolyl radical and an iodine radical. This initiation event can trigger a cascade of radical reactions, ultimately leading to de-iodination and the formation of various byproducts.
A common visual indicator of this degradation is a change in the material's color, often developing a yellow or brownish hue. This is due to the formation of molecular iodine (I₂), a colored species that results from the combination of iodine radicals.[4]
dot graph "Photolytic_Degradation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Radicals [label="Pyrazolyl Radical + Iodine Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; I2 [label="Molecular Iodine (I₂)\n(Yellow/Brown Color)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Degradation Products\n(e.g., 1,3-dimethyl-1H-pyrazole)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Start -> Radicals [label="hv (Light)", color="#EA4335", fontcolor="#202124"]; Radicals -> End [label="Radical Propagation/\nTermination", color="#4285F4", fontcolor="#202124"]; Radicals -> I2 [label="I• + I•", color="#4285F4", fontcolor="#202124"]; } . Figure 1: Potential photolytic degradation pathway for this compound.
Atmospheric Sensitivity
While not pyrophoric, prolonged exposure to the atmosphere can be detrimental.
-
Oxygen: The presence of oxygen can exacerbate radical-mediated decomposition pathways initiated by light or heat.
-
Moisture: Many heterocyclic compounds can be hygroscopic.[5] While the pyrazole ring is generally stable to hydrolysis, absorbed moisture can potentially accelerate other degradation pathways or affect the physical properties of the solid.
Thermal Stress and Incompatible Materials
Although this guide focuses on room temperature, it is critical to recognize that "room temperature" is variable. Higher ambient temperatures will accelerate the rate of any potential degradation pathway.[4] Furthermore, contact with incompatible materials, most notably strong oxidizing agents , can lead to rapid and potentially hazardous decomposition.[3] Hazardous decomposition products upon thermal stress or reaction include carbon oxides, nitrogen oxides, and hydrogen iodide.[3]
Best Practices for Storage and Handling
To ensure the long-term viability of this compound, a self-validating system of storage and handling is essential. This involves creating an environment that rigorously excludes the detrimental factors identified above.
Recommended Storage Protocol
| Parameter | Recommendation | Rationale |
| Container | Amber glass vial or bottle with a tightly sealing cap (e.g., PTFE-lined). | Prevents light exposure and minimizes ingress of air and moisture.[6] |
| Temperature | Cool, dry location. For long-term storage (>6 months), refrigeration (2-8 °C) is advised. | Reduces thermal energy, slowing the rate of potential degradation.[4] |
| Atmosphere | For maximum stability, backfill the container with an inert gas (e.g., argon or nitrogen) after each use. | Displaces oxygen and moisture, preventing atmospheric degradation.[7][8] |
| Location | Store away from sources of ignition and incompatible materials like strong oxidizers. | Standard chemical safety practice to prevent accidental reactions.[3] |
Safe Handling Workflow
Adherence to a strict handling protocol is critical to maintain compound integrity once the primary container is opened.
-
Preparation: Allow the container to equilibrate to room temperature before opening, especially if refrigerated, to prevent condensation of atmospheric moisture onto the cold solid.[8]
-
Environment: Whenever possible, handle the compound in an inert atmosphere glovebox.[6][7] If a glovebox is unavailable, work quickly in a well-ventilated fume hood under subdued lighting.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, securely recap the container. For high-purity applications, consider flushing the headspace with argon or nitrogen before sealing.
-
Documentation: Always log the date the container was opened and the frequency of use.
Stability in Solution: A Critical Consideration
The stability of this compound can be significantly influenced by the choice of solvent. While specific experimental data for this compound is not widely published, a predictive assessment can be made based on the general properties of aryl iodides and related heterocycles.[4]
| Solvent Class | Examples | Predicted Stability | Rationale |
| Aprotic, Non-Polar | Hexanes, Toluene, Dichloromethane | Good to Moderate | Less likely to participate in degradation reactions. Purity is key, as impurities can initiate decomposition. |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate | Commonly used, but higher polarity and potential for peroxide formation (in THF) can be a risk. High-purity, anhydrous grades are essential.[4] |
| Protic | Methanol, Ethanol, Water | Lower to Moderate | Potential for solvolysis or facilitation of de-iodination pathways. Stability should be empirically verified before use in these solvents for extended periods.[4] |
Crucial Note: Solutions of the compound should always be protected from light by using amber volumetric flasks or by wrapping containers in aluminum foil.[4] Freshly prepared solutions are always recommended for sensitive applications.
Experimental Protocol: Quantitative Stability Assessment via HPLC
Trustworthiness in research demands empirical validation. The following protocol provides a robust workflow for determining the stability of this compound in a solvent of choice under specific conditions (e.g., room temperature, exposed to ambient light vs. dark).
Objective
To quantify the percent degradation of this compound over a defined period by monitoring the decrease in its peak area relative to an internal standard using HPLC-UV.
Materials and Instrumentation
-
This compound
-
Solvent of interest (HPLC grade)
-
Stable internal standard (IS) (e.g., a structurally similar but non-iodinated, stable aromatic compound)
-
Class A volumetric flasks (amber recommended)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a separate stock solution of the internal standard (e.g., 1 mg/mL).
-
-
Time-Zero (T₀) Sample Preparation:
-
In a volumetric flask, combine aliquots of the compound stock and the IS stock to create the T₀ analysis sample. Dilute to the final volume with the solvent.
-
Immediately analyze this sample by HPLC to establish the initial peak area ratio of the analyte to the IS.
-
-
Stability Study Setup:
-
Prepare a bulk "stability solution" of the compound at the target concentration.
-
Divide this solution among several vials corresponding to the desired time points (e.g., 24h, 48h, 72h, 1 week).
-
Store these vials under the desired conditions (e.g., on a lab bench for ambient light/temp, or in a dark drawer for dark/temp).
-
-
Time-Point Analysis:
-
At each designated time point, withdraw an aliquot from the corresponding stability vial.
-
Add the internal standard to this aliquot in the same ratio as the T₀ sample.
-
Analyze by HPLC using the same method as for the T₀ sample.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the analyte peak area to the IS peak area.
-
Calculate the percentage of compound remaining using the formula: % Remaining = [(Area Ratio at Tₓ) / (Area Ratio at T₀)] * 100
-
Plot % Remaining versus Time to visualize the degradation kinetics.
-
dot graph "Stability_Assessment_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions A [label="Prepare Stock Solutions\n(Analyte & Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare & Analyze T₀ Sample\n(Establish Initial Area Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Prepare & Store Bulk\nStability Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate Under Test Conditions\n(e.g., RT, Light/Dark)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="At Each Time Point (Tₓ):\n- Aliquot Solution\n- Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Analyze Tₓ Sample by HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Calculate % Remaining vs. T₀", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Plot Degradation Profile", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions A -> B; A -> C; C -> D [minlen=2]; D -> E; E -> F; B -> G [style=dashed, color="#5F6368"]; F -> G; G -> H; } . Figure 2: Experimental workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly tied to its chemical integrity. While the compound is generally stable when stored as a solid in a cool, dark, and dry environment, its C-I bond is susceptible to degradation, primarily through photolysis. Discoloration of the solid is a key indicator of decomposition. In solution, stability is solvent-dependent and should be empirically verified for sensitive applications. By implementing the rigorous storage, handling, and validation protocols outlined in this guide, researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.
References
-
AWS. Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. Available at: [Link]
-
Wang, S., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. Available at: [Link]
-
Al-dujaili, A. H., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available at: [Link]
-
ResearchGate. Iodine Heterocycles | Request PDF. Available at: [Link]
-
ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways | Request PDF. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kamulin Biotech Co., Ltd. Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
PubMed. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-iodo-1,3-dimethyl-1H-pyrazole for Advanced Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its metabolic stability and versatile structure allow for diverse interactions with biological targets, leading to potent agents for treating inflammatory diseases, cancer, viral infections, and cardiovascular conditions.[1][2][4] The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profiles of lead compounds. Among the most robust and versatile methods for creating carbon-carbon bonds to achieve this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 4-iodo-1,3-dimethyl-1H-pyrazole. The high reactivity of the carbon-iodine bond in this substrate makes it an excellent electrophilic partner for coupling with a wide range of aryl and heteroaryl boronic acids.[7][8] The resulting 4-substituted pyrazole derivatives are high-value intermediates for the synthesis of complex molecules in pharmaceutical and materials science research.[7]
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron compound.[9] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11][12] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This step is often rate-determining.[8][11][13]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center.[9][11] This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[8][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the Suzuki coupling hinges on the judicious selection of the catalyst system, base, and solvent.[7] For a heteroaryl substrate like this compound, careful optimization is key to achieving high yields and minimizing side reactions.[15][16]
| Parameter | Common Choices & Recommendations | Causality & Rationale |
| Palladium Source | Pd(PPh₃)₄ (0.5-5 mol%) : A reliable choice, used directly as a Pd(0) source.[7] Pd(OAc)₂ or Pd₂(dba)₃ (0.5-2 mol%) : Pd(II) precatalysts that are reduced in situ to Pd(0). Often used with phosphine ligands.[14] | Pd(PPh₃)₄ is convenient but can be sensitive to air and moisture. Pd(II) sources are often more stable and allow for flexible ligand combinations to tune reactivity.[10] The electron-rich pyrazole ring benefits from a robust catalyst system. |
| Ligand | Phosphines : PPh₃ (Triphenylphosphine), SPhos, XPhos, P(t-Bu)₃.[14][17][18] N-Heterocyclic Carbenes (NHCs) : IMes.[14] | Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties. Bulky, electron-rich phosphine ligands like SPhos or XPhos are particularly effective for coupling challenging heteroaryl halides as they promote the oxidative addition and reductive elimination steps.[6][18] |
| Base | Inorganic : K₂CO₃, Cs₂CO₃, K₃PO₄.[7][13] Organic : Triethylamine (Et₃N). | The base is crucial for activating the boronic acid for transmetalation.[14] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive boronic acids or to accelerate the reaction.[13] The choice can also prevent side reactions; for example, KF is used when base-labile groups are present.[14] |
| Solvent | Aprotic Polar : 1,4-Dioxane, DME, THF, Toluene, DMF.[10] Often used with water in a biphasic mixture (e.g., Dioxane/H₂O 4:1).[7][13] | The solvent must solubilize the reagents and facilitate the reaction. A mixture including water often accelerates the transmetalation step and helps dissolve the inorganic base.[10][19] Toluene is a good choice for higher temperature reactions. |
| Temperature | 60-110 °C (Conventional) 90-140 °C (Microwave)[7][20] | The reaction temperature must be sufficient to overcome the activation energy for the oxidative addition step without causing thermal degradation of reactants or the catalyst. Microwave heating can significantly reduce reaction times by efficiently reaching and maintaining the target temperature.[19] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents are toxic and should be handled with care.
Protocol 1: Conventional Heating Method
This protocol provides a general and robust procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Schlenk flask or round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst [Pd(PPh₃)₄].
-
Reaction Execution: Seal the flask and heat the vigorously stirred mixture to 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 6-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.[21]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][21]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[21][22]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient alternative for synthesizing 4-substituted pyrazoles.[7][19]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%) or Pd(OAc)₂/SPhos combination
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 v/v mixture)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Vial Charging: To a microwave vial, add this compound (e.g., 0.5 mmol), the arylboronic acid, Cs₂CO₃, and the palladium catalyst.[7]
-
Solvent Addition: Add DME and water to the vial.
-
Sealing and Irradiation: Securely seal the vial with a cap. Place it in the microwave reactor.
-
Reaction Execution: Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[7][20]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps (6 and 7) as described in the conventional protocol.[7]
General Experimental Workflow
The following diagram outlines the logical flow from starting materials to the final, purified product in a typical Suzuki-Miyaura coupling experiment.
Caption: General workflow for the Suzuki coupling reaction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Base is too weak or insoluble.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a more stable precatalyst/ligand system (e.g., Pd(OAc)₂/SPhos).2. Ensure thorough degassing of solvents by sparging with argon/nitrogen for 15-30 minutes.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation / Deiodination | 1. Presence of excess water or protic impurities.2. Reaction run for too long or at too high a temperature.3. Boronic acid is unstable. | 1. Use anhydrous solvents and ensure reagents are dry. Reduce the amount of water in the solvent mixture.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Certain catalyst systems may favor this side reaction. | 1. Maintain a strict inert atmosphere throughout the setup and reaction.2. Screen different palladium catalysts and ligands. |
| Difficulty in Purification | 1. Product is highly polar or hydrophilic.2. Residual palladium catalyst or phosphine oxides. | 1. If the product is basic, an acid wash during work-up may help, followed by neutralization. For hydrophilic products, consider filtering through Celite to remove solids, evaporating the solvent, and proceeding directly to column chromatography or reverse-phase HPLC.[23]2. Filter the crude reaction mixture through a plug of Celite or silica gel before concentration to remove palladium residues.[23] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for synthesizing a diverse library of 4-substituted pyrazole derivatives. By carefully selecting the catalyst, base, and solvent system, and by choosing between conventional heating and microwave-assisted protocols, researchers can efficiently generate novel molecular entities. The protocols and optimization data provided in this guide serve as a robust starting point for scientists engaged in drug discovery and materials science, enabling the streamlined production of these valuable heterocyclic building blocks.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Chembly. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Molbase. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
National Institutes of Health. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]
-
Reddit. Hydrophilic Suzuki-coupling product workup?. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
-
American Chemical Society. Don't Forget the Workup. Available from: [Link]
-
The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
-
comonorganicchemistry.com. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
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Application Notes and Protocols for the Heck Reaction Using 4-iodo-1,3-dimethyl-1H-pyrazole
Introduction: Unlocking Novel Molecular Architectures
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide focuses on a specific, yet highly valuable, application of the Heck reaction: the use of 4-iodo-1,3-dimethyl-1H-pyrazole as a key building block.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The ability to functionalize the pyrazole ring at the C-4 position via the Heck reaction opens up avenues for the creation of novel compounds with diverse pharmacological profiles. The iodo-substituted pyrazole is particularly advantageous due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle, often leading to higher reaction efficiencies compared to bromo or chloro analogs.[5]
This document provides a comprehensive overview of the Heck reaction using this compound, including a detailed mechanistic explanation, step-by-step experimental protocols, and troubleshooting guidance. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodo-1,3-dimethyl-1H-pyrazole
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, present in a multitude of therapeutic agents. Its unique electronic properties and ability to act as a versatile scaffold have cemented its role in medicinal chemistry. The strategic functionalization of the pyrazole ring, particularly at the C4 position, is a critical methodology for modulating the pharmacological profiles of lead compounds. Among the arsenal of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency, broad substrate scope, and functional group tolerance.
This guide provides an in-depth exploration of 4-iodo-1,3-dimethyl-1H-pyrazole as a versatile and highly reactive building block for these transformations. The carbon-iodine bond at the C4 position is readily activated by palladium catalysts, making this substrate an excellent electrophilic partner for a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, and Buchwald-Hartwig aminations.[1][2] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer optimization strategies to empower researchers in the synthesis of novel molecular entities.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The power of these transformations lies in a well-defined catalytic cycle, which, while varying slightly between specific named reactions, follows a fundamental pathway. The cycle is initiated by the active catalyst, a low-valent palladium(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst.[3]
The three key steps are:
-
Oxidative Addition: The electron-rich Pd(0) complex inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation / Carbopalladation:
-
In Suzuki couplings, a base activates the organoboron species, which then transfers its organic group to the palladium center.[5]
-
In Sonogashira couplings, a copper acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation.[4]
-
In Heck couplings, the alkene coordinates to the palladium complex, followed by migratory insertion (carbopalladation).
-
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
Caption: Generalized Palladium Cross-Coupling Cycle.
Optimizing for Success: Key Reaction Parameters
The outcome of a cross-coupling reaction is dictated by the interplay of several key components. A rational approach to optimization is crucial for achieving high yields and purity.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, air-stable precatalysts that are reduced to the active Pd(0) species in the reaction mixture.[3][7] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used Pd(0) source, though it can be sensitive to air and moisture.[1][8] The catalyst loading is typically in the range of 1-5 mol%.[8][9]
-
Ligands: Phosphine ligands are essential for stabilizing the palladium center, enhancing its reactivity, and influencing the rates of oxidative addition and reductive elimination. For simple couplings, triphenylphosphine (PPh₃) may suffice.[1] However, for more challenging transformations, sterically bulky and electron-rich "Buchwald ligands" like SPhos, XPhos, and Xantphos are often required to promote efficient catalysis.[2][10]
-
Base: The base plays a multifaceted role. In Suzuki couplings, it facilitates the formation of the active boronate species for transmetalation. In Sonogashira and Heck reactions, it neutralizes the HX acid generated during the cycle. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), or organic bases like triethylamine (TEA). For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) are typically necessary.[1][7]
-
Solvent and Temperature: The solvent must solubilize all components and be stable at the reaction temperature. Common solvents include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][4] Many reactions require heating, often between 80-120 °C.[2][8] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating to high temperatures.[1][11]
Application Protocols
The following protocols are designed as robust starting points. Optimization may be required depending on the specific coupling partner.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is a workhorse for creating biaryl structures by coupling this compound with aryl or heteroaryl boronic acids.[8]
Protocol 1: Conventional Heating
-
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction at 80-100 °C for 4-18 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[2]
-
Protocol 2: Microwave-Assisted Synthesis
-
Materials:
-
This compound
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.25 equiv)
-
1,2-Dimethoxyethane (DME) and Water
-
-
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).[1]
-
Add DME (3 mL) and H₂O (1.2 mL).
-
Purge the vial with nitrogen, then add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 1.25 mmol).[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 90-120 °C for 5-20 minutes.[1]
-
Perform workup and purification as described in the conventional protocol.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 18 h | Good-Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 h | Not Specified |
| Various Arylboronic acids | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (1.25) | DME/H₂O | 90 (MW) | 5-12 min | Good-Excellent |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 h | High |
(Data synthesized from sources[1][2][5])
Sonogashira Coupling: Accessing Alkynyl Pyrazoles
This powerful reaction couples this compound with terminal alkynes, typically using a dual palladium and copper(I) catalytic system.[4][12]
Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPEA) (Solvent and Base)
-
Anhydrous THF or DMF (optional co-solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[4]
-
Add anhydrous TEA or a mixture of THF/DIPEA as the solvent.[4]
-
Stir for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC. The reaction is often complete within 1-6 hours.[2][4]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
-
Table 2: Representative Conditions for Sonogashira Coupling of 4-Iodopyrazoles
| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | TEA | RT | High |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF (MW) | 120 | Excellent |
| Various Terminal Alkynes | Pd(PPh₃)₄ | CuCl | - | DMF | 80 | Good-High |
(Data synthesized from sources[2][13][14])
Heck-Mizoroki Reaction: Synthesis of Alkenyl Pyrazoles
The Heck reaction allows for the vinylation of the pyrazole core. For pyrazole substrates, N-protection is often crucial for achieving good yields.[15]
Protocol: Heck Coupling of N-Protected 4-Iodopyrazole
Note: This protocol is adapted for 1,3-dimethylpyrazole, which is already N-protected. If starting from an NH-pyrazole, a protecting group like a trityl (Tr) group would be necessary.[15]
-
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃, 4 mol%)
-
Triethylamine (TEA, 2.0 equiv)
-
Acetonitrile (MeCN) or DMF
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine/phosphite ligand (4 mol%).[15]
-
Add the solvent (e.g., MeCN), TEA (2.0 equiv), and the alkene (1.2 equiv).[15]
-
Degas the mixture with argon for 10-15 minutes.
-
Seal the tube and heat the reaction at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Perform a standard aqueous workup and purify by column chromatography to isolate the 4-alkenyl-1,3-dimethyl-1H-pyrazole.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing 4-aminopyrazoles, coupling the iodo-pyrazole with primary or secondary amines.[6][16]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂
-
Xantphos or BINAP (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.[7]
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.[7]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
-
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles
| Halide Substrate | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 4-Iodo-3-methyl-1H-indazole | Various | Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (1.5-2) | Toluene | 80-110 |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K-t-butoxide (2.0) | Xylene (MW) | >80 |
| Aryl Halides | Various | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 |
(Data synthesized from sources[7][17])
Experimental Workflow Visualization
A systematic workflow is key to reproducibility and success in cross-coupling reactions.
Caption: General workflow for Pd-catalyzed cross-coupling.
Conclusion
This compound has proven to be an exceptionally versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate its utility in forming C-C and C-N bonds, enabling access to a vast chemical space of functionalized pyrazoles. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize diverse libraries of novel compounds for applications spanning from drug discovery to materials science.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- MDPI. (2020).
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Wikipedia.
- ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- ARKAT USA, Inc. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Google Patents. (2015). Iodine-substituted pyrazole compound and novel synthesis method thereof.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ChemRxiv. (2021).
- ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- BenchChem. (2025).
- NIH. (2018).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- NIH. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Royal Society of Chemistry. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Reactions with 4-iodo-1,3-dimethyl-1H-pyrazole
Introduction: The Strategic Importance of C4-Functionalized Pyrazoles
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of physicochemical properties and biological activity. Among the various positions on the pyrazole ring, the C4 position offers a particularly valuable vector for structural diversification. 4-Iodo-1,3-dimethyl-1H-pyrazole is a versatile and highly useful building block in this regard, serving as a readily available precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides detailed protocols and technical insights into the copper-catalyzed coupling reactions of this compound, with a focus on Ullmann-type C-N and C-O bond formation, as well as the Sonogashira C-C coupling.
PART 1: Copper-Catalyzed Ullmann-Type Couplings: C-N and C-O Bond Formation
The Ullmann condensation is a classic and robust method for the formation of C-N and C-O bonds.[1] While traditional Ullmann reactions often require harsh conditions, the use of copper catalysts in conjunction with appropriate ligands allows these transformations to proceed under significantly milder conditions, broadening their applicability in modern organic synthesis.[1][2]
Mechanistic Insights: The Role of the Copper Catalyst and Ligand
The currently accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the nucleophile (an amine or alcohol) to the Cu(I) catalyst. This is followed by oxidative addition of the aryl iodide to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination yields the desired C-N or C-O coupled product and regenerates the active Cu(I) catalyst.
The choice of ligand is critical for the success of these reactions. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives, are particularly effective.[3] These ligands serve to stabilize the copper catalyst, prevent its disproportionation, and promote the key steps of oxidative addition and reductive elimination. The rigid structure of the phenanthroline ligand is thought to facilitate the formation of the necessary geometry around the copper center for the reaction to proceed efficiently.
Diagram 1: Generalized Catalytic Cycle for Ullmann C-N/C-O Coupling
Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann C-N/C-O coupling reaction.
Protocol 1.1: Copper-Catalyzed N-Arylation of Amines with this compound
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane (approximately 0.2 M concentration with respect to the pyrazole) and the amine via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.[4]
-
Wash the filter pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Copper-Catalyzed N-Arylation of 4-Iodopyrazoles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 85-95 |
| 2 | Morpholine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 82-92 |
Yields are typical for analogous 4-iodopyrazole substrates and may vary depending on the specific amine.
Protocol 1.2: Microwave-Assisted Copper-Catalyzed O-Arylation of Alcohols
This protocol describes a rapid and efficient method for the CuI-catalyzed coupling of this compound with an alcohol using microwave irradiation.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (used as solvent or with a co-solvent)
-
Copper(I) Iodide (CuI, 20 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a microwave reaction vial, add this compound, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.
-
Add the desired alcohol (typically 2-3 mL). If the alcohol is a solid, a co-solvent such as toluene can be used.
-
Carefully add potassium tert-butoxide.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 130 °C for 1 hour with stirring.[5]
-
After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Table 2: Representative Data for Microwave-Assisted O-Arylation of 4-Iodopyrazoles
| Entry | Alcohol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | t-BuOK (2.0) | Allyl Alcohol | 130 | 1 | 70-85 |
| 2 | Cyclopentanol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | t-BuOK (2.0) | Cyclopentanol | 130 | 1 | 65-80 |
| 3 | Benzyl Alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | t-BuOK (2.0) | Toluene | 130 | 1 | 75-90 |
Yields are based on studies with similar 4-iodopyrazole substrates and may require optimization for this compound.[5][6]
PART 2: Sonogashira Cross-Coupling: C-C Bond Formation
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[7]
Mechanistic Insights: A Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II)-aryl complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
Diagram 2: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2.1: Sonogashira Coupling of this compound with Terminal Alkynes
This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Dry Schlenk flask with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 3: General Experimental Workflow for Copper-Catalyzed Cross-Coupling
Caption: A generalized workflow for performing copper-catalyzed cross-coupling reactions.
Table 3: Representative Data for Sonogashira Coupling of 4-Iodo-1-alkyl-pyrazoles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3.0) | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3.0) | DMF | 70 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3.0) | THF | 50 | 10 | 90-98 |
Yields are based on studies with 1-ethyl-4-iodo-5-methyl-1H-pyrazole and are expected to be similar for the 1,3-dimethyl analogue.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of C4-functionalized pyrazoles. The copper-catalyzed Ullmann-type and Sonogashira coupling reactions described in this application note provide reliable and efficient methods for the formation of new C-N, C-O, and C-C bonds at this position. The choice of ligand, particularly 1,10-phenanthroline and its derivatives for Ullmann couplings, is crucial for achieving high yields and mild reaction conditions. These protocols serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate novel libraries of pyrazole-containing compounds for biological screening and materials science applications.
References
- Gillard, R. D., & Heaton, B. T. (1969). The mechanism of the Ullmann reaction.
-
Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., ... & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amines, Amides, Imidazoles, and Other Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-Iodo-1,3-dimethyl-1H-pyrazole
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors that are pivotal in targeted cancer therapy.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors using 4-iodo-1,3-dimethyl-1H-pyrazole as a versatile starting material. We present field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Each protocol is designed to be a self-validating system, complete with mechanistic insights, optimization strategies, and troubleshooting advice to empower the rapid generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Pyrazole Scaffold
Protein kinases are a large family of enzymes that regulate essential cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[4] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of specific kinases.[1][5] Within this class of therapeutics, the pyrazole moiety has emerged as a cornerstone of inhibitor design due to its favorable physicochemical properties, synthetic accessibility, and its ability to act as an effective hinge-binding motif, mimicking the adenine portion of ATP.[1][6] Several clinically successful drugs, including Crizotinib, Ruxolitinib, and Encorafenib, feature an unfused pyrazole ring, underscoring its importance.[1]
The building block, this compound, is a strategically designed starting material for kinase inhibitor synthesis. The C4-iodo substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient and modular installation of a wide variety of substituents. This modularity is critical in drug discovery, as it allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties. The N-methyl and C-methyl groups provide metabolic stability and can influence vectoral exit from the kinase active site.
This guide details the application of this key building block in three fundamental C-C and C-N bond-forming reactions that are central to modern drug synthesis.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols & Data
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a rapid and efficient synthesis of 4-aryl-1,3-dimethyl-1H-pyrazoles. Microwave heating often leads to shorter reaction times and improved yields compared to conventional heating. [7]
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (degassed)
-
Microwave vial with stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add this compound (236 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add degassed DME (4 mL) and degassed water (1 mL).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
-
-
Expected Outcome: A white to off-white solid. Typical yields range from 80-95%.
Protocol 2: Copper-Co-catalyzed Sonogashira Coupling
This protocol is optimized for coupling with terminal alkynes under mild conditions.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) and N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (236 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and anhydrous TEA (279 µL, 2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction with ethyl acetate (25 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
-
Expected Outcome: A pale yellow solid. Typical yields range from 75-90%.
Protocol 3: Buchwald-Hartwig Amination
This protocol uses a modern catalyst system for the efficient coupling of secondary amines.
-
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
In a separate vial, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and Xantphos (17.4 mg, 0.03 mmol, 3 mol%) in anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To the Schlenk tube, add this compound (236 mg, 1.0 mmol, 1.0 equiv).
-
Add the pre-mixed catalyst solution to the Schlenk tube via syringe.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Work-up: After cooling to room temperature, dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
-
Expected Outcome: An off-white or pale-yellow solid. Typical yields range from 70-85%.
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 100 (MW) | 80-95% | [7] |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) / CuI (2 mol%) | TEA | DMF | 60 | 75-90% | [8][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1 mol%) / Xantphos (3 mol%) | NaOtBu | Toluene | 100 | 70-85% | [10][11] |
Application in Kinase Inhibitor Scaffolds
The products synthesized via these protocols serve as immediate precursors to more complex kinase inhibitors. The installed aryl, alkynyl, or amino groups can be designed to target specific regions of the kinase active site.
-
Hinge Binding: The N-H of a non-methylated pyrazole often forms a critical hydrogen bond with the kinase hinge region. In our N-methylated scaffold, the pyrazole nitrogen atoms can still act as hydrogen bond acceptors.
-
Type I vs. Type II Inhibition: The majority of pyrazole-based inhibitors are Type I, binding to the active "DFG-in" conformation of the kinase. [1]The fragments added via Suzuki or Buchwald-Hartwig coupling can be designed to occupy the hydrophobic pocket near the adenine binding site. However, larger, flexible linkers introduced via these methods can potentially extend into the allosteric back pocket that opens in the inactive "DFG-out" conformation, a characteristic of Type II inhibitors. [12][13][14]This strategy can lead to inhibitors with greater selectivity.
-
Targeted Kinases: The pyrazole scaffold is a validated core for inhibiting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinases (JAKs). [1][15][16][17]The specific substituents installed at the C4 position are crucial for determining target selectivity and potency.
Conclusion
This compound stands out as a high-value, versatile building block for the synthesis of kinase inhibitors. The robust and reliable palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a powerful toolkit for medicinal chemists. These reactions enable the modular and efficient construction of diverse compound libraries, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and insights provided herein offer a solid foundation for researchers aiming to develop the next generation of targeted therapeutics.
References
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports. Available at: [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]
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4-iodo-1,3-dimethyl-1H-pyrazole in medicinal chemistry
An Application Guide to the Strategic Deployment of 4-iodo-1,3-dimethyl-1H-pyrazole in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1][2][3][4] Among the vast library of pyrazole-based synthons, this compound emerges as a particularly strategic building block for drug discovery. Its utility stems from the inherent reactivity of the C4-iodo group, which serves as a versatile handle for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and strategic applications. We present field-proven protocols for its preparation and subsequent elaboration via Suzuki-Miyaura coupling. Furthermore, we explore its application in the rational design of high-value therapeutic agents, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, offering insights into the causality behind its effectiveness in these roles.
Physicochemical Properties and Strategic Significance
This compound is a crystalline solid at room temperature, soluble in common organic solvents. Its structure combines the stability of the N-methylated pyrazole ring with a highly reactive C-I bond, making it an ideal intermediate for library synthesis and lead optimization.
| Property | Value | Source |
| Molecular Formula | C₅H₇IN₂ | - |
| Molecular Weight | 222.03 g/mol | - |
| CAS Number | 6647-97-8 | [5][7] |
| Appearance | Off-white to pale yellow solid | Estimated |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃ | General knowledge |
The Strategic Value of the Iodinated Pyrazole Scaffold:
-
The Pyrazole Core: The pyrazole ring is an excellent bioisostere for a phenyl ring, offering improved metabolic stability and solubility while maintaining key aromatic interactions with biological targets.[4] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, providing crucial anchor points within protein binding sites.
-
The C4-Iodo Substituent: In the pyrazole ring system, electrophilic substitution occurs preferentially at the C4 position.[8][9][10] The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed oxidative addition, the rate-limiting step in many cross-coupling reactions.[11] This makes this compound a superior substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination compared to its bromo or chloro analogs, often proceeding under milder conditions with higher yields.[5]
-
The N1 and C3-Methyl Groups: The N1-methyl group blocks tautomerization and prevents unwanted N-H reactivity, simplifying synthetic outcomes. Both methyl groups contribute to the molecule's lipophilicity and can be tailored to occupy specific hydrophobic pockets within a target protein, thereby enhancing binding affinity and selectivity.
Synthetic and Application Protocols
Protocol 1: Synthesis of this compound
This protocol details the direct electrophilic iodination of the commercially available 1,3-dimethyl-1H-pyrazole. The use of ceric ammonium nitrate (CAN) as a co-oxidant with molecular iodine provides a potent iodinating species in situ, enabling efficient and high-yielding synthesis.[12][13]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 1,3-dimethyl-1H-pyrazole | 96.13 | 10.0 | 0.96 g | 1.0 |
| Iodine (I₂) | 253.81 | 13.0 | 3.30 g | 1.3 |
| Ceric Ammonium Nitrate (CAN) | 548.23 | 11.0 | 6.03 g | 1.1 |
| Acetonitrile (MeCN) | - | - | 60 mL | - |
| Dichloromethane (DCM) | - | - | 150 mL | - |
| Sat. aq. Na₂S₂O₃ | - | - | 50 mL | - |
| Water (DI) | - | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | ~10 g | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-dimethyl-1H-pyrazole (1.0 eq), ceric ammonium nitrate (1.1 eq), and elemental iodine (1.3 eq).
-
Add acetonitrile (60 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (150 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench excess iodine, followed by water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Causality and Experimental Choice:
-
Why CAN? While molecular iodine alone can iodinate pyrazoles, the reaction can be slow for some substrates. CAN acts as an oxidant to generate a more electrophilic iodine species (I⁺), significantly accelerating the reaction rate and improving yields.[13]
-
Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and is stable at the required reflux temperature.
-
Why Na₂S₂O₃ wash? Sodium thiosulfate is a reducing agent that reacts with and removes any unreacted iodine from the organic phase, simplifying purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling Application
This protocol demonstrates the power of the C4-iodo group by coupling it with an arylboronic acid to form a new C-C bond, a cornerstone transformation in drug discovery.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 222.03 | 1.0 | 222 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Water (DI) | - | - | 2 mL | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 6-12 hours. Monitor completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1,3-dimethyl-1H-pyrazole.
Causality and Experimental Choice:
-
Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable Pd(0) precursor that is widely effective for a range of Suzuki couplings.[6]
-
Why a Base? The base (K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aryl group from boron to the palladium center.
-
Why Dioxane/Water? This solvent mixture is effective at dissolving both the organic-soluble reactants (iodopyrazole, catalyst) and the inorganic base and boronic acid, creating a homogenous environment for the reaction to proceed efficiently. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Applications in Target-Oriented Drug Discovery
The ability to easily functionalize the C4 position of the pyrazole core makes this compound an invaluable tool in modern drug discovery programs.
Application Focus 1: Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binder" in kinase inhibitors, where its nitrogen atoms form key hydrogen bonds with the protein's backbone in the ATP-binding site.[14][15] The substituent at the C4 position extends into the solvent-exposed region, providing a critical handle for modulating potency and selectivity.
By starting with this compound, medicinal chemists can rapidly generate a library of analogs by coupling it with diverse boronic acids. This allows for the systematic exploration of the chemical space at the C4 position to identify substituents that confer optimal interactions, leading to highly potent and selective kinase inhibitors.[16]
Application Focus 2: GPCR Modulators
G-protein-coupled receptors are the largest family of membrane protein drug targets.[17][18] Pyrazole-containing molecules have been successfully developed as both orthosteric antagonists and allosteric modulators for various GPCRs.[19][20] The functional activity of a ligand (agonist vs. antagonist) can be exquisitely sensitive to small structural changes.[19][21] The C4 position of the pyrazole provides a vector for chemical modification that can probe the deep, narrow binding pockets of many GPCRs. Using this compound, researchers can introduce substituents that either:
-
Induce an Antagonistic Conformation: By adding steric bulk or specific functional groups, the C4-substituent can prevent the receptor from adopting the active conformation required for G-protein coupling.
-
Engage Allosteric Sites: The substituent can reach outside the primary binding pocket to interact with an allosteric site, modulating the affinity or efficacy of the endogenous ligand.
Troubleshooting and Safety Considerations
| Problem | Potential Cause | Suggested Solution |
| Low yield in iodination | Insufficiently reactive iodinating species; substrate deactivation. | Use a more powerful iodinating system like N-Iodosuccinimide (NIS) in the presence of an acid (e.g., TFA).[12] Ensure starting material is pure. |
| Incomplete Suzuki coupling | Catalyst deactivation; poor solubility of base or boronic acid. | Ensure rigorous degassing of solvents. Use a different ligand (e.g., SPhos, XPhos) or a more robust catalyst (e.g., PdCl₂(dppf)). Try a different base (e.g., Cs₂CO₃) or solvent system. |
| Difficulty in purification | Close polarity of product and starting material/byproducts. | Optimize chromatography by using a shallow gradient and/or a different solvent system (e.g., DCM/Methanol). Consider a pre-purification acid-base extraction if applicable.[12] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Palladium catalysts are expensive and potentially toxic. Avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 14(12), 5285-5327.
- Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters, 8, 867-882.
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Application Notes and Protocols for Suzuki Coupling with Substituted Iodopyrazoles
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the need for efficient and versatile synthetic methodologies for its elaboration.[2][3][4] Among the various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as the most frequently utilized method for carbon-carbon bond formation in drug discovery, particularly for the synthesis of biaryl motifs.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of substituted iodopyrazoles. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with the coupling of nitrogen-containing heterocycles. The high reactivity of the carbon-iodine bond in iodopyrazoles makes them excellent substrates for this transformation, readily undergoing oxidative addition to the palladium(0) catalyst.[1][6]
Core Principles and Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate in the presence of a base.[7][8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the iodopyrazole to a palladium(0) complex, forming a palladium(II) intermediate.[7][9][10] This is often the rate-determining step of the reaction.[9]
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. The base plays a crucial role in this step by forming a boronate species, which facilitates the transfer of the organic moiety to the palladium center.[7][11]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocols
The success of a Suzuki coupling reaction with substituted iodopyrazoles is highly dependent on the judicious selection of the catalyst system, base, and solvent.[1] The protocols provided below offer a starting point for a variety of substrates.
Protocol 1: General Procedure for Suzuki Coupling of Iodopyrazoles using a Pd(II) Precatalyst
This protocol is a robust starting point for a wide range of substituted iodopyrazoles and boronic acids.
Materials:
-
Substituted Iodopyrazole (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 10:1 v/v)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the substituted iodopyrazole (e.g., 0.5 mmol, 1.0 equiv), the boronic acid or ester (0.6-0.75 mmol, 1.2-1.5 equiv), the base (1.0-1.5 mmol, 2.0-3.0 equiv), the palladium precatalyst (0.01-0.025 mmol, 2-5 mol%), and the ligand (0.02-0.05 mmol, 4-10 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 2.5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[12]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.[13]
Materials:
-
Substituted Iodopyrazole (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.25 equiv)
-
1,2-Dimethoxyethane (DME) and Water
-
Microwave vial
Procedure:
-
To a microwave vial, add the substituted iodopyrazole (e.g., 0.5 mmol, 1.0 equiv) and the corresponding boronic acid (0.5 mmol, 1.0 equiv).[1]
-
Add DME (3 mL) and water (1.2 mL) to the vial.[1]
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (0.01 mmol, 2 mol%) and Cs₂CO₃ (0.625 mmol, 1.25 equiv).[1]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Experimental Workflow Visualization
Caption: General experimental workflow for the Suzuki coupling of iodopyrazoles.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki coupling of iodopyrazoles can be fine-tuned by optimizing several key parameters.
| Parameter | Options and Considerations | Rationale and Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycle precatalysts (e.g., XPhos Pd G2/G3) | Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[12] Pd(0) sources like Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates.[5] Palladacycle precatalysts offer high activity and air stability.[5][12] |
| Ligand | Monodentate Phosphines: PPh₃, PCy₃, P(t-Bu)₃ Buchwald-type Biarylphosphines: SPhos, XPhos N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich ligands like SPhos and XPhos enhance the rates of oxidative addition and reductive elimination, and are often crucial for coupling heteroaryl halides.[1][14][15] NHC ligands are also highly effective for challenging couplings. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF Organic: Et₃N, DIPEA | The choice of base is critical and often solvent-dependent.[12] Stronger bases like K₃PO₄ are often effective, especially with less reactive boronic acids.[16][17] Weaker bases like KF can be beneficial in preventing base-labile functional group degradation and minimizing protodeboronation.[11][12] |
| Solvent | Ethereal: 1,4-Dioxane, THF Aromatic: Toluene Amide: DMF Alcohol: n-BuOH Aqueous mixtures are common. | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[8] The choice of solvent can influence reaction rates and side reactions. For instance, n-butanol can be advantageous for coupling with N-Boc-pyrrole-2-boronic acid.[15] |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronate Esters (e.g., pinacol esters), Potassium Trifluoroborates (RBF₃K) | Boronic acids are the most common, but can be prone to protodeboronation.[8][18] Boronate esters and trifluoroborates offer increased stability and are excellent alternatives, particularly for sensitive substrates.[11][17] |
Troubleshooting Common Challenges
The Suzuki coupling of nitrogen-containing heterocycles like pyrazoles can present specific challenges.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | Catalyst Poisoning: The Lewis basic nitrogen of the pyrazole can coordinate to the palladium center, leading to catalyst deactivation.[18] Inactive Catalyst: The palladium precatalyst may not be effectively reduced to the active Pd(0) species.[12] Poor Solubility: Reagents may not be sufficiently soluble in the chosen solvent system.[18][19] | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that promote faster reductive elimination, minimizing the time the catalyst is susceptible to coordination.[15] - N-protection of the pyrazole can mitigate catalyst poisoning, although direct coupling of unprotected pyrazoles is often achievable with optimized conditions.[20] - Employ more active, air-stable palladacycle precatalysts.[12] - Screen different solvent systems or consider using co-solvents to improve solubility.[19] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, a common side reaction with electron-deficient or some heteroaryl boronic acids, often promoted by strong bases and water.[12][18] | - Use a milder base such as KF or K₂CO₃.[12] - Switch to anhydrous conditions.[12] - Use more stable boronate esters (e.g., pinacol esters) or trifluoroborates instead of boronic acids.[17] - Use a higher loading of the boronic acid (e.g., 2.0 equiv). |
| Homocoupling | Coupling of two molecules of the boronic acid or two molecules of the iodopyrazole. The presence of oxygen can promote the homocoupling of boronic acids.[12][18] | - Ensure the reaction is performed under a strictly inert atmosphere and that all solvents are thoroughly degassed.[12] - Use a slight excess of the boronic acid relative to the iodopyrazole. |
| Dehalogenation | The iodo group on the pyrazole is replaced by a hydrogen atom. | While iodopyrazoles are generally reactive, in some cases, bromo- or chloropyrazoles may be less prone to dehalogenation, though they require more active catalytic systems.[21] Optimizing the reaction temperature and time can also minimize this side reaction. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of substituted iodopyrazoles, enabling the synthesis of a diverse array of complex molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanism, carefully selecting reaction parameters, and being equipped with effective troubleshooting strategies, researchers can harness the full power of this versatile reaction. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of the Suzuki coupling of iodopyrazoles in your research endeavors.
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
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Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
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Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions (1999). SciSpace. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
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Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
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The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
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Application Note & Protocol: Strategic Ligand Selection for the Sonogashira Coupling of 4-Iodopyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-Alkynylpyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its unique properties as a bioisostere and its ability to engage in crucial hydrogen bonding interactions. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, provides a direct and modular route to introduce alkynyl functionalities onto the pyrazole core.[1][2] This transformation is of paramount importance for generating novel chemical entities for drug discovery, as the resulting 4-alkynylpyrazoles serve as versatile intermediates for further elaboration or as final compounds with unique pharmacological profiles.[2]
The high reactivity of the carbon-iodine bond makes 4-iodopyrazoles excellent substrates for this coupling.[3] However, the success of the Sonogashira coupling of these heteroaryl halides is not trivial. The pyrazole ring itself, being an N-heterocycle, can act as a ligand and poison the palladium catalyst, leading to low conversion or reaction failure.[4] Therefore, the rational selection of a stabilizing and activating ligand for the palladium center is the most critical parameter for achieving high yields and reaction robustness.
This guide provides a detailed exploration of ligand selection strategies for the Sonogashira coupling of 4-iodopyrazoles. We will delve into the mechanistic underpinnings of the reaction, compare different classes of ligands, and provide field-proven protocols and troubleshooting advice to empower researchers in this critical synthetic transformation.
The Catalytic Cycle: A Mechanistic Framework for Ligand Choice
Understanding the mechanism is essential to appreciate the ligand's role. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[2][5][6]
The Classical Palladium/Copper Co-catalyzed Cycle
The synergistic action of palladium and copper allows the reaction to proceed under mild conditions.[1][7]
-
Palladium Cycle: The active Pd(0) catalyst, stabilized by ligands (L), undergoes oxidative addition into the 4-iodopyrazole C-I bond. This is often the rate-limiting step.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species. Finally, reductive elimination yields the 4-alkynylpyrazole product and regenerates the Pd(0) catalyst.[2]
-
Copper Cycle: A terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a more nucleophilic copper-acetylide intermediate.[2] This species is crucial for the efficient transmetalation to the palladium center.[6]
Figure 1: The Pd/Cu co-catalyzed Sonogashira reaction.
The Copper-Free Sonogashira Cycle
The presence of copper can lead to the formation of alkyne homocoupling dimers (Glaser coupling), a significant side reaction, particularly in the presence of oxygen.[1][5] Copper-free protocols have been developed to circumvent this issue. In these systems, the base deprotonates the alkyne, which then coordinates directly to the Pd(II) complex, followed by deprotonation to form the key palladium-acetylide intermediate.[5] This pathway often requires more robust ligands or different reaction conditions to proceed efficiently.
Figure 2: The copper-free Sonogashira catalytic cycle.
The Critical Role of the Ligand
The ligand is not a passive spectator; it is an active controller of the catalyst's properties. Its primary functions are:
-
Solubilization and Stabilization: Ligands keep the palladium species soluble and prevent its aggregation into inactive palladium black.[8]
-
Tuning Reactivity (Electronics): Electron-rich ligands increase electron density on the palladium center. This accelerates the rate-limiting oxidative addition step but can slow down the final reductive elimination.[9]
-
Tuning Reactivity (Sterics): Sterically bulky ligands promote the formation of highly reactive, monoligated Pd(0)L species, which are often the true catalysts for oxidative addition.[9] They also facilitate reductive elimination.
-
Preventing Inhibition: For substrates like pyrazoles, a sufficiently bulky ligand can sterically shield the palladium center, preventing the pyrazole nitrogen from coordinating and inhibiting the catalyst.[4]
Ligand Selection for 4-Iodopyrazoles: A Strategic Guide
The choice of ligand depends on the specific pyrazole substrate, the alkyne, and whether a classical or copper-free protocol is desired.
Phosphine Ligands: The Workhorses
Phosphines are the most common class of ligands for Sonogashira couplings.
-
Triphenylphosphine (PPh₃): This is the most traditional and cost-effective ligand. It is often used in catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.[9] While effective for many simple aryl iodides, it can be suboptimal for challenging substrates like 4-iodopyrazoles, where its relatively small size may not adequately prevent catalyst inhibition.[4]
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos and SPhos are highly effective for cross-coupling reactions.[10] Their steric bulk promotes the formation of active monoligated palladium species and shields the metal center, while their electron-rich nature accelerates oxidative addition. They are an excellent choice for difficult couplings, including those with heteroaryl halides, and are often used in copper-free protocols.[10]
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): This is another very bulky and electron-rich phosphine ligand known to form highly active catalysts, capable of coupling even less reactive aryl bromides at room temperature.[11][12]
N-Heterocyclic Carbene (NHC) Ligands: The Power Players
NHCs are powerful σ-donor ligands that form very stable and highly active palladium complexes.[9][13]
-
Properties: NHCs bind very strongly to palladium, creating robust catalysts that are often resistant to decomposition.[14] This stability can allow for very low catalyst loadings.[15]
-
Application: NHC-Pd complexes, such as PEPPSI-type precatalysts, have been shown to be extremely efficient for Sonogashira couplings, including copper-free reactions in aqueous media.[1] Their strong σ-donating character makes them excellent for activating the C-I bond of 4-iodopyrazole.[13] Collaborative (NHC)-Cu and (NHC)-Pd systems have also been developed, demonstrating high efficiency.[15][16]
Nitrogen-Based Ligands
While less common, certain nitrogen-based chelating ligands have proven effective, particularly for copper-free reactions. For example, 2,2'-dipyridylamine has been used as a supporting ligand for palladium in copper-free Sonogashira couplings performed in water.[17]
Summary Table for Ligand Selection
| Ligand Class | Examples | Key Characteristics | Best For... |
| Triphenylphosphines | PPh₃ | Inexpensive, widely available, moderately stable. | Simple, unhindered 4-iodopyrazoles; initial screening. |
| Bulky Phosphines | XPhos, SPhos, P(t-Bu)₃ | Sterically demanding, electron-rich, promotes fast oxidative addition. | Challenging or sterically hindered 4-iodopyrazoles; copper-free protocols; improving low yields.[10][12] |
| NHC Ligands | IPr, IMes (in PEPPSI) | Strong σ-donors, form highly stable and active catalysts. | Achieving high turnover numbers with low catalyst loading; robust reactions under various conditions.[1][15] |
| Nitrogen Ligands | 2,2'-dipyridylamine | Water-soluble complexes, useful in green chemistry approaches. | Copper-free reactions in aqueous media.[17] |
Troubleshooting & Optimization Workflow
Even with a rational ligand choice, optimization is often necessary.
Figure 3: Ligand selection and troubleshooting workflow.
-
Problem: Low or No Conversion: This often points to catalyst inhibition or slow oxidative addition.[4]
-
Solution 1 (Ligand Change): Switch from PPh₃ to a bulky, electron-rich phosphine (e.g., XPhos) or an NHC ligand to accelerate oxidative addition and prevent pyrazole binding.[4]
-
Solution 2 (Temperature): While many couplings with iodides work at room temperature, heating to 50-80 °C can overcome activation barriers.[18]
-
Solution 3 (Reagent Quality): Ensure solvents and amine bases are anhydrous and thoroughly degassed. Water can negatively impact catalyst activity, and oxygen promotes Glaser coupling.[4][19]
-
-
Problem: Significant Alkyne Homocoupling (Glaser Coupling): This is a direct consequence of the copper co-catalyst and oxygen.[4]
-
Solution 1 (Go Copper-Free): The most effective solution is to switch to a copper-free protocol. This often necessitates the use of a more robust ligand system like a Buchwald ligand or an NHC.[1][20]
-
Solution 2 (Rigorous Degassing): If using copper, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freeze-pump-thaw cycles for degassing.[4]
-
-
Problem: Formation of Palladium Black: This indicates catalyst decomposition.
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE). Reactions should be conducted under an inert atmosphere.
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol uses a common and reliable workhorse catalyst system.
-
Reagents & Materials:
-
4-Iodo-1H-pyrazole (or N-protected derivative) (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (2.0-3.0 equiv)
-
DMF or THF, anhydrous and degassed
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To the flame-dried Schlenk flask, add 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.02 equiv), and CuI (e.g., 0.04 equiv).[2]
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, 5 mL per 1 mmol of substrate) followed by degassed triethylamine (3.0 equiv).[2]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.[2]
-
Stir the reaction at room temperature. If no significant progress is observed by TLC after 2-4 hours, heat the mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is designed to minimize homocoupling and is suitable for more challenging substrates.
-
Reagents & Materials:
-
4-Iodo-1H-pyrazole (or N-protected derivative) (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile or Dioxane, anhydrous and degassed
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.01 equiv), XPhos (e.g., 0.02 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the 4-iodopyrazole (1.0 equiv).
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., acetonitrile).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- BenchChem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- Dalton Transactions. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- Thieme. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synthesis, 48(16), 2537-2548.
- ResearchGate. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.
- ACS Publications. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- NIH National Library of Medicine. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
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Application Notes & Protocols: A Strategic Guide to Base Selection for the Buchwald-Hartwig Amination of 4-Iodopyrazoles
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose.[1][2] However, when applied to sensitive heterocyclic substrates such as 4-iodopyrazoles, the choice of base becomes a critical parameter that dictates the success or failure of the reaction. This guide provides an in-depth analysis of base selection, supported by mechanistic insights and practical protocols, to empower scientists in optimizing this crucial transformation.
The Mechanistic Role of the Base: More Than a Simple Proton Scavenger
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3] The base plays a crucial role in the deprotonation of the amine, which allows for the formation of a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5][6] The choice of base influences not only the rate of this deprotonation but also the stability of the catalyst and the potential for side reactions, particularly with base-sensitive substrates like pyrazoles.[7]
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative\nAddition"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-I(L2)"]; "Ligand_Exchange" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Ligand\nExchange"]; "Ar-Pd(II)-NHR'R"(L2)" [label="[Ar-Pd(II)-NHR'R"(L2)]+ I-"]; "Deprotonation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Deprotonation\n(Base-Mediated)"]; "Ar-Pd(II)-NR'R"(L2)" [label="Ar-Pd(II)-NR'R"(L2)"]; "Reductive_Elimination" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive\nElimination"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Ligand_Exchange" [label="R'R"NH"]; "Ligand_Exchange" -> "Ar-Pd(II)-NHR'R"(L2)"; "Ar-Pd(II)-NHR'R"(L2)" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Ar-Pd(II)-NR'R"(L2)" [label="- Base-H+ I-"]; "Ar-Pd(II)-NR'R"(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-NR'R""]; } Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Navigating the Landscape of Bases for Pyrazole Amination
The selection of an appropriate base is a balancing act between reactivity and substrate stability. For 4-iodopyrazoles, which can be sensitive to strong bases, a careful consideration of the base's properties is paramount.
Strong bases are often the first choice for Buchwald-Hartwig aminations due to their ability to efficiently deprotonate a wide range of amines.
-
Sodium tert-butoxide (NaOtBu): With a pKaH of approximately 19, NaOtBu is a highly effective base for many C-N couplings.[3][8] It is particularly useful for less nucleophilic amines. However, its high basicity can lead to the decomposition of sensitive functional groups on the pyrazole ring or the amine coupling partner.[3][9]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base, LHMDS is also widely used.[3] Its steric bulk can sometimes be advantageous in preventing side reactions.
For base-sensitive substrates, weaker inorganic bases provide a gentler alternative, often requiring higher reaction temperatures to achieve comparable reaction rates.[3]
-
Cesium Carbonate (Cs₂CO₃): This is a popular choice for delicate substrates due to its moderate basicity (pKaH ≈ 10) and good solubility in many organic solvents.[3][6][9]
-
Potassium Phosphate (K₃PO₄): Similar to cesium carbonate, K₃PO₄ is another effective weak base.[3]
-
Potassium Carbonate (K₂CO₃): While less reactive than its cesium counterpart, K₂CO₃ can be a cost-effective option for certain applications.[3][4]
In some cases, the heterogeneity of inorganic bases can lead to reproducibility issues.[3] Soluble organic bases can mitigate these problems, although their application in the amination of 4-iodopyrazoles should be carefully evaluated.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered amine base that has found utility in promoting homogeneous Buchwald-Hartwig reactions.[3][10] However, theoretical and experimental studies have shown that the energy barrier for deprotonation by neutral organic bases like DBU can be prohibitively high in nonpolar solvents.[11][12][13]
dot digraph "Base_Selection_Decision_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: 4-Iodopyrazole Substrate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Sensitivity [label="Is the substrate or amine\nbase-sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Weak_Base [label="Use Weaker Base:\nCs₂CO₃, K₃PO₄", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Strong_Base [label="Use Stronger Base:\nNaOtBu, LHMDS", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility_Issues [label="Are there solubility or\nreproducibility issues?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Base [label="Consider Soluble Organic Base:\nDBU (with caution)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize reaction conditions\n(temperature, solvent, ligand)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Base_Sensitivity; Base_Sensitivity -> Weak_Base [label="Yes"]; Base_Sensitivity -> Strong_Base [label="No"]; Weak_Base -> Solubility_Issues; Strong_Base -> Solubility_Issues; Solubility_Issues -> Organic_Base [label="Yes"]; Solubility_Issues -> Optimize [label="No"]; Organic_Base -> Optimize; } Caption: Decision tree for base selection in the amination of 4-iodopyrazoles.
Comparative Analysis of Common Bases
The following table summarizes the key characteristics of commonly employed bases in the Buchwald-Hartwig amination of 4-iodopyrazoles.
| Base | pKaH (approx.) | Common Solvents | Key Advantages | Potential Drawbacks |
| NaOtBu | 19[3][8] | Toluene, Dioxane, THF | High reactivity, effective for a broad range of amines. | Can cause decomposition of sensitive substrates.[3][9] |
| LHMDS | 35.7[8] | Toluene, THF | Strong base, sterically hindered. | Potential for substrate degradation. |
| Cs₂CO₃ | 10[3] | Toluene, Dioxane, DMF | Mild, good for sensitive substrates, good solubility.[3] | May require higher temperatures or longer reaction times. |
| K₃PO₄ | 12.3 | Toluene, Dioxane | Mild, cost-effective. | Lower reactivity than stronger bases. |
| DBU | 13.5 | Toluene, Dioxane | Soluble, allows for homogeneous reactions.[10] | Can be less effective, especially in nonpolar solvents.[11][12][13] |
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Iodopyrazole
This protocol provides a general starting point for the amination of a 4-iodopyrazole with a primary or secondary amine. Optimization of the ligand, solvent, temperature, and base will be necessary for specific substrates.
Reagents and Equipment:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1–5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2–10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 4-iodopyrazole, palladium precatalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10–15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the amine.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80–120 °C) for the specified time (2–24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful Buchwald-Hartwig amination of 4-iodopyrazoles is highly dependent on the judicious selection of the base. While strong bases like NaOtBu offer high reactivity, milder inorganic bases such as Cs₂CO₃ are often necessary to preserve the integrity of sensitive pyrazole substrates. A thorough understanding of the interplay between the base, ligand, solvent, and substrate is crucial for the development of robust and high-yielding C-N bond-forming methodologies. The protocols and guidelines presented herein provide a solid foundation for researchers to navigate the complexities of this important transformation and accelerate the discovery and development of novel pyrazole-containing molecules.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14644. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3445–3453. [Link]
-
Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3445–3453. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 11, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved January 11, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020, October 12). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved January 11, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 11, 2026, from [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025, December 16). Retrieved January 11, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Amines as key building blocks in Pd-assisted multicomponent processes - Beilstein Journals. (n.d.). Retrieved January 11, 2026, from [Link]
-
Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
pka bases.cdx. (n.d.). Retrieved January 11, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides | Organic Letters - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: Synthesis of 4-Aryl-1,3-dimethyl-1H-pyrazoles
Abstract
The 1H-pyrazole core is a privileged scaffold in medicinal chemistry and materials science, with 4-aryl substituted pyrazoles being of particular interest due to their prevalence in numerous bioactive compounds. This guide provides a detailed, experience-driven protocol for the synthesis of 4-aryl-1,3-dimethyl-1H-pyrazoles, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We delve into the synthesis of key precursors, offer step-by-step protocols for the coupling reaction, and provide insights into reaction optimization, troubleshooting, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important synthetic transformation.
Strategic Overview: The Retrosynthetic Approach
The synthesis of 4-aryl-1,3-dimethyl-1H-pyrazoles is most efficiently approached via a convergent strategy. The key disconnection is the C4-Aryl bond, which immediately suggests a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[1]
This retrosynthetic analysis identifies two critical precursors:
-
Precursor A: A C4-functionalized pyrazole, typically a 4-halo-1,3-dimethyl-1H-pyrazole (Iodo > Bromo > Chloro in reactivity).[2]
-
Precursor B: An arylboronic acid or a corresponding boronate ester.
Synthesis of Key Precursors
2.1 Protocol: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole (Precursor A)
The iodination of the C4 position of the pyrazole ring is a critical first step. While several methods exist, using N-Iodosuccinimide (NIS) or an Iodine/Ceric Ammonium Nitrate (CAN) system provides high regioselectivity for the electron-rich C4 position.[3][4][5] The following protocol utilizes the CAN/I₂ system, which is effective and straightforward.[3]
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Ceric Ammonium Nitrate (CAN)
-
Iodine (I₂)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add elemental iodine (I₂, 1.3 eq) followed by ceric ammonium nitrate (CAN, 1.1 eq) to the solution.[3] The mixture will turn a dark color.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid or pale oil.
Expert Insight: The choice of an iodinating agent is crucial. For pyrazoles that are less reactive or electron-deficient, a more potent system like N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA) may be required, often with heating.[3][6] However, for the electron-rich 1,3-dimethyl-1H-pyrazole, the CAN/I₂ system is generally sufficient.
2.2 Protocol: Synthesis of Arylboronic Acids (Precursor B)
While a vast array of arylboronic acids are commercially available, custom synthesis may be required for novel analogs. A reliable one-pot method involves the iridium-catalyzed borylation of arenes followed by oxidative hydrolysis.[7][8][9]
Materials:
-
Arene (e.g., toluene, anisole)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)(OMe)]₂ (Iridium catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium periodate (NaIO₄)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
Step-by-Step Protocol:
-
Borylation Step:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the arene (1.0 eq), B₂pin₂, [Ir(COD)(OMe)]₂ (e.g., 0.1 mol%), and dtbpy (e.g., 0.2 mol%).[7]
-
Add anhydrous THF and heat the mixture (e.g., at 80°C) for several hours until the starting arene is consumed (monitor by GC-MS). This forms the arylboronic ester intermediate.
-
-
Hydrolysis Step:
-
Cool the reaction mixture. Add a 4:1 mixture of THF/H₂O followed by sodium periodate (NaIO₄).[7][8]
-
Stir vigorously at room temperature. The NaIO₄ facilitates the oxidative cleavage of the pinacol ester.
-
After completion, acidify the mixture with aqueous HCl.
-
Extract the desired arylboronic acid into ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
-
Core Protocol: Suzuki-Miyaura Cross-Coupling
This is the central reaction for assembling the final product. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[1][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst like XPhos Pd G2.[11]
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DME/H₂O 10:1)[12][13]
Step-by-Step Protocol:
-
Inert Atmosphere: To a Schlenk tube or round-bottom flask, add the this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a counterflow of inert gas (N₂ or Ar).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio). It is crucial to degas the solvents (e.g., by bubbling with argon for 15-20 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction time can vary from 2 to 24 hours.[12] For some substrates, microwave irradiation can dramatically reduce reaction times to minutes.[13][14]
-
Monitoring: Track the disappearance of the 4-iodopyrazole starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-1,3-dimethyl-1H-pyrazole.
Data & Troubleshooting
4.1 Representative Reaction Data
The Suzuki-Miyaura coupling is versatile. The table below summarizes typical conditions and outcomes for various arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 86[12] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 91 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3) | EtOH/H₂O | 80 | 8 | 78[15] |
| 4 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 (MW) | 0.25 | 82[13][16] |
4.2 Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure an inert atmosphere; use freshly opened/purified catalyst. Use a more robust pre-catalyst (e.g., XPhos Pd G2).[11] |
| 2. Insufficiently Degassed Solvents | Degas solvents thoroughly with N₂ or Ar for at least 20 minutes. | |
| 3. Improper Base | Try a different base. K₃PO₄ is often more effective than Na₂CO₃ for challenging couplings.[12] | |
| 4. Low Reaction Temperature | Increase the temperature, or switch to a higher-boiling solvent like toluene. Consider microwave heating.[13] | |
| Significant Dehalogenation | 1. Unstable Pd-H Species | This is more common with 4-iodopyrazoles.[2] Add a scavenger or switch to the 4-bromopyrazole, which is more stable but may require a more active catalyst system.[15] |
| 2. Base-induced Protodeboronation | Use a milder base or add the boronic acid slowly to the reaction mixture. | |
| Formation of Homocoupled Byproducts | 1. Oxygen Contamination | Rigorously exclude oxygen from the reaction. |
| 2. High Catalyst Loading | Reduce the catalyst loading to the optimal level (typically 1-5 mol%). |
Overall Workflow & Conclusion
The synthesis of 4-aryl-1,3-dimethyl-1H-pyrazoles is a multi-step process that is highly achievable with modern synthetic methods. The workflow relies on the robust preparation of precursors followed by a carefully optimized cross-coupling reaction.
By understanding the causality behind each step—from the selection of the iodinating agent to the critical parameters of the Suzuki-Miyaura coupling—researchers can reliably and efficiently access a diverse library of 4-aryl-1,3-dimethyl-1H-pyrazoles for applications in drug discovery and materials science.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
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Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group at UC Berkeley. [Link]
-
Various Authors. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Hartwig, J. F. (2007). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. University of Illinois Urbana-Champaign. [Link]
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Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]
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Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Yepez- フラビオ, et al. (2018). Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Asma, et al. (2017). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
-
Request PDF. (2009). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Lechartier, M., et al. (2011). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
-
Request PDF. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Jakobsen, J. S., et al. (2012). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm. [Link]
-
Hsieh, H.-W., et al. (2014). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Patel, D., et al. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemical Letters. [Link]
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- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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preparation of 4-alkynyl-1,3-dimethyl-1H-pyrazoles
An In-Depth Guide to the Synthesis of 4-Alkynyl-1,3-dimethyl-1H-pyrazoles via Sonogashira Cross-Coupling
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable physicochemical properties.[1] The introduction of an alkynyl group at the C4 position of the pyrazole ring creates a versatile building block, the 4-alkynyl pyrazole, which serves as a precursor for more complex molecular architectures. These compounds are of significant interest in drug discovery, particularly as inhibitors of enzymes like PDE4, and as intermediates in the synthesis of novel organic materials.[2][3]
This document provides a comprehensive guide for the . As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and field-proven insights necessary for successful synthesis. We will focus on a robust and widely applicable two-step synthetic strategy: the initial iodination of the pyrazole core followed by a Sonogashira cross-coupling reaction.[4][5]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. First, the activation of the C4 position of the 1,3-dimethyl-1H-pyrazole ring via electrophilic iodination to produce the key intermediate, 4-iodo-1,3-dimethyl-1H-pyrazole. Second, the palladium- and copper-catalyzed Sonogashira cross-coupling of this iodinated intermediate with a variety of terminal alkynes to yield the target compounds.
Caption: High-level workflow for the two-step synthesis of 4-alkynyl pyrazoles.
PART I: Preparation of the Key Precursor: this compound
Principle and Mechanistic Insight
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The direct iodination of 1,3-dimethyl-1H-pyrazole is an efficient method to install the necessary leaving group for the subsequent cross-coupling reaction. While various iodinating reagents can be used, a common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[4][6] The oxidant is believed to generate a more potent electrophilic iodine species (e.g., I⁺) in situ, which then attacks the pyrazole ring.[7]
Experimental Protocol 1: Iodination of 1,3-Dimethyl-1H-pyrazole
This protocol is based on established methods for pyrazole iodination.[7][8]
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq.) and iodine (I₂, 0.5-0.6 eq.) in water.
-
Stir the mixture at room temperature. The solution will appear brown.
-
Add potassium carbonate (K₂CO₃, 1.0 eq.) portion-wise to the stirring mixture.
-
Slowly add 30% hydrogen peroxide (H₂O₂, ~1.2 eq.) dropwise using a dropping funnel. Caution: This may be exothermic. Maintain the temperature with an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.
PART II: Sonogashira Cross-Coupling for C-C Bond Formation
Principle and Mechanistic Insight
The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)-C(sp) bonds.[9] It utilizes a dual catalytic system: a palladium complex facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to activate the terminal alkyne.[10][11]
The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 4-iodopyrazole.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[12]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Key Parameters and Optimization
The success of the Sonogashira coupling depends on the careful selection of several parameters. The following table summarizes key components and their roles.
| Parameter | Common Choices | Role & Expert Insights |
| Halide (R¹-X) | This compound | Iodides are highly reactive and ideal for mild reaction conditions. Bromides are less reactive and may require higher temperatures or more active catalysts.[10][13] |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd/C | PdCl₂(PPh₃)₂ is a stable and commonly used pre-catalyst. Heterogeneous catalysts like Pd/C offer easier separation and recycling.[3][14] Catalyst loading is typically low (0.5-5 mol%). |
| Cu(I) Co-catalyst | Copper(I) iodide (CuI) | Essential for activating the alkyne. Must be handled under inert conditions as Cu(I) can oxidize. The primary drawback is the potential for alkyne homocoupling (Glaser coupling).[10][11] |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences its reactivity. Electron-rich phosphines can increase the rate of oxidative addition.[12] |
| Base | Triethylamine (Et₃N), DIPEA, Piperidine | Crucial for deprotonating the terminal alkyne and neutralizing the HX generated during the reaction. Et₃N often doubles as the solvent.[15][16] |
| Solvent | DMF, THF, Acetonitrile, Et₃N | Should be anhydrous and deoxygenated. The choice depends on substrate solubility and reaction temperature.[15][17] |
| Atmosphere | Nitrogen or Argon | An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[17] |
Experimental Protocol 2: General Sonogashira Coupling
This protocol provides a general procedure for coupling this compound with a terminal alkyne.[3][15]
Materials:
-
This compound (from Part I)
-
Terminal alkyne (R-C≡CH) (1.1-1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or other suitable base/solvent
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask or oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 2 mol%), CuI (e.g., 4 mol%), and PPh₃ (e.g., 4 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) to the stirring mixture via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper salts, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1,3-dimethyl-1H-pyrazole.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure starting materials; Low reaction temperature. | Ensure an inert atmosphere and use freshly opened/purified reagents. Increase temperature or try a more active catalyst/ligand system.[2] |
| Glaser Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the amount of CuI co-catalyst. Consider a copper-free Sonogashira protocol.[11][19] |
| Dehalogenation of Pyrazole | Presence of water or protic impurities; Basic conditions are too harsh. | Use rigorously dried solvents and reagents. Consider a milder base. |
| Difficulty in Purification | Residual metal catalysts; Co-elution of byproducts. | Filter through Celite post-reaction. Wash with NH₄Cl to remove copper. Optimize chromatography conditions.[20] |
Conclusion
The two-step synthesis of 4-alkynyl-1,3-dimethyl-1H-pyrazoles via iodination and subsequent Sonogashira cross-coupling is a highly efficient and versatile strategy. It provides reliable access to a wide array of derivatives crucial for research in medicinal chemistry and materials science. By understanding the underlying mechanisms and optimizing key reaction parameters, researchers can successfully implement this methodology to generate novel and valuable pyrazole-based compounds.
References
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Benchchem. Technical Support Center: Synthesis of 4-Iodopyrazole. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-4-iodopyrazole]
- Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2010.526362]
- Cai, M., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(5), 3382-3397. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257342/]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Sonogashira_Coupling]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Li, P., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4946–4951. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01826]
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-of-1-benzyl-4-bromo-1h-pyrazole]
- Jana, S., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [URL: https://www.researchgate.net/publication/281604533_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
- Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. [URL: https://patents.google.
- ResearchGate. (2023). Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. [URL: https://www.researchgate.
- Zheldakova, R. A., et al. (2022). Unexpected Tellurohalogenation of Terminal N-Alkynyl (Alkenyl) Derivatives of 4-Functionalized Pyrazoles. Chemistry of Heterocyclic Compounds, 58, 482-487. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204735/]
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 21, 334-343. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10963364/]
- Chemistry Stack Exchange. (2023). Pyrazole iodination. [URL: https://chemistry.stackexchange.
- Kumar, A., et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters, 22(7), 2552-2556. [URL: https://pubmed.ncbi.nlm.nih.gov/22386925/]
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [URL: https://www.researchgate.net/publication/278025218_Synthesis_of_4-iodopyrazoles_A_Brief_Review]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles. [URL: https://patents.google.
- ArOdes. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [URL: https://pubs.acs.org/doi/10.
- Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. [URL: https://patents.google.
- Yang, Y., et al. (2014). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 10, 241-247. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923254/]
- MDPI. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2021(4), M1296. [URL: https://www.mdpi.com/1422-8599/2021/4/M1296]
- MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1365. [URL: https://www.mdpi.com/2073-4344/11/11/1365]
- Google Patents. (2020). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. [URL: https://patents.google.
- Google Patents. (2010). CN101768113A - Method for purifying intermediate of aripiprazole. [URL: https://patents.google.
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Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position
Introduction: The Strategic Importance of C4-Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the pyrazole ring is a pivotal aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various positions on the pyrazole ring, the C4 position holds unique significance. Its inherent electron-rich character makes it particularly susceptible to electrophilic substitution, providing a reliable entry point for a diverse array of chemical modifications.[2][3]
This comprehensive guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the key methodologies for the functionalization of the pyrazole C4 position. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causal relationships between reaction conditions and outcomes.
I. The Electronic Landscape of the Pyrazole Ring: Why C4 is the Nucleophilic Hotspot
The regioselectivity of electrophilic attack on the pyrazole ring is a direct consequence of its electronic distribution. The presence of two adjacent nitrogen atoms significantly influences the electron density of the carbon atoms. While the C3 and C5 positions are rendered electron-deficient, the C4 position accumulates a higher electron density, making it the primary site for electrophilic substitution.[2][4] This inherent reactivity provides a predictable and powerful tool for the selective introduction of various functional groups at this position.
II. Direct C4-Functionalization via Electrophilic Substitution
The most direct route to C4-functionalized pyrazoles is through electrophilic aromatic substitution. This section will detail the protocols for three of the most synthetically useful electrophilic substitution reactions: halogenation, nitration, and formylation.
A. C4-Halogenation: Installing a Versatile Synthetic Handle
The introduction of a halogen atom at the C4 position is a cornerstone of pyrazole chemistry. The resulting 4-halopyrazoles are not only often biologically active in their own right but also serve as versatile intermediates for further elaboration, particularly in metal-catalyzed cross-coupling reactions.[5]
This method is particularly effective for the C4-iodination of a range of pyrazole derivatives, including those bearing trifluoromethyl groups.[6]
Reaction Scheme:
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole derivative
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
To the solution, add ceric ammonium nitrate (1.1 equivalents, 603 mg) followed by elemental iodine (1.3 equivalents, 330 mg).[6]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete overnight.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Causality and Insights: The use of Ceric Ammonium Nitrate (CAN) as an oxidant is crucial in this reaction. It facilitates the in-situ generation of a more electrophilic iodine species, which is then readily attacked by the electron-rich C4 position of the pyrazole ring. This method offers excellent regioselectivity for the C4 position.
This protocol offers an efficient and environmentally friendly approach to the synthesis of 4-bromopyrazoles.[5]
Reaction Scheme:
Materials:
-
1,3-Diketone
-
Arylhydrazine
-
N-Bromosaccharin
-
Silica-supported sulfuric acid
Step-by-Step Protocol:
-
In a mortar, grind together the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), N-bromosaccharin (1.1 mmol), and silica-supported sulfuric acid (0.1 g).
-
Transfer the mixture to a flask and heat at 80°C.
-
Monitor the reaction by TLC. Reaction times are typically in the range of 30-60 minutes.
-
After completion, add ethyl acetate to the reaction mixture and filter to remove the solid catalyst.
-
Wash the residue with ethyl acetate.
-
Evaporate the solvent from the combined filtrates to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Causality and Insights: This one-pot, three-component reaction is highly efficient. The silica-supported sulfuric acid catalyzes the initial condensation of the 1,3-diketone and arylhydrazine to form the pyrazole ring. The in-situ generated pyrazole is then immediately brominated at the C4 position by N-bromosaccharin. The solvent-free conditions and the use of a solid-supported catalyst make this a green and practical method.
B. C4-Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8] For pyrazoles, it provides a reliable route to pyrazole-4-carbaldehydes, which are valuable synthetic intermediates.[9]
Reaction Scheme:
[Image of a 4-bromopyrazole reacting with an aryl boronic acid in the presence of a palladium catalyst and a base to form a 4-arylpyrazole]
Caption: Key strategies for the functionalization of the pyrazole C4 position.
Caption: Simplified workflow of the Suzuki-Miyaura coupling catalytic cycle.
IV. Conclusion and Future Perspectives
The functionalization of the pyrazole C4 position is a mature yet continually evolving field. The methods outlined in this guide represent the most robust and widely adopted strategies in the medicinal chemist's toolkit. While direct electrophilic substitution remains a highly effective approach for introducing a range of functional groups, the power of metal-catalyzed cross-coupling reactions has dramatically expanded the chemical space accessible from C4-halo intermediates.
Future developments in this area will likely focus on the continued advancement of direct C-H functionalization methods, which obviate the need for pre-functionalization of the pyrazole ring, thereby improving atom economy and reducing synthetic step counts. The development of novel catalytic systems with enhanced reactivity and selectivity will undoubtedly unlock new avenues for the synthesis of increasingly complex and pharmacologically relevant C4-functionalized pyrazoles.
V. References
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 11, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 11, 2026, from [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved January 11, 2026, from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved January 11, 2026, from [Link]
-
Janezic, D., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134. [Link]
-
Freitas, R. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Delaunay, D., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1385. [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]
-
National Center for Biotechnology Information. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Retrieved January 11, 2026, from [Link]
-
American Chemical Society. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved January 11, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. Retrieved January 11, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved January 11, 2026, from [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Iodo-1,3-dimethyl-1H-pyrazole
A Versatile Synthetic Intermediate for Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a core structure in a multitude of biologically active compounds.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into numerous FDA-approved drugs, including treatments for cancer, inflammatory diseases, and viral infections.[2][3] Functionalized pyrazoles are not only integral to pharmaceuticals but also find applications in agrochemicals and materials science.[3][4]
4-Iodo-1,3-dimethyl-1H-pyrazole emerges as a particularly valuable synthetic intermediate. The presence of the iodine atom at the C4 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is susceptible to oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), making it an ideal electrophilic partner for a wide range of transformations.[5] This guide provides detailed protocols and scientific rationale for the synthesis and application of this compound, designed for researchers and professionals in organic synthesis and drug development.
Physicochemical & Spectroscopic Profile
Proper characterization is a prerequisite for any synthetic application. Below is a summary of key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 6647-97-8 | [1] |
| Molecular Formula | C₅H₇IN₂ | Bench Calculation |
| Molecular Weight | 222.03 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| InChI Key | LBTIQTFUCOVWKY-UHFFFAOYSA-N | [1] |
Spectroscopic Signatures: Based on analogous structures, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: Two sharp singlets for the N-methyl and C-methyl protons, and a singlet for the C5-proton of the pyrazole ring.[6]
-
¹³C NMR: Resonances corresponding to the two methyl carbons, the three pyrazole ring carbons (with the C4-I carbon being significantly shifted), and the C5 carbon.[6]
-
IR Spectroscopy: Characteristic peaks for C-H and C-N stretching within the heterocyclic ring.[6]
Synthesis of this compound
The most direct route to the title compound is the electrophilic iodination of the 1,3-dimethyl-1H-pyrazole precursor. The C4 position of the pyrazole ring is electron-rich and thus most susceptible to electrophilic attack.
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Iodo-1,3-dimethyl-1H-pyrazole
An in-depth guide to optimizing Suzuki coupling reactions with 4-iodo-1,3-dimethyl-1H-pyrazole, designed for chemistry professionals. This guide provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.
As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the nuances of the Suzuki-Miyaura coupling, specifically using the this compound substrate. This pyrazole is an excellent building block in medicinal chemistry, and mastering its coupling is key to synthesizing a diverse range of potentially bioactive compounds.[1] The high reactivity of the carbon-iodine bond makes it an excellent substrate for oxidative addition to the palladium(0) catalyst, the crucial first step in the catalytic cycle.[2]
This guide is structured to provide direct answers to common challenges, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selection of reagents and conditions for your reaction setup.
Q1: Which palladium catalyst system is the best starting point for coupling with this compound?
A1: For a highly reactive substrate like an iodo-pyrazole, a standard catalyst system is often sufficient as a starting point.[2]
-
For General Reliability: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a widely used and effective Pd(0) catalyst for this type of coupling.[2][3] It is typically used in loadings of 2-5 mol%.[2]
-
For More Challenging Substrates: If you are coupling with a sterically hindered or electronically deactivated boronic acid, a more robust system may be required from the outset. A combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly improve reaction efficiency.[2][4] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Q2: How do I select the optimal base for this reaction? What is its function?
A2: The base is not merely a spectator; it is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates this transfer.[6][7]
The choice of base depends on the solvent system and the sensitivity of your substrates:
-
Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): These are the most common and versatile bases. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in many organic solvents.[2] Potassium carbonate (K₂CO₃) is a cost-effective and reliable alternative.[8]
-
Phosphates (K₃PO₄): Potassium phosphate is another strong choice, particularly useful in anhydrous conditions or when dealing with base-sensitive functional groups.[2][4]
-
Fluorides (KF): Potassium fluoride is a milder base that can be effective, especially if your substrate contains base-labile groups like esters.[2][7]
A general recommendation is to start with 2-2.5 equivalents of Cs₂CO₃ or K₂CO₃.
Q3: What solvent system should I use?
A3: A biphasic solvent system is standard for Suzuki couplings. This ensures that both the organic-soluble substrates and the inorganic base can participate effectively in the reaction.[2]
-
Ethers (1,4-Dioxane, DME, THF) with Water: A mixture of an ether and water (typically in a 3:1 to 4:1 ratio) is highly effective.[2][8] 1,2-Dimethoxyethane (DME)/H₂O is a common choice for microwave-assisted reactions.[2]
-
Aromatics (Toluene) with Water: Toluene/H₂O is also a robust system, especially for reactions run at higher temperatures.[2]
It is crucial to degas the solvent thoroughly before adding the palladium catalyst to prevent oxidative deactivation of the catalyst.[9][10]
Q4: What is the ideal temperature range for this coupling?
A4: The optimal temperature depends on the reactivity of the specific coupling partners and the chosen catalyst system.
-
Conventional Heating: A starting point of 80-100°C is typical for iodo-pyrazoles.[2][8][11] If the reaction is sluggish, the temperature can be cautiously increased, but be aware that higher temperatures (>100-120°C) can sometimes lead to catalyst decomposition (formation of palladium black) and increased side reactions like protodeboronation.[10][11]
-
Microwave Irradiation: Microwave-assisted protocols can dramatically reduce reaction times. Temperatures between 90°C and 140°C for 5-20 minutes are common and highly effective.[2][8][12]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q: My reaction shows low to no yield, with most of the this compound starting material remaining. What are the likely causes and how can I fix it?
A: This is a common issue that can usually be traced back to one of four key areas: the catalyst, the base, the reagents, or the reaction conditions.
1. Catalyst Inactivation:
-
Plausible Cause: The palladium catalyst is highly sensitive to oxygen.[9][13] If your solvents and reaction vessel were not properly deoxygenated, the active Pd(0) species may have been oxidized and rendered inactive.
-
Corrective Actions:
-
Degas Rigorously: Ensure all solvents (including water) are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.[9][14]
-
Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen and maintain this atmosphere throughout the experiment.[8][10]
-
2. Ineffective Base or Transmetalation Failure:
-
Plausible Cause: The transmetalation step is failing. This can happen if the base is not strong enough, is not sufficiently soluble in the reaction medium, or if the boronic acid is of poor quality.[10]
-
Corrective Actions:
-
Switch the Base: If you are using a weaker base like Na₂CO₃, switch to a stronger, more soluble one like Cs₂CO₃ or K₃PO₄.[2][10]
-
Ensure Base Quality: Use a fresh, finely powdered, and anhydrous base. Some bases, like K₂CO₃, can be activated by heating under vacuum before use.[10][14]
-
Optimize Solvent: The aqueous component of the solvent system is crucial for dissolving the base. Ensure you are using a suitable organic/water ratio (e.g., 4:1 Dioxane/H₂O).[8]
-
3. Poor Reagent Quality:
-
Plausible Cause: Boronic acids can degrade over time, particularly upon exposure to air and moisture, forming inactive boroxines (cyclic anhydrides).[9][13]
-
Corrective Actions:
-
Use Fresh Reagents: Use a fresh bottle of boronic acid or purify the existing stock by recrystallization.
-
Consider Boronate Esters: If your boronic acid is known to be unstable, consider using a more stable derivative, such as a pinacol ester (Bpin).[15]
-
4. Sub-Optimal Temperature:
-
Plausible Cause: The reaction may simply be too slow at the current temperature. While aryl iodides are reactive, some couplings require more thermal energy.[10]
-
Corrective Actions:
Here is a logical workflow for troubleshooting this issue:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sonogashira Coupling of Iodopyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and may encounter specific challenges. As your application scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
This document is structured as a dynamic troubleshooting guide and FAQ section, addressing the common pitfalls and side reactions specific to the coupling of iodopyrazoles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, observable issues you might encounter during your experiments.
Question 1: My reaction has a very low or zero yield, and I'm recovering my starting iodopyrazole. What's going wrong?
Answer:
This is one of the most common issues and typically points to a fundamental problem with your catalytic system or reaction conditions. Let's break down the likely culprits.
Potential Cause 1: Inactive Catalysis
-
Copper Co-catalyst Oxidation: Copper(I) iodide (CuI), the standard co-catalyst, can oxidize over time, especially if not stored properly.[2] Oxidized copper species are ineffective in the catalytic cycle.
Recommended Actions:
-
Use Fresh Catalysts: Always use a fresh batch of palladium catalyst and CuI, or catalysts that have been stored meticulously under an inert atmosphere.[2] For Pd(0) catalysts like Pd(PPh₃)₄, which can be sensitive, ensure your handling procedures (e.g., in a glovebox) are robust.[2]
-
Evaluate Your Ligands: The phosphine ligands used to stabilize the palladium center can also oxidize (e.g., triphenylphosphine to triphenylphosphine oxide), which can hinder catalytic activity.[3] Consider using bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity.[1][4]
Potential Cause 2: Pyrazole-Specific Inhibition
The pyrazole moiety itself, being a nitrogen-containing heterocycle, can act as a ligand and coordinate to the palladium center. This coordination can sometimes poison the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, thereby inhibiting the reaction.
Recommended Actions:
-
Increase Catalyst Loading: As a first step, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor catalyst inhibition.
-
Screen Different Ligands: The choice of ligand is critical. A bulky ligand can sometimes disfavor the binding of the pyrazole substrate to the palladium center, freeing it up for catalysis. Consider screening ligands like XPhos, SPhos, or RuPhos.
Potential Cause 3: Suboptimal Reaction Conditions
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, electron-rich or sterically hindered iodopyrazoles may require heating to facilitate the rate-limiting oxidative addition step.[5][6] However, excessively high temperatures can accelerate catalyst decomposition.[1][7]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HI byproduct and deprotonate the terminal alkyne.[2] The base must be anhydrous and of high purity, as impurities or water can interfere with the reaction.[1]
-
Solvent: The solvent must fully dissolve all components.[8] While common choices include THF, DMF, and toluene, some solvents can negatively impact the reaction. For instance, THF has been anecdotally reported to promote the formation of palladium black.[1][9]
Recommended Actions:
-
Systematic Temperature Screen: If the room temperature reaction fails, increase the temperature incrementally (e.g., to 40 °C, then 60 °C) while monitoring for product formation and catalyst decomposition.[10]
-
Verify Base Quality: Use a freshly opened bottle or distilled amine base. Ensure it is added in sufficient excess (typically 2-3 equivalents).[2]
-
Solvent Screening: If catalyst precipitation is an issue, consider switching solvents. A screen of solvents like dioxane, acetonitrile, or even using the amine base as the solvent can be effective.[7][9]
Question 2: I'm seeing a major byproduct with a mass corresponding to a dimer of my alkyne. How can I stop this?
Answer:
You are observing alkyne homocoupling, also known as Glaser coupling.[5] This is the most common side reaction in copper-mediated Sonogashira protocols and is heavily promoted by the presence of oxygen.[11][12] The copper(I) acetylide intermediate, which is meant to transmetalate to the palladium center, instead undergoes oxidative dimerization.[11]
Recommended Actions:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical first step. Oxygen is the primary culprit in promoting Glaser coupling.[1]
-
Thoroughly degas your solvent(s) and amine base using at least three freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period (30+ minutes).
-
Perform the entire reaction under a positive pressure of an inert gas using Schlenk techniques or inside a glovebox.[6]
-
-
Reduce Copper Catalyst Loading: Minimizing the concentration of CuI can reduce the rate of homocoupling relative to the desired cross-coupling.[1] Try reducing the loading from 10 mol% to 2-5 mol%.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most definitive solution is to eliminate the copper co-catalyst entirely.[5][13] Copper-free Sonogashira reactions circumvent the primary mechanism for Glaser coupling.[14][15][16] These protocols often require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or specific palladium/ligand systems to facilitate the direct reaction between the palladium complex and the alkyne.[4]
Question 3: My iodopyrazole is consumed, but my main product is the corresponding pyrazole (without the iodo group). What is this side reaction?
Answer:
This side reaction is hydrodehalogenation (or simply dehalogenation), where the iodo group is replaced by a hydrogen atom from a proton source in the reaction mixture.[6][17] While less common than homocoupling, it can become significant under certain conditions, particularly with electron-deficient or sterically hindered pyrazoles.
Potential Causes:
-
Solvent and Base: The choice of solvent and base can influence the rate of dehalogenation. Protic impurities (like water in the solvent or base) can serve as the proton source.
-
Reaction Temperature: Higher temperatures can sometimes promote this side reaction.[6]
-
Palladium Hydride Species: The formation of palladium hydride intermediates, which can arise from various pathways, can lead to the reductive cleavage of the C-I bond.
Recommended Actions:
-
Use Anhydrous Reagents and Solvents: Ensure your solvent and amine base are scrupulously dry to minimize the availability of proton sources.[1]
-
Optimize the Base: The choice of base can be critical. While amine bases are standard, you could screen other bases like inorganic carbonates (K₂CO₃, Cs₂CO₃) to see if they suppress this pathway.[6]
-
Lower the Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer duration to see if the selectivity improves.[6]
-
Add a Hydrogen Scavenger: In some challenging cases, the addition of a mild oxidant or a hydrogen scavenger has been reported to suppress reductive pathways, although this can add complexity.
Frequently Asked Questions (FAQs)
Q1: Why is copper necessary in the "classic" Sonogashira, and what are the pros and cons of going copper-free?
A1: In the classic Sonogashira mechanism, the copper(I) co-catalyst plays a crucial role. It reacts with the terminal alkyne and base to form a copper acetylide intermediate.[4][5] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.[4] This allows the reaction to proceed under very mild conditions, often at room temperature.[5]
-
Pros of Using Copper: Faster reaction rates at lower temperatures.[5]
-
Cons of Using Copper: The primary cause of alkyne homocoupling (Glaser coupling), requires strict exclusion of oxygen, and residual copper can be difficult to remove from pharmaceutical products.[5][12][14]
-
Going Copper-Free: This approach eliminates the Glaser coupling side reaction, simplifies purification, and removes a toxic metal.[13][15] However, copper-free conditions may require higher temperatures, stronger bases, or more specialized (and often more expensive) palladium ligands to achieve comparable efficiency.[4][18]
Q2: What is the general reactivity order for halides, and why are iodopyrazoles commonly used?
A2: The reactivity of the aryl or vinyl halide is dictated by the strength of the carbon-halogen bond and its susceptibility to oxidative addition to the Pd(0) center. The general reactivity trend is: I > OTf > Br >> Cl .[2][5] Aryl iodides are the most reactive substrates due to the weaker C-I bond, allowing for the mildest reaction conditions, often at room temperature.[5][19] This high reactivity makes iodopyrazoles ideal starting materials, as they provide the best chance for a successful coupling before side reactions or catalyst decomposition can occur.
Q3: My reaction mixture turns black. Is this always a sign of failure?
A3: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst into its bulk metallic form, which is catalytically inactive.[1] While a slight darkening of the solution can be normal, the formation of a significant black precipitate, especially early in the reaction, is a strong indicator that the reaction has stalled. This is often caused by impurities poisoning the catalyst, excessively high temperatures, or an inappropriate solvent/ligand combination that fails to stabilize the catalytic species.[1][9] If you see this, it is best to stop the reaction and troubleshoot according to the recommendations in Question 1.
Visualizing the Process: Key Mechanistic Pathways
Understanding the reaction mechanism and potential side reactions is key to effective troubleshooting.
The Sonogashira Catalytic Cycle
The desired reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.
Caption: The desired coupling pathway involves two interconnected catalytic cycles.
Common Side Reaction Pathways
When conditions are not optimal, side reactions can dominate.
Caption: Homocoupling and dehalogenation are the primary competing reactions.
Validated Experimental Protocols
Protocol 1: Standard Copper-Mediated Sonogashira Coupling
This protocol is a general starting point for the coupling of an unactivated iodopyrazole.
Materials & Setup:
-
Flame-dried Schlenk flask with a magnetic stir bar.
-
Inert atmosphere (Argon or Nitrogen).
-
Anhydrous solvents and reagents.
Procedure:
-
To the Schlenk flask under an inert atmosphere, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).[6]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (e.g., THF or DMF, approx. 0.1 M concentration relative to the iodopyrazole).
-
Add anhydrous triethylamine (Et₃N, 2.5 eq).
-
Add the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS.[2] If no reaction is observed after 2-4 hours, gradually increase the temperature to 40-60 °C.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue.
Materials & Setup:
-
Flame-dried Schlenk flask or sealed reaction vial with a magnetic stir bar.
-
Inert atmosphere (Argon or Nitrogen).
-
Anhydrous solvents and reagents.
Procedure:
-
To the reaction vessel under an inert atmosphere, add the iodopyrazole (1.0 eq), a suitable palladium precatalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst like [DTBNpP]Pd(crotyl)Cl, 2-5 mol%).[18]
-
Add a robust base, such as anhydrous K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous solvent (e.g., Dioxane, Toluene, or DMSO).[18]
-
Add the terminal alkyne (1.5 eq).
-
Stir the reaction at an elevated temperature (typically 60-100 °C). The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Common Reagents for Sonogashira Coupling of Iodopyrazoles
| Component | Examples | Typical Loading/Amount | Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(0) sources are more active but air-sensitive; Pd(II) are more stable but need activation.[2] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf | 1-2 eq per Pd | Bulky, electron-rich ligands can improve catalyst stability and activity for challenging substrates.[4] |
| Cu Co-catalyst | CuI | 2-10 mol% | Essential for classic Sonogashira but promotes homocoupling; omit for copper-free protocols.[5] |
| Base | Et₃N, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃ | 2-3 eq (amine) or 2 eq (inorganic) | Must be anhydrous. Inorganic bases are often used in copper-free systems.[1][2] |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | 0.1 - 0.5 M | Must dissolve all components; can influence catalyst stability.[8][9] |
References
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate.[Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ACS Publications.[Link]
-
Sonogashira Coupling. Royal Society of Chemistry.[Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH).[Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal.[Link]
-
The Sonogashira Coupling. University of Wisconsin-La Crosse.[Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.[Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube.[Link]
-
Optimization of the Sonogashira coupling of p-iodoanisole (1a) and... ResearchGate.[Link]
-
Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online.[Link]
-
Sonogashira coupling. YouTube.[Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate.[Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit.[Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.[Link]
-
Sonogashira troubleshooting help needed. Reddit.[Link]
Sources
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- 12. gold-chemistry.org [gold-chemistry.org]
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- 19. tandfonline.com [tandfonline.com]
preventing dehalogenation in Suzuki reactions of iodopyrazoles
A Guide to Preventing Dehalogenation and Optimizing Reaction Outcomes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and achieve your desired synthetic outcomes.
Dehalogenation, the undesired replacement of an iodide with a hydrogen atom, is a common and often frustrating side reaction when working with electron-deficient N-heterocycles like pyrazoles. Iodopyrazoles, in particular, are highly susceptible to this competing pathway due to the reactivity of the carbon-iodine bond.[1][2][3][4][5] This guide will walk you through the causes of dehalogenation and provide actionable strategies to minimize its occurrence.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
Here, we address specific problems you might be observing in your Suzuki reactions with iodopyrazoles.
Question 1: I'm observing a significant amount of the dehalogenated pyrazole byproduct in my reaction mixture. What is the primary cause of this?
Answer: The formation of a dehalogenated byproduct stems from a competing reaction pathway that intercepts a key intermediate in the Suzuki catalytic cycle. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][6] This Pd-H species can arise from several sources within your reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides, can react with sources of protons (like trace water or alcohol solvents) or even directly with the palladium complex to generate Pd-H.
-
The Solvent: Protic solvents, such as alcohols, can serve as a hydride source.[1][6] Even seemingly aprotic solvents like dioxane or DMF can contain water or degrade to produce species that lead to Pd-H formation.[7]
-
Trace Water: The presence of excess water can facilitate the formation of Pd-H species.[1][8]
Once formed, the Ar-Pd-I intermediate (where Ar is your pyrazole ring) can undergo reductive elimination with the hydride ligand to yield the dehalogenated pyrazole (Ar-H), regenerating the Pd(0) catalyst and terminating the desired cross-coupling cycle for that molecule.
Question 2: My reaction is sluggish, and I'm seeing more dehalogenation than coupled product. How can I favor the desired Suzuki coupling over dehalogenation?
Answer: A slow Suzuki coupling reaction provides a larger window of opportunity for the competing dehalogenation pathway to occur. To favor the desired outcome, you need to accelerate the rate-limiting steps of the Suzuki cycle, which are often transmetalation and reductive elimination. Here are several parameters to consider:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient heteroaryl halides like iodopyrazoles, bulky, electron-rich phosphine ligands are often the key to success. Ligands such as SPhos and XPhos have demonstrated effectiveness in promoting the desired reductive elimination over dehalogenation.[1][2][9] These ligands facilitate the crucial C-C bond-forming step, making it kinetically more favorable than the C-H bond-forming dehalogenation.
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base can promote dehalogenation.[10][11][12] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong alkoxide bases.[1][2][9] These bases are effective at promoting the Suzuki reaction without excessively generating palladium-hydride species.
-
Solvent System: Aprotic solvents such as dioxane, toluene, or THF are generally recommended to minimize the availability of hydride sources.[1][7] While a small amount of water is often necessary to solubilize the base and facilitate the activation of the boronic acid, an excessive amount should be avoided.[1][13] Experimenting with the ratio of organic solvent to water can be beneficial.
-
Temperature Control: While higher temperatures can sometimes accelerate a sluggish reaction, they can also increase the rate of dehalogenation.[9][14] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive iodopyrazoles, starting at a lower temperature (e.g., room temperature or slightly elevated) and gradually increasing it may be a good strategy.[15][16][17][18]
Question 3: I've tried changing the ligand, base, and solvent, but I'm still getting significant dehalogenation. What else can I investigate?
Answer: If you've optimized the core components of your reaction and are still facing issues, consider these additional factors:
-
Purity of Reagents: The quality of your boronic acid is paramount. Impurities or decomposition of the boronic acid can lead to a slow or stalled reaction, giving dehalogenation more time to occur.[19] Consider using freshly purchased boronic acid or purifying it before use. Alternatively, more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates can be employed.[20][21]
-
Catalyst System: Using a pre-formed palladium catalyst, such as a palladacycle precatalyst (e.g., XPhos Pd G2 or G3), can be more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[2][9] These precatalysts are designed for efficient and controlled generation of the active catalytic species, which can lead to cleaner and more efficient reactions.
-
Protecting Groups: If your pyrazole has an N-H bond, this can sometimes interfere with the catalytic cycle. The acidic proton can be deprotonated by the base, altering the electronic properties of the ring, or the nitrogen can coordinate to the palladium center, inhibiting catalysis.[1][22] In such cases, protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can sometimes suppress dehalogenation and improve yields.[1]
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding Suzuki reactions of iodopyrazoles.
Q: Why are iodopyrazoles more prone to dehalogenation than bromopyrazoles or chloropyrazoles?
A: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] The carbon-iodine bond is weaker and more easily cleaved than C-Br or C-Cl bonds. This high reactivity means that the oxidative addition of the iodopyrazole to the Pd(0) catalyst is very fast. However, if the subsequent steps in the Suzuki cycle (transmetalation and reductive elimination) are slow, the highly reactive Ar-Pd-I intermediate has a greater opportunity to be intercepted by a hydride source, leading to dehalogenation.[2][3][4][5]
Q: What is a good starting point for reaction conditions for a Suzuki coupling of an iodopyrazole?
A: A robust starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. For example:
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane/water or Toluene/water (e.g., 4:1 v/v)
-
Temperature: Start at a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress.
Always ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed to prevent catalyst decomposition.[23]
Q: Can I run the reaction under anhydrous conditions to avoid dehalogenation?
A: While it may seem intuitive to run the reaction under strictly anhydrous conditions to eliminate a potential hydride source, the presence of a small amount of water is often crucial for the Suzuki reaction to proceed efficiently.[1][6][13] Water helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species, which is necessary for the transmetalation step.[11][12] The key is to control the amount of water, not necessarily to eliminate it entirely. Anhydrous conditions using bases like K₃PO₄ can be effective if protodeboronation (hydrolysis of the boronic acid) is a competing issue.[24]
Q: My boronic acid is unstable. What are my options?
A: If your boronic acid is prone to decomposition or protodeboronation, consider using a more stable derivative.[20][21][25] Potassium trifluoroborate salts (R-BF₃K) and boronic esters, such as pinacol esters (BPin), are common alternatives that exhibit greater stability and can be used directly in the Suzuki coupling.[21] Diethanolamine adducts of boronic acids have also been shown to be stable, crystalline solids that are effective in Suzuki couplings.[20][23]
Visualizing the Reaction Pathways
To better understand the competition between the desired Suzuki coupling and the undesired dehalogenation, the following diagrams illustrate the key mechanistic steps.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: The competing dehalogenation pathway.
Recommended Protocol for Minimizing Dehalogenation
This protocol provides a starting point for the Suzuki coupling of a generic iodopyrazole with an arylboronic acid, incorporating best practices to suppress dehalogenation.
Materials:
-
Iodopyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane (spectroscopic grade)
-
Deionized Water
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the iodopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), K₂CO₃ (3.0 equiv), and XPhos Pd G3 (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask to achieve the desired concentration (typically 0.1-0.2 M with respect to the iodopyrazole) and a solvent ratio of 4:1 (dioxane:water).
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Halide | If possible, consider using the corresponding bromopyrazole. | Bromopyrazoles are less reactive towards oxidative addition and often show a lower propensity for dehalogenation.[2][4][5] |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source or a precatalyst (e.g., XPhos Pd G2/G3). | These ligands accelerate the reductive elimination step, favoring C-C bond formation over C-H bond formation.[1][2][9] |
| Base | Use a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong alkoxide bases. | Minimizes the formation of palladium-hydride species that lead to dehalogenation.[1][9] |
| Solvent | Use aprotic solvents like dioxane, THF, or toluene with a controlled amount of water. | Reduces the availability of potential hydride sources.[1][7] |
| Temperature | Use the lowest temperature that affords a reasonable reaction rate. | Higher temperatures can disproportionately increase the rate of dehalogenation.[9][14] |
| Boron Reagent | Use high-purity boronic acid or a more stable derivative (e.g., BPin, R-BF₃K). | A slow transmetalation step due to poor quality or unstable boron reagents allows more time for dehalogenation.[19][21] |
By carefully considering these parameters and understanding the underlying mechanisms, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions with iodopyrazoles and minimize the formation of dehalogenated byproducts.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(20), 3755–3765. [Link]
-
Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M. A. G., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6069–6077. [Link]
-
Yadav, P., & Pathak, T. P. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 893335. [Link]
-
Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M. A. G., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Binder, J. T., & Kirsch, S. F. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14303–14311. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Jedinák, L., Tomanová, P., Soural, M., & Hradil, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]
-
Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Jedinák, L., Tomanová, P., Soural, M., & Hradil, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
Boron Molecular. (n.d.). The Chemistry of Connections: Suzuki Coupling with Boronic Acids. Boron Molecular. [Link]
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Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M. A. G., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]
-
Jedinák, L., Tomanová, P., Soural, M., & Hradil, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Jedinák, L., Tomanová, P., Soural, M., & Hradil, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
Smith, R. C. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Organ, M. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1726-1730. [Link]
-
Organ, M. G., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. [Link]
-
Worthington, R. J., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 12(1), 1-10. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1196-1204. [Link]
-
Ohta, Y., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 23(11), 2946. [Link]
-
Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
-
Handy, S. T., & Zhang, Y. (2011). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 16(8), 6847–6854. [Link]
-
Reddit user discussion. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(11), 1786-1794. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(13), 3332-3351. [Link]
-
Lee, J., et al. (2015). Recyclable palladium–graphene nanocomposite catalysts containing ionic polymers: efficient Suzuki coupling reactions. RSC Advances, 5(55), 44101-44107. [Link]
-
Singh, P., et al. (2021). Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction: A Modified Approach for the Synthesis of Coumarin- and Equol-Based Compounds as Potential Antioxidants. Molecules, 26(16), 4991. [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. [Link]
-
Reddit user discussion. (2022). Suzuki proto-dehalogenation problem. r/Chempros. [Link]
-
Verma, S., et al. (2014). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, 4(1), 144-149. [Link]
-
Sohyaku, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474-11481. [Link]
-
Sohyaku, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Europe PMC. [Link]
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Technical Support Center: Purification of 4-Aryl-1,3-dimethyl-1H-pyrazole Products
Welcome to the technical support center for the purification of 4-aryl-1,3-dimethyl-1H-pyrazole products. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying chemical principles for more effective and efficient research.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the purification of 4-aryl-1,3-dimethyl-1H-pyrazole products.
Q1: What are the most common methods for purifying 4-aryl-1,3-dimethyl-1H-pyrazoles?
A1: The two most effective and widely used methods for the purification of 4-aryl-1,3-dimethyl-1H-pyrazoles are recrystallization and silica gel column chromatography. For liquid pyrazoles, distillation can also be a viable option. The choice of method depends on the nature of the impurities and the physical state of the product.
Q2: My crude product is a dark oil, but I expect a solid. What should I do?
A2: The oily nature of your crude product could be due to the presence of residual solvents or impurities. It is advisable to first attempt to remove volatile impurities under high vacuum. If the product remains an oil, it is recommended to proceed with silica gel column chromatography to isolate the desired compound.
Q3: I see multiple spots on my TLC after synthesis. What are the likely impurities?
A3: Common impurities in the synthesis of 4-aryl-1,3-dimethyl-1H-pyrazoles include unreacted starting materials such as the arylhydrazine and pentane-2,4-dione, and potential side products. While the symmetrical nature of pentane-2,4-dione prevents the formation of regioisomers on the pyrazole core, impurities can arise from side reactions involving the arylhydrazine.
Q4: My pyrazole product seems to be degrading on the silica gel column. Why is this happening and what can I do?
A4: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking, poor separation, and in some cases, degradation.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1][2] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial for purifying basic compounds.[1][3]
II. Troubleshooting Guide
This in-depth guide provides solutions to specific problems you may encounter during the purification of your 4-aryl-1,3-dimethyl-1H-pyrazole products.
Problem 1: Persistent Impurities After Purification
Symptom: Your NMR or LC-MS analysis shows the presence of impurities even after one round of purification.
Possible Causes & Solutions:
-
Co-elution in Column Chromatography: The polarity of your product and a key impurity might be very similar, leading to their co-elution from the column.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems for your TLC analysis to achieve better separation. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[4] Try varying the ratio or switching to a different solvent system, such as dichloromethane/methanol.[1]
-
Gradient Elution: Employ a gradient elution during your column chromatography. Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[1]
-
-
-
Ineffective Recrystallization Solvent: The chosen solvent for recrystallization may not be optimal, leading to the co-precipitation of impurities with your product.
-
Troubleshooting Steps:
-
Select a Different Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] For aryl-pyrazoles, ethanol or ethanol/water mixtures are often good choices.[6]
-
Slow Cooling: Allow the hot solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[7][8]
-
-
Problem 2: Low Yield After Purification
Symptom: You obtain a significantly lower amount of purified product than expected.
Possible Causes & Solutions:
-
Product Loss During Column Chromatography:
-
Irreversible Adsorption: As basic compounds, pyrazoles can bind irreversibly to the acidic sites on silica gel, leading to product loss.[9]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and the need to discard mixed fractions, thus reducing the yield.
-
Solution: A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1]
-
-
-
Product Loss During Recrystallization:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7][10]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[5]
-
-
Premature Crystallization: The product crystallizes out during hot filtration.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent to prevent a sudden drop in temperature.[11]
-
-
Problem 3: Product "Oils Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, your product separates as an oil.
Possible Causes & Solutions:
-
Low Melting Point of the Product: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.[10][11]
-
Solution: Choose a solvent with a lower boiling point.[11]
-
-
High Impurity Level: A high concentration of impurities can lower the melting point of your product and inhibit crystallization.
-
Solution: Attempt to purify the crude product first by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.
-
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of 4-Aryl-1,3-dimethyl-1H-pyrazole
Objective: To purify a crude 4-aryl-1,3-dimethyl-1H-pyrazole using flash column chromatography.
Materials:
-
Crude 4-aryl-1,3-dimethyl-1H-pyrazole
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixture)
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Sand
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of your chosen eluent system (e.g., hexane/ethyl acetate from 9:1 to 1:1). The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent. For basic pyrazoles, you can add 0.5-1% triethylamine to the eluent to deactivate the silica gel.[2]
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply the solution to the top of the silica gel.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column. Collect fractions in test tubes and monitor the elution by TLC.
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified 4-aryl-1,3-dimethyl-1H-pyrazole.
Protocol 2: Recrystallization of 4-Aryl-1,3-dimethyl-1H-pyrazole
Objective: To purify a solid 4-aryl-1,3-dimethyl-1H-pyrazole by recrystallization.
Materials:
-
Crude solid 4-aryl-1,3-dimethyl-1H-pyrazole
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)[2][13]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of your crude solid and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the solid when hot but not at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place the flask in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
IV. Data Presentation
Table 1: Common Solvents for Purification of 4-Aryl-1,3-dimethyl-1H-pyrazoles
| Purification Method | Recommended Solvents | Rationale & Key Considerations |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A mixture of a non-polar and a polar solvent allows for fine-tuning of the eluent polarity to achieve optimal separation.[4] |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Water | These solvents often provide a good balance of solubility at high temperatures and insolubility at low temperatures for many aryl-pyrazole derivatives.[2][13] |
| TLC Analysis | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The same solvent system planned for column chromatography should be used for TLC to accurately predict the separation. |
V. Visualization of Workflows
Workflow for Choosing a Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Workflow for Column Chromatography
Caption: A troubleshooting guide for common issues in column chromatography.
VI. References
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
UAB Barcelona. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Unknown Source. Recrystallization.
-
Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. [Link]
-
UAB Barcelona. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
MicroSolv Technology Corporation. (2025). Base Deactivated HPLC Column Definition - HPLC Primer. [Link]
-
ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]
-
ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
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University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
ResearchGate. (2025). Recent problems with silica gel chromatography. [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
Gauth. What is a common mistake during recrystallization that can lead to low yield? Using too li. [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Knorr pyrazole synthesis. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Unknown Source. How to run column chromatography.
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University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. [Link]
-
ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
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Technical Support Center: Troubleshooting Low Yield in Heck Reactions of Iodopyrazoles
Welcome to the technical support center for the Heck-Mizoroki reaction, specifically tailored to address challenges encountered with iodopyrazole substrates. This guide is intended for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing during your experiments, providing causal explanations and actionable solutions.
Issue 1: My reaction shows low or no conversion of the iodopyrazole starting material.
Symptoms: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted iodopyrazole.
Possible Causes & Recommended Actions:
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. While triphenylphosphine (PPh₃) is a common choice, it may not be the most effective for iodopyrazoles.[1][2]
-
Action: Consider screening different phosphine ligands. Triethyl phosphite (P(OEt)₃) has been demonstrated to provide significantly higher yields in the Heck coupling of iodopyrazoles with acrylates.[1][2] Other bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) could also be beneficial.[3][4]
-
-
Inadequate Base: A suitable base is necessary to neutralize the hydroiodic acid (HI) generated during the reaction, which can otherwise deactivate the catalyst.[1]
-
Action: Triethylamine (Et₃N) is a commonly used and often effective base for this reaction.[1] However, if issues persist, consider screening other organic bases (e.g., diisopropylethylamine) or inorganic bases like sodium acetate, potassium carbonate, or cesium carbonate.[3][5] Ensure the base is fresh and of high purity.
-
-
Poor Catalyst Activity or Deactivation: The active Pd(0) species can be sensitive to oxygen and may deactivate over the course of the reaction, often evidenced by the formation of palladium black.[1][6]
-
Action: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.[6] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[7] The choice of ligand can also influence catalyst stability.[4]
-
-
Suboptimal Solvent: The polarity of the solvent can influence the reaction rate and catalyst stability.[8][9]
-
Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Action: While 80 °C is a common starting point for iodopyrazoles, systematically increasing the temperature in increments (e.g., to 100 °C or 120 °C) may be necessary.[1][10] However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[6][10]
-
Issue 2: I'm observing a significant amount of deiodination side product.
Symptoms: A major byproduct is the corresponding pyrazole where the iodine atom has been replaced by a hydrogen atom.
Possible Causes & Recommended Actions:
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can act as a proton source for the deiodination of the iodopyrazole.[1]
-
Action: Use anhydrous solvents and ensure all reagents are dry.
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor the deiodination pathway.[1][6]
-
Action: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
-
Suboptimal Base/Ligand Combination: The nature of the base and ligand can influence the rate of deiodination relative to the desired coupling.[1]
Issue 3: The reaction works well with simple acrylates but gives low yields with styrenes or other alkenes.
Symptoms: Successful coupling with electron-deficient alkenes like methyl acrylate, but poor performance with electron-neutral or electron-rich alkenes.
Possible Causes & Recommended Actions:
-
Electronic Effects of the Alkene: The electronic nature of the alkene coupling partner significantly impacts the reaction. Electron-deficient alkenes are generally more reactive in the Heck reaction.
-
Action: For less reactive alkenes like styrenes, you may need to adjust the reaction conditions. Increasing the amount of the palladium catalyst and ligand can sometimes improve the yield.[2] A higher reaction temperature may also be required.
-
-
Steric Hindrance: Sterically hindered alkenes may react more slowly.
-
Action: Consider using a less sterically demanding ligand to facilitate the coordination of the alkene to the palladium center.
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions about optimizing the Heck reaction for iodopyrazoles.
Q1: What is the best palladium catalyst to start with for the Heck reaction of iodopyrazoles?
A common and effective starting point is a combination of a palladium(II) acetate (Pd(OAc)₂) precatalyst with a phosphine ligand.[1] Pd(OAc)₂ is relatively stable and is reduced in situ to the active Pd(0) species.[7]
Q2: How does the protecting group on the pyrazole nitrogen affect the reaction?
The protecting group on the pyrazole nitrogen can have a significant impact on the reaction's success.[1] A bulky protecting group, such as a trityl group, has been shown to be effective.[2] The electronic nature of the N1-substituent can also influence the reactivity of the iodopyrazole.[11]
Q3: What is a typical catalyst loading for this reaction?
A typical catalyst loading is around 1 mol% of the palladium source.[1][2] However, for challenging substrates or to improve reaction rates, this can be increased to 2-5 mol%.
Q4: Can I use a phosphine-free catalyst system?
While phosphine ligands are commonly used, phosphine-free systems have been developed and can be effective.[11] These often involve N-heterocyclic carbene (NHC) ligands or other nitrogen-containing ligands.[3] In some cases, palladium nanoparticles can also catalyze the reaction without the need for traditional ligands.[12]
Q5: What is the role of the base in the Heck reaction?
The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[7] It neutralizes the acid (HX) that is formed, allowing the catalyst to participate in subsequent cycles.[7]
Visualizing the Process
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Data Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ | Common, stable precatalyst.[1] |
| Ligand | P(OEt)₃ | Shown to give high yields with iodopyrazoles.[1][2] |
| Base | Et₃N | Commonly used and effective.[1] |
| Solvent | DMF | Polar aprotic solvent, generally effective.[1][10] |
| Temperature | 80-100 °C | Good starting range for iodopyrazoles.[1] |
Experimental Protocols
General Procedure for the Heck Reaction of an Iodopyrazole with an Alkene
Materials:
-
1-protected-4-iodopyrazole (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
P(OEt)₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1 mol%) and the 1-protected-4-iodopyrazole (1.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add P(OEt)₃ (4 mol%) via syringe and stir the mixture for 10 minutes at room temperature.
-
Add the alkene (1.2-1.5 equiv) and Et₃N (2.0 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkenyl-pyrazole.
Note: This is a general procedure and may require optimization for specific substrates.
References
- Technical Support Center: Troubleshooting Heck Reactions with Iodopyrazoles - Benchchem.
- Guerrero, M., et al. (2010). Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Inorganica Chimica Acta.
-
Singh, B., et al. (2017). Heck Reaction—State of the Art. Catalysts. Available at: [Link]
- Ohta, A., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES.
-
Rojas, R. S., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Yue, D., et al. (2007). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters. Available at: [Link]
-
Cele, Z. P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024). Available at: [Link]
-
Li, J., et al. (2005). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
Rojas, R. S., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Preprints.org. Available at: [Link]
-
Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction - VUT DigiResearch. Available at: [Link]
-
Pyrazoles and Heck Reaction - ResearchGate. Available at: [Link]
- Singh, B., et al. (2017). Heck Reaction—State of the Art. MDPI.
-
Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available at: [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. (2019). Available at: [Link]
-
Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation - Scirp.org. Available at: [Link]
-
Optimization of conditions for the Heck reaction - ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2023). Available at: [Link]
- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007).
-
Optimization of Heck reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study - Semantic Scholar. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC - NIH. Available at: [Link]
- troubleshooting low yield in 1-Iodohexane coupling reactions - Benchchem.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Available at: [Link]
-
Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation - YouTube. (2024). Available at: [Link]
-
Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by - ResearchGate. Available at: [Link]
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Technical Support Center: Catalyst Poisoning in Cross-Coupling of Iodopyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions of iodopyrazoles. The unique electronic properties and coordination chemistry of the pyrazole ring present specific challenges that can lead to catalyst deactivation and low reaction yields. This resource is designed to help you diagnose and overcome these common issues in your experiments.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses common problems encountered during the cross-coupling of iodopyrazoles and provides step-by-step solutions based on mechanistic principles.
Issue 1: Low or No Conversion of the Iodopyrazole Substrate
Question: My Suzuki-Miyaura (or other cross-coupling) reaction with an iodopyrazole is resulting in low or no product yield, and I'm recovering my starting material. What are the likely causes related to catalyst poisoning?
Answer:
Low or no conversion in cross-coupling reactions involving iodopyrazoles is frequently linked to catalyst deactivation or inhibition. The primary reasons are rooted in the inherent properties of the pyrazole moiety:
-
Direct Catalyst Poisoning by Pyrazole Nitrogens: The lone pair of electrons on the sp2-hybridized nitrogen atoms of the pyrazole ring can coordinate strongly to the palladium center. This coordination can occupy the active site, preventing the catalyst from participating in the catalytic cycle.[1][2]
-
N-H Acidity and Deprotonation: For N-unsubstituted pyrazoles, the acidic N-H proton can be deprotonated by the base in the reaction. The resulting pyrazolate anion can act as a bridging ligand, forming inactive dimeric or oligomeric palladium species.[3]
-
Formation of Inactive Catalyst Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[2] This is often observed as a black precipitate in the reaction mixture.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be bulky or electron-rich enough to prevent the pyrazole from coordinating to the palladium or to facilitate the key steps of the catalytic cycle.[2][4]
-
Protect the Pyrazole N-H Group: If you are using an N-unsubstituted pyrazole, the most effective first step is often to protect the N-H group. Common protecting groups like Boc (tert-butyloxycarbonyl) or Trityl can prevent deprotonation and subsequent catalyst inhibition.[5]
-
Experimental Protocol: N-Boc Protection of 4-Iodopyrazole
-
Dissolve 4-iodopyrazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Employ Robust Ligand Systems: To counteract the coordinating effect of the pyrazole nitrogens, use bulky and electron-donating ligands. These ligands sterically shield the palladium center, making it less accessible to the pyrazole substrate for inhibitory binding.[2][4] They also promote the desired oxidative addition and reductive elimination steps.
Ligand Type Examples Rationale Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos Bulky and electron-rich, promoting fast catalytic turnover and preventing catalyst aggregation. N-Heterocyclic Carbenes (NHCs) IPr, SIMes Form very stable palladium complexes that are often resistant to poisoning by N-heterocycles. -
Optimize Reaction Conditions:
-
Base Selection: The choice of base can be critical. While strong bases like NaOtBu can be effective, they can also promote side reactions. Weaker bases like K₂CO₃ or K₃PO₄ in combination with an appropriate solvent system may be beneficial.[6]
-
Solvent System: Aprotic polar solvents like 1,4-dioxane or DME are commonly used. The addition of water can sometimes be beneficial, but care must be taken as it can also promote side reactions like dehalogenation.[7][8]
-
Issue 2: Significant Dehalogenation of the Iodopyrazole
Question: My reaction is producing a significant amount of the dehalogenated pyrazole (protodeiodination) alongside a low yield of the desired cross-coupling product. How can I suppress this side reaction?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling, particularly with electron-rich or heteroaromatic halides like iodopyrazoles.[9] The mechanism can be complex, but it often involves the reaction of a palladium-hydride species with the aryl halide.
-
Scrutinize Reagents and Solvents for Water Content: Water can be a source of protons that lead to the formation of palladium-hydride species. Ensure that your solvents and reagents are anhydrous, especially if the reaction is sensitive to this side reaction.
-
Choice of Halide: If synthetically feasible, consider using the corresponding bromo- or chloropyrazole. While less reactive, they often exhibit a lower propensity for dehalogenation compared to iodopyrazoles.[9]
-
Ligand and Catalyst Choice: Some ligand systems are more prone to generating palladium-hydrides. Experiment with different ligands to find one that minimizes this side reaction.
-
Base Selection: The choice of base can influence the rate of dehalogenation. Anhydrous bases are preferred.
Frequently Asked Questions (FAQs)
Q1: Why are iodopyrazoles particularly challenging substrates in cross-coupling reactions?
A1: Iodopyrazoles present a "double-edged sword" scenario. The high reactivity of the carbon-iodine bond is advantageous for oxidative addition to the palladium(0) catalyst.[5] However, the pyrazole ring itself is a potent ligand for palladium. The lone pairs on the two nitrogen atoms can coordinate to the metal center, leading to catalyst inhibition or the formation of inactive complexes.[1] This dual nature requires a careful balancing of reaction conditions to favor the desired catalytic cycle over catalyst poisoning.
Q2: I am performing a Sonogashira coupling with an iodopyrazole and see no reaction. Is this also due to catalyst poisoning?
A2: Yes, catalyst poisoning is a very likely cause. In Sonogashira couplings, both a palladium catalyst and a copper(I) co-catalyst are typically used.[10][11][12][13] The pyrazole nitrogens can coordinate to and inhibit both the palladium and copper centers, disrupting both catalytic cycles. The troubleshooting steps outlined above, particularly N-H protection and the use of bulky, electron-rich ligands on the palladium catalyst, are highly relevant for Sonogashira reactions as well.
Q3: Can I use a higher catalyst loading to overcome poisoning?
A3: While increasing the catalyst loading might seem like a straightforward solution and can sometimes lead to improved conversion, it is generally not the most efficient or cost-effective approach. It does not address the root cause of the deactivation and can lead to higher levels of residual palladium in your product, which is a significant concern in pharmaceutical applications. It is always preferable to first optimize the reaction conditions by choosing the appropriate ligand, base, and solvent, and by protecting the pyrazole N-H if necessary.
Q4: Are there any specific palladium pre-catalysts that are more resistant to poisoning by N-heterocycles like pyrazoles?
A4: Yes, well-defined palladium pre-catalysts, particularly those incorporating bulky biarylphosphine ligands (e.g., G3 and G4 palladacycles developed by the Buchwald group), are often more stable and provide a more consistent source of the active Pd(0) species.[2] These pre-catalysts can be more resistant to poisoning compared to generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Q5: My reaction mixture turns black. What does this signify and what can I do about it?
A5: The formation of a black precipitate is typically indicative of the formation of palladium black, which is aggregated, catalytically inactive palladium metal.[2] This is a common catalyst decomposition pathway. It can be caused by a number of factors, including suboptimal ligand choice, high reaction temperatures, or the presence of impurities. To prevent this, consider the following:
-
Use a more robust ligand: Bulky, electron-donating ligands can stabilize the palladium center and prevent aggregation.[4]
-
Lower the reaction temperature: If the reaction allows, reducing the temperature can slow down catalyst decomposition pathways.
-
Use a pre-catalyst: Well-defined pre-catalysts can provide a more controlled release of the active catalyst, reducing the likelihood of aggregation.[2]
References
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086.
- Chemistry LibreTexts. (2023).
- ChemCatBio. (2021). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2023). Problems with Suzuki coupling : r/Chempros. Reddit.
- BenchChem. (2025).
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. BenchChem.
- NIH. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- MDPI. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- MDPI. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
- Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- NIH. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Wikipedia. (2024). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (2023). Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- YouTube. (2019). Sonogashira coupling. YouTube.
- NIH. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
Sources
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Technical Support Center: Managing Exotherms in Large-Scale Iodopyrazole Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of iodopyrazoles. The iodination of pyrazoles, while a critical transformation for producing valuable pharmaceutical intermediates, often involves highly exothermic reactions.[1][2] Failure to properly manage this heat evolution can lead to thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially resulting in catastrophic vessel failure, release of toxic materials, and significant financial loss.[1][2][3]
This document is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and specific, actionable solutions in our Troubleshooting Guide. We will delve into the causality behind experimental choices, grounding our recommendations in established process safety principles to ensure the development of robust and safe manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a critical concern in iodopyrazole synthesis?
A1: A thermal runaway is a positive feedback loop where an exothermic reaction generates heat faster than it can be removed by the cooling system.[1] This excess heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate and the rate of heat generation.[1][2] In large-scale iodopyrazole synthesis, this can lead to a rapid, uncontrolled increase in temperature and pressure, potentially exceeding the design limits of the reactor and causing an explosion or the release of flammable or toxic substances.[1][3] The transition from laboratory scale to production scale is particularly hazardous because the ratio of heat transfer surface area to reaction volume decreases, making heat removal less efficient.[1]
Q2: What are the primary strategies for managing exothermic reactions during scale-up?
A2: The core strategies revolve around controlling the rate of heat generation and ensuring adequate heat removal. The most effective approaches are:
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), one key reactant is added gradually over time. This limits the amount of unreacted material present at any given moment, thereby controlling the potential energy and the rate of heat release.[4] This is an inherently safer method for strongly exothermic reactions.[4]
-
Cooling Capacity: Ensuring the reactor's cooling system is capable of handling the maximum heat output of the reaction. This requires accurate calorimetric data.
-
Dilution: Using an appropriate solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated and moderate temperature changes.
-
Temperature Control: Selecting an optimal reaction temperature that ensures a reasonable reaction rate without approaching a temperature where thermal runaway could be initiated.[5]
Q3: How can I quantitatively assess the thermal risk of my specific iodopyrazole synthesis before scaling up?
A3: A thorough thermal risk assessment is non-negotiable. This is achieved through reaction calorimetry studies.[6] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide initial screening data on the thermal stability of reactants and products. For process-specific data, a reaction calorimeter (e.g., Mettler-Toledo RC1 or HEL Simular) is used to measure key parameters under conditions that mimic the intended process.[4][6] This allows for the determination of the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise, which are critical for safe scale-up.[6][7]
Q4: What are the "green chemistry" implications of choosing an iodinating agent in terms of process safety?
A4: Green chemistry principles align closely with process safety. For iodination, using reagents like molecular iodine (I₂) with an oxidant such as hydrogen peroxide (H₂O₂) in water can be a greener approach.[8][9] However, the choice of oxidant is critical; some can contribute to the overall exothermicity.[10] Using hypervalent iodine reagents should be approached with caution as they can be explosive.[10] The ideal choice minimizes molar excesses of reagents and avoids high-impact oxidants or heavy metals, which not only have environmental impacts but can also introduce unforeseen reactivity and thermal hazards.[10]
Troubleshooting Guide: Specific Scenarios
Q: My reactor temperature is spiking unexpectedly, even with the cooling system at maximum capacity. What are the immediate and long-term actions?
A: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal.
-
Immediate Actions:
-
Stop Reagent Addition: If operating in semi-batch mode, immediately stop the feed of the limiting reagent. This is the most crucial step to prevent adding more fuel to the reaction.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench procedure as defined in your safety protocol. This may involve adding a pre-determined chemical to stop the reaction.
-
Alert Personnel: Follow your site's emergency procedures.
-
-
Long-Term Solutions & Root Cause Analysis:
-
Re-evaluate Calorimetry Data: Your initial heat flow data may be inaccurate. Re-run reaction calorimetry to confirm the heat of reaction (ΔHrxn) and the maximum rate of heat evolution.[6]
-
Check for Impurities: Impurities in starting materials or solvents can catalyze side reactions, leading to unexpected exotherms.
-
Review Agitation: Poor mixing can lead to localized "hot spots" where reactants accumulate and react rapidly. Ensure your agitation is sufficient for the vessel geometry and reaction mass viscosity.
-
Consider a Semi-Batch Recycle Reactor (SBRR): For highly exothermic reactions, an SBRR can offer enhanced safety by operating under reflux conditions, allowing the reaction heat to be removed at a self-controlling temperature.[11]
-
Q: I'm observing a long induction period, followed by a dangerously rapid temperature and pressure increase. How can I achieve a more controlled reaction initiation?
A: An induction period followed by a rapid exotherm is a classic sign of an accumulating, autocatalytic, or mass-transfer-limited reaction. The danger is that a significant amount of unreacted material builds up before the reaction begins, leading to a large potential energy release.
-
Causality: This behavior often occurs when the reaction is slow to start but accelerates rapidly once initiated. The protection reaction of N-H bonds in pyrazoles with reagents like ethyl vinyl ether has been noted to have a significant exothermic effect that can accelerate and get out of control at higher temperatures.[12][13]
-
Solutions:
-
Controlled Dosing: The primary solution is to switch to a semi-batch process where the limiting reagent is added at a rate slower than its consumption.[4] This prevents accumulation. The feed should only be started after the reaction has been successfully initiated with a small, pre-loaded amount of the reagent.
-
"Heel" or Seeding: Start the reaction with a small, pre-heated "heel" of the reaction mixture from a previous successful batch to ensure immediate initiation.
-
Temperature Adjustment: A slightly higher initial temperature might overcome the activation energy barrier and provide a smoother start, but this must be carefully evaluated to ensure it doesn't bring the process closer to a runaway threshold.
-
Q: How do I decide between a batch and a semi-batch process for my large-scale iodination?
A: The decision hinges on the reaction's thermal profile, determined by calorimetry.
-
Batch Process: Suitable for reactions with low to moderate exothermicity where the total heat can be safely managed by the reactor's cooling system, even if all reactants are present from the start. This is often simpler to operate but is inherently less safe for highly exothermic processes.[4]
-
Semi-Batch Process: The preferred and inherently safer method for strongly exothermic reactions.[4][14] It allows for "dose-controlled" operation, where the reaction rate (and thus heat generation) is directly governed by the rate of reagent addition. This provides a powerful handle for controlling the process and preventing runaway conditions.[4]
The workflow below illustrates the decision-making process.
Caption: Decision workflow for exotherm management.
Key Experimental Protocols
Protocol 1: Basic Reaction Calorimetry Screening
This protocol outlines a method for determining the key thermal parameters of an iodopyrazole synthesis using a reaction calorimeter.
-
System Calibration: Calibrate the calorimeter by introducing a known amount of electrical heat to determine the overall heat transfer coefficient (UA) of the reactor system.
-
Charge Initial Reagents: Charge the pyrazole substrate and solvent to the reactor. Stir and bring the mixture to the proposed reaction temperature.
-
Initiate Semi-Batch Dosing: Begin the controlled addition of the iodinating agent solution at the planned rate.
-
Monitor Heat Flow: Continuously record the jacket temperature, reactor temperature, and heat flow throughout the addition and for a period afterward to ensure the reaction has gone to completion. The heat flow is a direct measure of the reaction's power output.[15]
-
Data Analysis:
-
Integrate the heat flow curve over time to calculate the total heat of reaction (Q).
-
Calculate the molar enthalpy of reaction (ΔHrxn) by dividing Q by the number of moles of the limiting reactant.
-
Determine the specific heat capacity (Cp) of the final reaction mixture.
-
Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise (ΔT_ad = Q / (m * Cp)) to assess the worst-case thermal runaway potential.
-
Protocol 2: Implementing a Controlled Semi-Batch Dosing Strategy
This protocol details how to execute a safer, large-scale synthesis using the data from Protocol 1.
-
Establish Safe Operating Limits: Based on the calorimetry data, define the maximum allowable reaction temperature and the maximum dosing rate that the cooling system can safely handle.
-
Initial Charge: Charge the reactor with the pyrazole substrate and solvent. Heat the mixture to the target reaction temperature.
-
Initiate and Verify Reaction: Add a small initial portion (e.g., 2-5%) of the iodinating agent. Verify that the reaction starts (observe a controlled exotherm) before proceeding.
-
Controlled Dosing: Begin the continuous, controlled addition of the remaining iodinating agent at the pre-determined rate. The dosing pump should be interlocked with the reactor temperature monitor to automatically stop the feed if the temperature exceeds a set safety limit.
-
Monitor and Maintain: Continuously monitor the internal reaction temperature. Adjust the cooling fluid temperature as needed to maintain the target temperature.
-
Hold Period: After the addition is complete, hold the reaction mixture at the target temperature for a specified period to ensure complete conversion and consumption of any remaining reactive intermediates.
Data Presentation: Key Safety Parameters
The following table summarizes critical quantitative data that must be obtained from calorimetry studies before proceeding with scale-up.
| Parameter | Symbol | Definition | Significance for Safety |
| Heat of Reaction | ΔHrxn | The total heat released per mole of limiting reactant. | Determines the total energy that must be managed by the cooling system. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the reaction mass by one degree. | Used to calculate the potential temperature rise. |
| Adiabatic Temperature Rise | ΔT_ad | The theoretical temperature increase if no heat is removed from the system. | A primary indicator of runaway potential. High values necessitate robust engineering controls. |
| Maximum Heat Output | q_max | The maximum rate of heat generation during the reaction. | Dictates the minimum required cooling capacity of the reactor. |
| Maximum Temperature of Synthesis Reaction | MTSR | The temperature reached under normal process conditions if cooling fails. | Must be well below the decomposition temperature of any component in the mixture. |
Visualization of Thermal Runaway Hazard
The following diagram illustrates the dangerous feedback loop that characterizes a thermal runaway reaction.
Caption: The positive feedback loop of a thermal runaway.
References
- Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing - IChemE.
- Safe start-up of semi-batch process with exothermic reactions - ResearchG
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Pharmaceutical Calorimeters.
- Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Continuous Flow Calorimetry: Achieving the Impossible - Contract Pharma.
- Electrosynthesis of 4-iodopyrazole and its derivatives - ResearchG
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- Batch and semibatch reactor performance for an exothermic reaction - ResearchG
- Safe and Selective Operation of Fine Chemical Reactions through the Semi B
- Advances in Continuous Flow Calorimetry | Organic Process Research & Development.
- Scale-up Reactions - Division of Research Safety | Illinois.
- Chemical reaction hazards and the risk of thermal runaway INDG254.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - ark
- Critical Consider
- Runaway reactions, case studies, lessons learned - ARIA.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- (PDF)
- Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE.
Sources
- 1. cedrec.com [cedrec.com]
- 2. icheme.org [icheme.org]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. icheme.org [icheme.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. helgroup.com [helgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iodination - Wordpress [reagents.acsgcipr.org]
- 11. aidic.it [aidic.it]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. contractpharma.com [contractpharma.com]
Technical Support Center: Suzuki Coupling of 4-Iodopyrazoles
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-iodopyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-C bond-forming reaction. My aim is to move beyond simple protocols and provide a deeper, mechanistic understanding of the workup procedure, empowering you to troubleshoot common issues with confidence. The challenges in this specific reaction class often arise not from the coupling itself, but from the subsequent isolation and purification of the target molecule.
The pyrazole core, with its distinct electronic properties and potential for N-H acidity, introduces unique considerations for product isolation.[1] This guide is structured as a series of troubleshooting questions and FAQs that address the most common and complex issues encountered in the lab.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific, practical problems you may encounter after your reaction has reached completion.
Q1: My reaction monitoring (TLC, LC-MS) shows high conversion, but my isolated yield after workup and chromatography is disappointingly low. What are the likely causes?
This is a frequent and frustrating issue. The problem often lies in the physicochemical properties of the 4-substituted pyrazole product, which can lead to losses during aqueous workup or purification.
Possible Causes & Solutions:
-
Product Solubility in the Aqueous Phase:
-
The Problem: Pyrazoles, especially those with an unprotected N-H or other polar functional groups, can have significant water solubility. A standard extraction with ethyl acetate may not be sufficient to recover all the product, leading to substantial loss in the aqueous layer.
-
Expert Recommendation: Before discarding the aqueous layer, re-extract it multiple times with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture. For highly polar products, consider a continuous liquid-liquid extraction. Additionally, saturating the aqueous phase with sodium chloride (brine) will decrease the polarity of the aqueous layer and can help "salt out" your product into the organic phase.[2]
-
-
Precipitation During Workup:
-
The Problem: The product may be poorly soluble in the chosen extraction solvent and can precipitate at the interface of the aqueous and organic layers, making it easy to lose during separation. This is common for rigid, planar biaryl systems.
-
Expert Recommendation: If you observe a solid precipitate, do not separate the layers. Instead, add a co-solvent in which your product is more soluble (e.g., THF, acetone) until the solid redissolves.[3] Then proceed with the separation. Alternatively, you can isolate the precipitate by filtration, wash it thoroughly with water, and then dissolve it separately in an appropriate solvent.
-
-
Degradation on Silica Gel:
-
The Problem: The slightly acidic nature of standard silica gel can cause degradation of sensitive products. The basic nitrogens of the pyrazole ring can also lead to strong binding and significant tailing on the column, resulting in broad peaks and poor recovery.
-
Expert Recommendation: If you suspect degradation or irreversible binding, switch to a deactivated stationary phase. You can either use commercially available neutral silica or deactivate it yourself by pre-treating the column with a solvent mixture containing a small amount of a volatile base, like 1% triethylamine in your eluent system. Alternatively, consider other purification methods like reverse-phase chromatography or recrystallization.
-
Q2: My final product is a grey, brown, or black solid, indicating palladium contamination. How can I effectively remove residual palladium catalyst?
Palladium removal is critical, especially in pharmaceutical development where strict limits on residual metals are enforced.[4] The form of palladium—heterogeneous Pd(0) black or soluble Pd(II) species—dictates the best removal strategy.
A Multi-Step Approach to Palladium Removal:
| Method | Description | Target Palladium Species | Considerations |
| Celite® Filtration | After quenching, dilute the reaction mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite®.[2] | Insoluble Pd(0) black, other inorganic salts. | This is an essential first step to remove bulk, heterogeneous palladium. It will not remove soluble palladium species. |
| Aqueous Washes | Wash the organic layer with an aqueous solution of a palladium-complexing agent, such as 20% aqueous sodium bisulfite or a dilute thiourea solution. | Soluble Pd(II) species. | Effective and inexpensive. However, multiple washes may be required, and complete removal is not always guaranteed.[5] |
| Scavengers | After filtration and initial washes, stir the organic solution with a solid-supported scavenger resin for several hours. | Soluble Pd(II) and colloidal Pd(0). | Highly effective. Options include thiol-functionalized silica gel or polystyrene resins (e.g., MP-TMT).[4] These can reduce palladium levels to the ppm range. |
| Activated Carbon | Stirring the crude product solution with activated carbon can adsorb palladium species. | Both Pd(0) and Pd(II). | Can be very effective but may also adsorb the product, leading to yield loss. A small-scale test is recommended. |
Q3: My NMR spectrum shows impurities that I suspect are from the boronic acid starting material. How do I remove unreacted boronic acid and its byproducts?
Boronic acids and their related species (boroxines, homocoupled dimers) are common impurities.[6] Their removal is generally straightforward due to their acidic nature.
Core Strategy: Exploiting Acidity
The key is an extractive basic wash. Boronic acids are Lewis acids that react with a base to form water-soluble boronate salts.
Detailed Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate or DCM.
-
Wash the organic solution one to three times with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[7]
-
This converts the boronic acid (R-B(OH)₂) into the highly water-soluble boronate salt (R-B(OH)₃⁻ M⁺), which partitions into the aqueous layer.
-
After the base wash, it is crucial to wash the organic layer with water or brine to remove any residual base, especially if your product is base-sensitive or has an acidic N-H group.
Pro-Tip: If you consistently have a large excess of boronic acid, consider using the aryl halide as the excess reagent instead. This ensures the more easily removable boronic acid is fully consumed.[7]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose workup procedure for a typical 4-iodopyrazole Suzuki coupling?
While every reaction is unique, the following step-by-step protocol serves as an excellent and robust starting point.
Standard Workup Protocol:
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly add water to the reaction mixture to quench any remaining reactive species.[8]
-
Filtration (Optional but Recommended): Dilute the mixture with your primary extraction solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble palladium black and inorganic salts. Wash the pad with additional solvent.[2][3]
-
Extraction: Transfer the filtrate to a separatory funnel. If the reaction was run in a water-miscible solvent like dioxane or THF, add enough water and ethyl acetate to form two distinct layers. Separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
1M aqueous NaOH or K₂CO₃ (to remove boronic acid).
-
Water.
-
Saturated aqueous NaCl (brine) to break emulsions and remove bulk water.[8]
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or another appropriate method.[8]
Q2: I see a significant amount of dehalogenated starting material (the 4-H-pyrazole). Is this formed during the reaction or the workup?
Dehalogenation is a common side reaction in Suzuki couplings, particularly with reactive aryl iodides.[9] It almost certainly occurs during the reaction , not during the workup. This side reaction involves the reduction of the aryl halide to the corresponding arene.[10] To minimize it, you should re-evaluate your reaction conditions (e.g., choice of base, solvent, ligand), rather than changing the workup.[11][12]
Q3: My pyrazole has an unprotected N-H group. Does this require special workup considerations?
Yes, absolutely. The pyrazole N-H is weakly acidic (pKa ≈ 14-15) and can be deprotonated by the strong bases used in the workup to remove boronic acid.
-
The Implication: When you wash with aqueous NaOH, your product may be partially or fully deprotonated to form a sodium pyrazolide salt. This salt can have high water solubility, causing you to lose your product into the basic aqueous wash.[1]
-
The Solution:
-
Use a milder base for the wash if possible, like saturated sodium bicarbonate (NaHCO₃), which is less likely to deprotonate the pyrazole.
-
If a strong base is necessary to remove boronic acid, you must acidify the basic aqueous layer back to a neutral pH (using dilute HCl) and re-extract it to recover any product that became water-soluble.
-
Always perform a final wash with brine to ensure the organic layer is neutral before drying and concentration.
-
By understanding the chemistry behind each step of the workup, you can adapt these procedures to the specific properties of your target molecule, maximizing yield and purity.
References
- BenchChem (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- ResearchGate (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- ResearchGate (2015). How can i remove palladium Pd catalyst easily?.
- Colacot, T. J. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications.
- Eastwood, P. R. et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, ACS Publications.
- BenchChem (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- BenchChem (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Biscoe, M. R. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, NIH.
- ResearchGate (2016). Can I remove boronic acid using Work up process?.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chem Reactor (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Dudnik, A. S. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, ACS Publications.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium catalyst removal. This resource is designed to provide in-depth guidance, troubleshooting advice, and practical protocols for effectively removing residual palladium from reaction mixtures. As Senior Application Scientists, we understand the critical importance of achieving stringent purity standards in pharmaceutical and fine chemical synthesis. This guide is structured to address the common challenges you face in the lab and to provide scientifically sound solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding palladium catalyst removal.
Q1: What are the primary methods for removing residual palladium?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials that bind to palladium. This includes activated carbon and specialized metal scavengers with functionalities like thiol, amine, or trimercaptotriazine.[1][2][3]
-
Filtration: Physically separating solid, heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal from the reaction mixture using filter aids like Celite®.[3][4][5]
-
Crystallization: Purifying the desired product through crystallization, which can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be improved by adding agents that increase the solubility of palladium species.[1][3][6]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3][4][7]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[4][8]
Q2: How do I choose the right palladium removal method?
A2: The optimal method depends on several factors:
-
The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it a heterogeneous solid (like Pd/C) or a homogeneous dissolved species?[3][7]
-
The oxidation state of the palladium: Different scavengers have varying affinities for Pd(0) and Pd(II).[7]
-
The solvent system: The efficiency of scavengers and other methods can be highly dependent on the solvent.[7]
-
Required final palladium concentration: Regulatory limits for active pharmaceutical ingredients (APIs) are very strict, often requiring levels below 5 ppm.[1]
Q3: My filtration through Celite® isn't removing all the palladium. What's wrong?
A3: This is a common issue. Here are a few potential causes and solutions:
-
Soluble Palladium Species: Filtration is only effective for insoluble, heterogeneous catalysts. If your palladium is in a soluble form, you'll need to use scavengers, precipitation, or chromatography.[4][9]
-
Colloidal Palladium: Very fine, colloidal palladium particles may pass through a standard Celite® pad.[4] Consider using a finer porosity filter, such as a 0.45 µm PTFE membrane filter, or treating the solution with activated carbon to adsorb the colloids before filtration.[5][9]
-
Improper Filtration Technique: Ensure your Celite® pad is well-packed (1-2 cm thick) and pre-wetted with the solvent to improve its effectiveness.[4][9]
Q4: How do I quantify the amount of residual palladium in my sample?
A4: Several analytical techniques can be used to determine residual palladium levels. The most common and sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals in APIs due to its high sensitivity and accuracy.[1][10]
-
Atomic Absorption (AA) Spectroscopy: Another common technique for quantifying metal content.[1]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[1][11]
For in-process monitoring, rapid screening methods using fluorescent probes are also available.[1][10]
Troubleshooting Guide
Encountering issues with palladium removal is a frequent challenge. This guide provides a structured approach to troubleshooting common problems.
Problem 1: Inefficient Removal with Palladium Scavengers
| Symptom | Possible Cause | Solution |
| High residual palladium after treatment. | Incorrect Scavenger Selection: The scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or in the chosen solvent. | Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, activated carbon) to identify the most effective one for your system.[2][9] |
| Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate. | Optimize Conditions: Increase the weight equivalents of the scavenger and/or extend the reaction time. Monitor palladium levels at different time points to determine the optimal duration.[9] | |
| Product Interference: Your product might be competing with the palladium for binding sites on the scavenger. | Change Scavenger or Method: Select a scavenger with higher selectivity for palladium or consider an alternative purification method like crystallization or extraction.[3] |
Problem 2: Product Loss During Palladium Removal
| Symptom | Possible Cause | Solution |
| Low product yield after purification. | Adsorption of Product onto Scavenger/Carbon: The desired compound is binding to the solid support along with the palladium. | Minimize Adsorbent: Use the minimum effective amount of the scavenger or activated carbon. Solvent Optimization: Use a solvent in which your product is highly soluble to minimize its adsorption. Wash Thoroughly: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[3] |
| Product Precipitation/Degradation: The conditions used for palladium removal (e.g., temperature, pH) may be causing product loss. | Modify Conditions: Adjust the temperature or other parameters to maintain product stability. If precipitation is the issue, choose a more suitable solvent system. |
Decision-Making Workflow for Palladium Removal
Choosing the right strategy from the outset can save significant time and resources. The following diagram outlines a logical workflow for selecting an appropriate palladium removal method.
Caption: Decision workflow for selecting a palladium removal strategy.
Quantitative Comparison of Palladium Scavengers
The selection of a scavenger is a critical decision. The following table summarizes the performance of different types of scavengers under various conditions. Note that efficiency is highly substrate and condition-dependent, and this table should be used as a general guide.
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Advantages | Disadvantages | Typical Residual Pd Levels |
| Silica-Based | Thiol (Si-Thiol) | 1.0 - 1.5 | High efficiency for Pd(II), good in organic solvents.[12] | Can be more expensive than carbon. | < 10 ppm[13] |
| Thiourea (Si-THU) | 0.8 - 1.2 | Versatile for various Pd forms, effective in organic media.[12] | May require longer reaction times. | < 20 ppm[12] | |
| Trimercaptotriazine (Si-TMT) | 0.5 - 1.0 | High affinity for a range of metals, including palladium.[14] | Can be costly for large-scale applications. | < 1 ppm[14] | |
| Polymer-Supported | Macroporous TMT (MP-TMT) | 0.5 - 0.8 | Effective in polar aprotic solvents (DMF, DMSO).[7] | May have slower kinetics than silica-based scavengers. | 7 - 30 ppm[7] |
| Activated Carbon | N/A | N/A | Cost-effective, good for color and impurity removal.[7][15] | Can adsorb the desired product, leading to yield loss.[6] | < 1 ppm (optimized)[7] |
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
This protocol provides a general procedure for using a silica-based scavenger like SiliaMetS® Thiol.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the silica-based scavenger (typically 2-5 weight equivalents relative to the starting palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[3]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution (typically 0.1 to 0.5 weight equivalents relative to the crude product).
-
Stirring: Stir the mixture at a suitable temperature (e.g., 45 °C) for an extended period (e.g., 12-18 hours).[7]
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Be cautious as some activated carbons can be pyrophoric.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Logical Relationships in the Scavenging Process
The interaction between the palladium species, the scavenger, and the product is a key aspect of the purification process. The following diagram illustrates the logical relationships in the scavenging process.
Caption: Logical flow of the palladium scavenging process.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- How can i remove palladium Pd catalyst easily?
- Palladium Detection for API Purific
- Removal of leached Palladium from reaction product - ScienceMadness. (2013).
- Metal scavengers for organic purific
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
- Comparing efficiency of different palladium scavengers - Benchchem.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009).
- Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
- How to Remove Palladium in three easy steps - Biotage. (2023).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Technical Support Center: Removing Palladium Catalyst Residues
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. biotage.com [biotage.com]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Stability and Handling of 4-Iodopyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-iodopyrazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. 4-Iodopyrazoles are invaluable intermediates in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. However, their stability under the basic conditions required for these transformations can be a critical parameter influencing reaction success.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate the complexities of working with 4-iodopyrazoles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented with potential causes and actionable solutions to get your reaction back on track.
Issue 1: My 4-iodopyrazole is decomposing or giving low yields in a Suzuki-Miyaura coupling reaction.
Potential Causes:
-
Base-Induced Dehalogenation: The C-I bond in 4-iodopyrazole is the most reactive among corresponding halopyrazoles, which is beneficial for oxidative addition but also makes it more susceptible to dehalogenation (replacement of iodine with hydrogen).[1] Strong bases can promote this side reaction, reducing the yield of the desired coupled product.
-
Inappropriate Base Choice: The choice of base is critical in a Suzuki coupling; it must be strong enough to facilitate the transmetalation step but not so strong as to cause substrate degradation.
-
Thermal Instability: High reaction temperatures, often required for less reactive coupling partners, can lead to the thermal degradation of sensitive 4-iodopyrazole derivatives.
Recommended Solutions:
-
Re-evaluate Your Base: Switch to milder inorganic bases. Cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently effective and well-tolerated for Suzuki couplings involving 4-iodopyrazoles.[2]
-
Optimize Reaction Temperature: Begin by screening temperatures, starting from a lower range (e.g., 80-90 °C) and only increasing if the reaction is sluggish. Microwave irradiation can sometimes provide efficient heating for shorter durations, minimizing degradation.[2][3]
-
Catalyst and Ligand Screening: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve reaction efficiency at lower temperatures, potentially reducing side reactions.[2]
-
Protect the N-H Proton: If your pyrazole is N-unsubstituted, the acidic proton can be deprotonated by the base, forming a pyrazolate anion.[4] This changes the electronic nature of the ring and can affect reactivity. Protecting the nitrogen with a suitable group (e.g., Boc, Trityl, Tosyl) before coupling is a standard strategy to prevent this and improve outcomes.[3][5][6]
Workflow: Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting workflow for low-yield coupling reactions.
Issue 2: My Buchwald-Hartwig amination is failing or returning starting material.
Potential Causes:
-
Substrate as Nucleophile: In N-unsubstituted pyrazoles, the strong bases used in Buchwald-Hartwig amination (e.g., NaOtBu, KOtBu, LHMDS) will readily deprotonate the N-H proton.[4] The resulting pyrazolate anion can then compete with the intended amine nucleophile, leading to complex mixtures or reaction failure.
-
Catalyst Inhibition: The pyrazolate anion can also coordinate strongly to the palladium center, potentially inhibiting the catalytic cycle.
-
β-Hydride Elimination: For alkylamines possessing a β-hydrogen, an unproductive side reaction of β-hydride elimination from the palladium-amide intermediate can occur, leading to a hydrodehalogenated arene and an imine.[7][8]
Recommended Solutions:
-
N-Protection is Critical: This is the most crucial step for successful Buchwald-Hartwig amination. Protecting the pyrazole nitrogen (e.g., with a Trityl group) is highly recommended to prevent deprotonation and ensure the desired C-N bond formation occurs.[8]
-
Ligand and Base Screening: The combination of palladium source, ligand, and base is key. For C4-amination of pyrazoles, systems like Pd(dba)₂ with bulky phosphine ligands such as tBuDavePhos have shown success.[8]
-
Consider Copper Catalysis for Certain Amines: For alkylamines that are prone to β-hydride elimination in palladium-catalyzed systems, a switch to a copper-mediated C-N coupling reaction can be a viable alternative.[8]
Issue 3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction.
Potential Causes:
-
Copper(I) Co-catalyst: The classic Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst. While it accelerates the reaction, it is also responsible for promoting the oxidative homocoupling of the terminal alkyne, leading to undesired diynes.[9]
-
Presence of Oxygen: The reaction is sensitive to oxygen, which can facilitate both catalyst decomposition and Glaser coupling.[9]
Recommended Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[9]
-
Reduce Copper Loading: Minimize the amount of CuI used to the lowest effective catalytic amount.
-
Slow Addition of Alkyne: Adding the alkyne substrate slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[9]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to use a copper-free Sonogashira protocol. Many modern methods have been developed that circumvent the need for a copper co-catalyst, thereby eliminating Glaser coupling.[9]
Issue 4: I suspect an unexpected isomerization or "Halogen Dance" is occurring.
Potential Causes:
-
Strong, Non-nucleophilic Bases: The "halogen dance" is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[10][11] It typically requires a very strong base that can deprotonate a ring carbon (e.g., lithium diisopropylamide, LDA), followed by intramolecular halogen migration.[12][13] While less common for 4-iodopyrazoles compared to other systems, it is a theoretical possibility under harsh basic conditions.
Recommended Solutions:
-
Avoid Metalating Bases: If you are using exceptionally strong bases like LDA or n-BuLi and observing unexpected isomers, this could be the cause.
-
Use Standard Coupling Bases: Stick to the bases commonly used for cross-coupling reactions, such as carbonates and phosphates. These bases are not strong enough to deprotonate the pyrazole ring carbons and will not induce a halogen dance.
Diagram: Halogen Dance Side Reaction
Caption: Simplified representation of a potential halogen dance.
Frequently Asked Questions (FAQs)
Q1: Are 4-iodopyrazoles generally stable under basic conditions?
The stability is highly dependent on the specific conditions. 4-Iodopyrazoles are stable enough for use with a wide range of mild-to-moderate bases commonly employed in cross-coupling chemistry, such as aqueous sodium hydroxide at room temperature, and inorganic carbonates and phosphates at elevated temperatures.[2][3][4] However, exposure to strong bases like potassium t-butoxide at high temperatures (e.g., 130 °C) or organolithium reagents can lead to deprotonation, degradation, or rearrangement.[3][4]
Q2: Do I need to protect the N-H group on my pyrazole?
It is strongly recommended, especially when using strong bases or organometallic reagents.[4][5] The pyrazole N-H proton is weakly acidic (pKa ≈ 14), meaning it can be deprotonated by bases like alkoxides or hydroxides.[14][15] This deprotonation forms a pyrazolate anion, which alters the electronic properties of the ring and can lead to side reactions or catalyst inhibition.[4] N-protection is a crucial step to ensure predictable reactivity.
Decision Tree: To Protect or Not to Protect?
Caption: Decision guide for using an N-protecting group.
Q3: What are some "safe" and effective bases for cross-coupling reactions with 4-iodopyrazoles?
The optimal base depends on the specific reaction. The table below provides a general guide.
| Reaction Type | Recommended Bases | Rationale & Citation |
| Suzuki-Miyaura | Cs₂CO₃, Na₂CO₃, K₃PO₄, KF | Mild, effective bases that promote transmetalation without causing significant substrate degradation.[2] |
| Sonogashira | Et₃N, DIPEA | Organic amine bases that also act as a solvent and scavenger for HX byproducts.[9] |
| Buchwald-Hartwig | NaOtBu, KOtBu, K₂CO₃ | Strong bases are often required. Use with caution and always with an N-protected pyrazole.[4][8] |
| Heck Coupling | Et₃N, K₂CO₃ | Mild bases are generally sufficient for the Heck reaction. |
Q4: How should I properly store 4-iodopyrazoles?
4-Iodopyrazoles should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4][16] Many iodo-substituted heterocycles are noted to be sensitive to light and moisture, which can cause gradual decomposition.[4] For long-term storage, refrigeration (2-8 °C) is recommended.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example based on common literature procedures for the Suzuki-Miyaura coupling of a 4-iodopyrazole.[2]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the N-protected 4-iodopyrazole (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or a combination of a palladium pre-catalyst and ligand (e.g., Pd(OAc)₂ with SPhos).
-
Solvent Addition: Add the degassed solvent system. A mixture of an organic solvent and water (e.g., DME/water or Dioxane/water in a 4:1 ratio) is commonly used to dissolve both the organic substrates and the inorganic base.[2]
-
Inert Atmosphere: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir for the required time (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Stability of 3-Ethyl-4-iodo-1H-pyrazole under basic conditions. Benchchem.
- Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization. Organic Chemistry Portal.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health (NIH).
- Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate.
- 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine. Benchchem.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES.
- Iodo-Bridged Transition States; New Mechanistic Pathways for Base-Catalyzed Halogen Dance. ResearchGate.
- Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Thieme.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. ias.ac.in [ias.ac.in]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
effect of temperature on 4-iodopyrazole stability
Technical Support Center: 4-Iodopyrazole
Introduction for the Researcher
4-Iodopyrazole is a critical building block in modern synthetic chemistry, valued for its role in developing novel pharmaceuticals and agrochemicals.[1] Its utility stems from the pyrazole core, a privileged scaffold in medicinal chemistry, and the reactive carbon-iodine (C-I) bond, which serves as a versatile handle for cross-coupling reactions and other functionalizations.[2][3] However, the very reactivity that makes the C-I bond so useful also renders it susceptible to degradation, particularly under thermal stress.
This guide is designed to serve as a dedicated resource for professionals encountering stability issues with 4-iodopyrazole. We will move beyond simple storage guidelines to explore the causality behind its degradation, provide robust troubleshooting frameworks for common experimental challenges, and offer validated protocols to assess its stability in your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of solid 4-iodopyrazole?
The stability of solid 4-iodopyrazole is primarily influenced by three factors: temperature, light, and atmospheric conditions.
-
Temperature: While 4-iodopyrazole is a crystalline solid with a melting point of 108-110 °C, elevated temperatures can provide the energy needed to initiate the cleavage of the C-I bond.[3][4] Long-term storage above the recommended refrigerated temperatures can lead to slow degradation, even if it is not immediately visible.
-
Light: The C-I bond in aryl iodides can be photosensitive.[5] Exposure to ambient or UV light can induce homolytic cleavage of the bond, generating radical species and potentially leading to the formation of elemental iodine (I₂), which is visible as a yellow or brownish discoloration.[5] Chemical suppliers often note that the compound is "Light Sensitive".[3]
-
Atmosphere & Purity: The presence of moisture and impurities can accelerate degradation.[6] It is crucial to store the compound in a dry, inert environment to prevent hydrolysis and reactions with atmospheric contaminants.
Q2: I've noticed my white/off-white 4-iodopyrazole powder has turned slightly yellow/brown. What is happening and is it still usable?
This discoloration is a classic indicator of degradation, specifically de-iodination.[5] The yellowish-brown color is due to the formation of elemental iodine (I₂). This occurs when the C-I bond breaks, and the liberated iodine atoms combine.
Is it still usable? It depends on the extent of degradation and the sensitivity of your experiment.
-
For non-critical applications: If the discoloration is minor, the bulk of the material may still be intact. However, the purity is compromised, which can lead to lower yields and the formation of impurities in your reaction.
-
For sensitive applications (e.g., catalysis, GMP synthesis): We strongly advise against using discolored material. The presence of iodine and other degradation byproducts can interfere with catalysts, alter reaction kinetics, and complicate purification. It is best to procure a fresh batch.
Q3: What are the optimal long-term storage conditions for 4-iodopyrazole?
Based on supplier recommendations and the compound's chemical properties, a multi-layered approach to storage is best practice.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[1] | Minimizes thermal energy, slowing the rate of potential decomposition. |
| Atmosphere | Sealed in dry conditions, under an inert gas (e.g., Argon, Nitrogen) | Prevents interaction with atmospheric moisture and oxygen, which can facilitate degradation pathways.[3] |
| Light | Keep in a dark place (e.g., amber vial, wrapped in foil)[3] | Protects the light-sensitive C-I bond from photolytic cleavage.[5] |
Troubleshooting Guide for Experimental Setups
This section addresses common issues encountered when using 4-iodopyrazole in solution-phase experiments.
Issue 1: My reaction mixture or stock solution is changing color over time, even at room temperature.
Discoloration in solution is also typically due to the liberation of free iodine.[5] This indicates that the stability of 4-iodopyrazole is compromised under your specific experimental conditions.
Troubleshooting Workflow: Solution Instability
Caption: Troubleshooting flowchart for solution discoloration.
Q4: Which solvents are recommended for preparing stock solutions of 4-iodopyrazole?
The choice of solvent significantly impacts stability. Aprotic solvents are generally preferred.
| Solvent Class | Examples | Stability Profile & Causality |
| High Stability | Toluene, Dioxane, Hexanes | Aprotic, non-polar solvents with low reactivity. They are less likely to participate in degradation pathways. Ensure they are anhydrous and peroxide-free.[5] |
| Moderate Stability | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic, polar solvents. While commonly used, their purity is critical. Trace impurities (water, acids) can accelerate decomposition. Long-term storage is not recommended without stability validation.[5] |
| Lower Stability | Methanol, Ethanol, Water | Protic solvents can facilitate de-iodination, especially in the presence of heat or trace impurities. Use in reactions should be immediate, and stability should be experimentally confirmed if required for the protocol.[5] |
Q5: My reaction yield is inconsistent when using 4-iodopyrazole, especially in heated reactions. Could this be a stability issue?
Absolutely. Inconsistent yields in reactions run at elevated temperatures (e.g., >80 °C) are often linked to the thermal degradation of the starting material. While many cross-coupling reactions require heat, the thermal liability of 4-iodopyrazole can lead to a decrease in its effective concentration over the course of the reaction.[7][8]
Causality: At higher temperatures, the rate of C-I bond cleavage increases. This not only consumes the reactant but also introduces elemental iodine and other byproducts into the reaction, which can poison sensitive catalysts (e.g., Palladium complexes), leading to lower and more variable yields.
Recommendation:
-
Monitor Reactant Consumption: Use TLC or LC-MS to monitor the concentration of 4-iodopyrazole throughout the reaction. A faster-than-expected disappearance suggests degradation.
-
Slow Addition: If the protocol allows, consider adding the 4-iodopyrazole solution slowly over a period of time to a heated reaction mixture, rather than heating all of it from the start.
-
Optimize Temperature: Determine the minimum temperature required for your reaction to proceed efficiently to minimize degradation.
Visualizing Thermal Degradation
Caption: Homolytic cleavage of the C-I bond.
Experimental Protocol: Assessing Thermal Stability
To ensure the trustworthiness of your results, it is crucial to validate the stability of 4-iodopyrazole under your specific experimental conditions. This protocol provides a general method for creating a thermal degradation profile.
Objective: To quantify the degradation of 4-iodopyrazole in a chosen solvent at a specific temperature over time.
Materials:
-
4-Iodopyrazole (high purity)
-
High-purity, anhydrous, and degassed solvent of choice
-
HPLC or GC-MS system with a suitable column
-
Thermostatically controlled heating block or oil bath
-
Autosampler vials with septa
-
Internal standard (IS), stable under the reaction conditions (e.g., naphthalene, biphenyl)
Methodology:
-
Prepare Stock Solutions:
-
Accurately prepare a stock solution of 4-iodopyrazole in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Accurately prepare a separate stock solution of the internal standard (IS) at a known concentration.
-
-
Prepare Stability Samples:
-
In a series of autosampler vials, add a precise volume of the 4-iodopyrazole stock solution and the internal standard stock solution.
-
Seal the vials immediately to prevent solvent evaporation.
-
Prepare at least 3 vials per time point for statistical relevance.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze three of the prepared vials by HPLC or GC-MS. This will serve as your baseline (100% integrity) measurement.
-
-
Incubation:
-
Place the remaining vials in the heating block set to your target experimental temperature (e.g., 80 °C, 100 °C, 130 °C).
-
-
Time-Course Analysis:
-
At predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), remove a set of three vials from the heating block.
-
Cool them rapidly to room temperature to quench any further degradation.
-
Analyze the samples by HPLC or GC-MS.
-
-
Data Analysis:
-
For each chromatogram, calculate the peak area ratio of 4-iodopyrazole to the internal standard.
-
Normalize the ratios for each time point against the average ratio at T=0.
-
Plot the percentage of 4-iodopyrazole remaining vs. time. This will provide a clear degradation profile.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]
-
Kiprof, P., et al. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 14, 2758–2768. Retrieved from [Link]
-
Ciufolini, M. A., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 76(21), 9048–9052. Retrieved from [Link]
-
Harusawa, S., et al. (2013). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 18(7), 8128–8146. Retrieved from [Link]
-
Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. Retrieved from [Link]
Sources
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- 2. 4-ヨードピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges encountered during this specific electrophilic iodination. Here, we address frequent issues in a practical Q&A format, grounding our advice in established chemical principles and providing actionable protocols.
Troubleshooting Guide: Common Synthesis Issues
Question 1: My TLC/LCMS analysis shows three major spots: my desired product, a spot with a lower Rf, and a spot with a slightly higher Rf. What are these impurities and how do I prevent them?
This is a classic impurity profile for this reaction. The spots likely correspond to:
-
Lower Rf Spot: Unreacted 1,3-dimethyl-1H-pyrazole (starting material).
-
Product Spot: this compound.
-
Higher Rf Spot: 4,5-diiodo-1,3-dimethyl-1H-pyrazole (di-iodinated byproduct).
Causality and Mechanism:
Electrophilic substitution on the 1,3-dimethylpyrazole ring is highly regioselective for the C4 position due to the directing effects of the two methyl groups and the nitrogen atoms.[1] However, the reaction is sensitive to stoichiometry and conditions.
-
Unreacted Starting Material: This impurity arises from an incomplete reaction. The cause is often insufficient iodinating agent, low reaction temperature, or inadequate reaction time.
-
Di-iodinated Byproduct: The introduction of the first iodine atom at the C4 position does not significantly deactivate the ring. If excess iodinating agent is present or the reaction is allowed to proceed for too long, a second electrophilic substitution can occur at the next most reactive site, C5, leading to the di-iodinated species.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Use a precise amount of the iodinating agent. For reagents like N-Iodosuccinimide (NIS) or Iodine/H₂O₂, start with 1.05-1.1 equivalents relative to the starting pyrazole.[1][2] Using a large excess significantly increases the risk of di-iodination.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of the starting material. Aim to stop the reaction as soon as the starting material spot has disappeared or is very faint. Over-running the reaction is a common cause of byproduct formation.
-
Temperature Control: For most common iodinating systems (e.g., I₂/H₂O₂ in water), the reaction proceeds efficiently at room temperature.[2][3] For less reactive systems or deactivated pyrazoles, gentle heating (e.g., 40-50 °C) may be needed, but this can also increase the rate of di-iodination.[1][4]
Question 2: After my aqueous workup, I have a persistent, somewhat water-soluble impurity that complicates my extraction and purification. When using N-Iodosuccinimide (NIS), what is this impurity and how do I remove it effectively?
This impurity is almost certainly succinimide , the byproduct of NIS after it has delivered the electrophilic iodine.[5][6] While succinimide has some solubility in organic solvents like dichloromethane (DCM) and ethyl acetate, it is significantly more soluble in aqueous base.[5][7]
Causality and Removal Strategy:
Succinimide is formed in a 1:1 molar ratio with your product. Its presence can interfere with crystallization and co-elute with the product during column chromatography if not properly removed. The key to its removal is exploiting its acidic N-H proton.
Optimized Workup Protocol for Succinimide Removal:
-
Initial Quench: After the reaction is complete, cool the mixture and quench with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NIS or I₂.[1][4]
-
Aqueous Base Wash: Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][7] This deprotonates the succinimide, forming the highly water-soluble sodium salt, which is then partitioned into the aqueous layer. Repeat this wash 2-3 times.
-
Filtration (Solvent Dependent): In non-polar solvents like carbon tetrachloride (now restricted) or hexanes, succinimide often precipitates.[5][8] If your reaction solvent allows, cooling the mixture and filtering it before the aqueous workup can remove the bulk of this impurity.[5][8]
-
Final Washes: After the base wash, wash the organic layer with water and then brine to remove residual salts before drying over Na₂SO₄ or MgSO₄.[1]
Question 3: My reaction is sluggish and gives a low yield. What factors could be hindering the iodination?
Low yields can stem from several issues, primarily related to the potency of your iodinating system and the purity of your reagents.[1]
Causality and Troubleshooting:
-
Insufficient Electrophilicity: While 1,3-dimethylpyrazole is reasonably electron-rich, the choice of iodinating agent is critical. Molecular iodine (I₂) alone is a weak electrophile and typically requires an oxidant to generate a more potent iodinating species (like I⁺).[1][9]
-
Solution: Use a well-established iodinating system. The combination of I₂ with an oxidant like hydrogen peroxide (H₂O₂) is a green and effective method.[2][3] Alternatively, using N-Iodosuccinimide (NIS), often with a catalytic amount of acid for less reactive substrates, is a reliable choice.[1][4][10]
-
-
Reagent Quality: Ensure your starting 1,3-dimethylpyrazole is pure. Also, check the quality of the iodinating agent. NIS can decompose over time, and H₂O₂ solutions can lose their potency.
-
pH of the Reaction: For oxidative iodination systems (like I₂/H₂O₂), the pH can be important. Some protocols may benefit from slightly acidic or basic conditions to facilitate the generation of the active iodinating species.[11]
-
Solvent Choice: The solvent must be able to dissolve the starting material and be compatible with the chosen reagents. Water is effective for the I₂/H₂O₂ system, while solvents like acetonitrile, DCM, or acetic acid are common for NIS-based iodinations.[1][2][4]
Visualizing Impurity Formation
The following diagram illustrates the main reaction pathway and the side reactions leading to common impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of Iodopyrazole Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing the complexities of scaling iodopyrazole synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale experiments to larger, pilot, or manufacturing-scale production. Iodinated pyrazoles are invaluable intermediates in modern medicinal chemistry, serving as versatile handles for cross-coupling reactions.[1] However, the journey from a successful lab-scale reaction to a robust, safe, and efficient large-scale process is fraught with challenges.
This resource moves beyond simple procedural lists. It is structured as a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical, field-proven experience. We will explore the "why" behind common failures and provide actionable solutions to ensure your scale-up is successful.
Section 1: Core Challenges & Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical to consider before and during the scale-up process.
Q1: What are the primary iodinating systems suitable for large-scale synthesis, and how do I choose between them?
A1: The choice of an iodinating agent is the most critical decision in scaling up. While many reagents work at the gram scale, only a few are practical from a safety, cost, and atom-economy perspective. The main contenders are:
-
Molecular Iodine (I₂) with an Oxidant: This is one of the most common and cost-effective methods for large-scale production.[2] The reaction generates hydrogen iodide (HI) as a byproduct, which can be re-oxidized back to I₂ in situ. This recycling of the iodine source improves atom economy and drives the reaction to completion.[2] Commonly used oxidants include hydrogen peroxide (H₂O₂), potassium iodate (KIO₃), or Ceric Ammonium Nitrate (CAN). The I₂/H₂O₂ system is particularly attractive as it is considered a "green" protocol with water as the only byproduct.[3]
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent, often favored for its high selectivity, especially with deactivated pyrazole substrates. However, its high cost and lower atom economy can be prohibitive at a very large scale. Furthermore, the succinimide byproduct must be removed during workup. On scale, the thermal stability of NIS is a key consideration; while it is stable during typical reaction times at elevated temperatures (up to 105°C), prolonged exposure to heat is not recommended for storage.[4]
Q2: My pyrazole substrate has electron-withdrawing groups (EWGs). What new challenges will I face on a larger scale?
A2: Pyrazoles bearing EWGs (e.g., -CF₃, -NO₂) are less nucleophilic, making the electrophilic iodination significantly more difficult.[5] On a lab scale, this is often overcome by using a large excess of a powerful iodinating agent or by heating to high temperatures. When scaling up, these solutions introduce new problems:
-
Harsher Conditions: Higher temperatures increase the risk of thermal runaway and can lead to reagent decomposition.[6]
-
Reagent Stoichiometry: Using a large excess of an expensive reagent like NIS becomes economically unviable.
-
Byproduct Formation: Forcing conditions can reduce selectivity, leading to the formation of undesired isomers or degradation products, which complicates purification at scale.[5]
A proven strategy for deactivated systems is the use of NIS in the presence of a strong acid catalyst like trifluoroacetic acid (TFA), often requiring elevated temperatures (e.g., 80 °C).[5] Careful process safety evaluation, including reaction calorimetry, is essential before attempting this on a large scale.
Q3: What are the most critical safety hazards associated with scaling up iodination reactions?
A3: Safety is paramount. Key hazards include:
-
Thermal Runaway: The use of strong oxidants like H₂O₂ or KIO₃ can lead to highly exothermic reactions.[2][7] The lower surface-area-to-volume ratio of large reactors makes heat dissipation less efficient, increasing the risk of a runaway.[7]
-
Iodine Volatility: Iodine is volatile and can cause severe respiratory irritation.[5] Acidic conditions can enhance the volatility of iodine, so pH control is important.[8] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).[8]
-
Waste Streams: Organoiodide waste can be persistent and difficult to treat.[9] Quenching agents like sodium thiosulfate or sodium bisulfite are often used, and the resulting aqueous waste must be handled according to environmental regulations.[1][5]
Below is a diagram illustrating the key safety considerations during scale-up.
Caption: Troubleshooting decision tree for low-yield iodopyrazole reactions.
Problem 2: My reaction is producing significant amounts of isomers (e.g., 5-iodopyrazole) or di-iodinated byproducts.
Causality & Solution: Lack of selectivity is a common scale-up headache that severely impacts yield and purification costs.
-
Controlling Over-Iodination:
-
Explanation: The formation of di- or tri-iodinated products typically results from using too much iodinating agent or allowing the reaction to run for too long after the starting material has been consumed. [5]The mono-iodinated product can be more activated than the starting material, leading to a second iodination.
-
Solution: Implement strict stoichiometric control of the iodinating agent. Monitor the reaction closely using an appropriate analytical method (e.g., HPLC, GC-MS) and quench the reaction as soon as the starting pyrazole is consumed. [2]Do not let the reaction run for a fixed time without in-process checks.
-
-
Improving Regioselectivity (4- vs. 5-position):
-
Explanation: While the 4-position is generally the most electron-rich and sterically accessible site for electrophilic attack, the reaction conditions can influence the product distribution. [10]In some cases, particularly with certain substitution patterns, the 5-iodo isomer can form.
-
Solution: The choice of iodinating system is critical. For instance, the I₂/CAN system has demonstrated high regioselectivity for the 4-position in certain 1-aryl-3-CF₃-pyrazoles. [11]If direct iodination consistently gives poor selectivity, an alternative strategy like directed ortho-metalation (e.g., using n-BuLi) followed by quenching with iodine can provide exclusive formation of the 5-iodo derivative, though this approach introduces its own scale-up challenges (cryogenics, pyrophoric reagents). [5][11] Problem 3: My product is difficult to purify at scale. Column chromatography is not an option, and the product "oils out" during recrystallization.
-
Causality & Solution: Purification is often the bottleneck in scaling up. What is simple in the lab can be a major operational challenge in a plant.
-
Optimizing for Crystallization:
-
Explanation: Recrystallization is the most effective and economical method for purifying solid products at a large scale. [12]"Oiling out" occurs when the solute separates from the solution as a liquid instead of forming crystals, often because the solution is cooled too quickly or the solvent's boiling point is higher than the melting point of the solute-impurity mixture. [12] * Solution:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Control Cooling: Cool the saturated solution slowly and with gentle agitation. Rapid cooling ("crash cooling") promotes oiling out and traps impurities. A programmed cooling profile in the reactor is ideal.
-
Seeding: Add a small amount of pure, crystalline product to the solution once it becomes supersaturated to encourage controlled crystal growth.
-
-
-
Using Alternative Purification Techniques:
-
Explanation: If impurities have very similar solubility profiles to the product, crystallization alone may not be sufficient.
-
Solution: Consider an acid-base extraction as a preliminary purification step. If the pyrazole product has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. [5]This can significantly improve the purity of the crude material before the final crystallization step.
-
Section 3: Key Experimental Protocols for Scale-Up
These protocols provide a starting point for developing a scalable process. NOTE: All procedures must be adapted and validated for your specific substrate and equipment. A thorough safety assessment is mandatory before any large-scale execution.
Protocol 1: General Procedure for Scalable Iodination using Iodine/Hydrogen Peroxide in Water
This "green" protocol is advantageous for its use of water as a solvent and its excellent atom economy. [1][3]
-
Reactor Setup: Charge the reactor with the substituted pyrazole (1.0 eq) and water (5-10 volumes). Begin agitation to form a slurry.
-
Reagent Addition: Add molecular iodine (I₂) (0.5 - 0.6 eq) to the slurry.
-
Oxidant Addition (Critical Step): Begin the slow, controlled, subsurface addition of 30-35% hydrogen peroxide (H₂O₂) (0.6 - 0.7 eq) via a dosing pump. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to keep the temperature within a pre-defined safe range (e.g., not exceeding 30-40 °C). Ensure the reactor's cooling system is active and can handle the exotherm.
-
Reaction Monitoring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C) until the reaction is complete as determined by HPLC analysis. Reaction times can vary significantly based on the substrate. [1]5. Quenching: Once complete, cool the reaction mixture and add a 5-10% aqueous solution of sodium thiosulfate or sodium bisulfite to quench any excess iodine (the dark color will disappear).
-
Isolation: The product often precipitates from the aqueous mixture. Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Drying: Dry the product under vacuum at a suitable temperature to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol outlines a general approach for purifying the crude iodopyrazole product.
-
Solvent Selection: Based on prior lab-scale screening, charge the reactor with the crude iodopyrazole and the chosen recrystallization solvent (e.g., n-hexane, isopropanol, or a mixture). [12]2. Dissolution: Heat the mixture with agitation until all the solid has completely dissolved. Use the minimum amount of solvent necessary to achieve full dissolution at the elevated temperature.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a suitable filter to remove it. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Allow the solution to cool slowly according to a pre-determined cooling profile. For example, cool from 80 °C to 20 °C over 4-6 hours.
-
Seeding (Optional but Recommended): When the solution reaches a temperature where it is slightly supersaturated, add a small portion (0.1-1% by weight) of pure seed crystals.
-
Hold Period: Once the final temperature (e.g., 0-5 °C) is reached, hold the slurry under agitation for several hours to maximize crystal growth and yield.
-
Isolation and Drying: Collect the purified crystals by filtration or centrifugation. Wash the cake with a small amount of cold, fresh solvent and then dry under vacuum. [12]
Section 4: Comparative Data for Iodination Methods
The selection of an appropriate iodination method is a balance of reactivity, selectivity, cost, and safety. The table below provides a comparative overview of common methods reported in the literature.
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Scale-Up Considerations |
| I₂ / H₂O₂ [1] | I₂, H₂O₂ | Water | Room Temp | <1 - 72 | 63 - 100 | Pro: Green, cost-effective, simple workup. Con: Potentially long reaction times for deactivated substrates; exotherm control is critical. |
| I₂ / CAN [11] | I₂, Ceric Ammonium Nitrate | Acetonitrile | Room Temp | 1 - 3 | 80 - 95 | Pro: Fast, high yielding, good regioselectivity. Con: CAN is expensive and generates cerium waste. |
| NIS / TFA [5] | N-Iodosuccinimide, Trifluoroacetic Acid | Acetic Acid | 80 | 12 - 16 | 70 - 90 | Pro: Highly effective for deactivated pyrazoles. Con: High reagent cost, corrosive acid, requires heating, succinimide byproduct. |
| I₂ / KIO₃ [13] | I₂, KIO₃ | Acetic Acid/H₂SO₄ | 25 - 50 | 2 - 24 | 75 - 95 | Pro: Uses inexpensive reagents. Con: Often requires strong acid, generates inorganic salt waste. |
References
- Synthesis method of 1-methyl-4-iodopyrazole. (2020). CN111205226A. Google Patents.
-
Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Machulek, A., et al. (2012). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkat USA. Retrieved from [Link]
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2012). ResearchGate. Retrieved from [Link]
-
N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. (2022). MDPI. Retrieved from [Link]
-
N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]
- Iodine-substituted pyrazole compound and novel synthesis method thereof. (2015). CN104447558A. Google Patents.
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2013). ResearchGate. Retrieved from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Specific Solvent Issues with Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). NIH. Retrieved from [Link]
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. Retrieved from [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Iodinations: Standard Operating Procedures. (n.d.). The University of Vermont. Retrieved from [Link]
-
N-Iodosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Allergic reactions to iodinated contrast media: premedication considerations for patients at risk. (2013). PubMed. Retrieved from [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Semantic Scholar. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH. Retrieved from [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
reactivity of 4-iodo-1,3-dimethyl-1H-pyrazole vs 4-bromo-1,3-dimethyl-1H-pyrazole
An Expert Guide to the Comparative Reactivity of 4-Iodo- vs. 4-Bromo-1,3-dimethyl-1H-pyrazole in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, N-heterocyclic compounds are indispensable building blocks. Among these, the pyrazole scaffold is of paramount importance due to its prevalence in bioactive molecules. The functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a routine yet critical task. The choice of the halide precursor—typically an iodide or a bromide—can profoundly impact reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth, evidence-based comparison of the reactivity of two common pyrazole building blocks: 4-iodo-1,3-dimethyl-1H-pyrazole and 4-bromo-1,3-dimethyl-1H-pyrazole . While direct, side-by-side comparative studies under identical conditions are not extensively documented, we can synthesize a robust comparison from existing literature and fundamental organometallic principles. This analysis will equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.
The Underlying Principle: Carbon-Halogen Bond Dissociation Energies
The fundamental difference in reactivity between C-I and C-Br bonds is rooted in their respective bond dissociation energies (BDE). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond.
-
C-I Bond BDE: ~228 kJ/mol
-
C-Br Bond BDE: ~285 kJ/mol
This difference has a direct and predictable consequence on the rate-determining step of many cross-coupling reactions: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower BDE of the C-I bond means that the oxidative addition for this compound occurs more readily, at lower temperatures, and often with a broader range of palladium catalysts compared to its bromo- counterpart. This inherent reactivity advantage is the central theme of our comparison.
Comparative Analysis in Key Cross-Coupling Reactions
We will now examine the performance of these two halides in cornerstone C-C and C-N bond-forming reactions, drawing on specific examples from the literature to illustrate the practical implications of their differing reactivities.
Suzuki-Miyaura Coupling: A Case Study in C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.
The higher reactivity of the C-I bond generally allows for milder reaction conditions. For this compound, couplings can often be achieved at lower temperatures and with lower catalyst loadings. In contrast, 4-bromo-1,3-dimethyl-1H-pyrazole frequently requires more forcing conditions or more sophisticated, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.
Table 1: Comparison of Reported Conditions for Suzuki-Miyaura Coupling
| Parameter | 4-Bromo-1,3-dimethyl-1H-pyrazole | This compound | Expert Analysis & Implication |
| Typical Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ or other Pd(0) sources | The bromo-pyrazole often requires a robust, pre-formed catalyst like Pd(dppf)Cl₂. The iodo- analog is more forgiving and reacts well with standard catalysts. |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Na₂CO₃ | Stronger bases may be needed for the bromide to promote the catalytic cycle, whereas the iodide's facile oxidative addition makes the system less sensitive to base strength. |
| Typical Temperature | 80-110 °C | Room Temperature to 80 °C | The most significant practical difference. The ability to run reactions at lower temperatures with the iodide minimizes side reactions and degradation of sensitive functional groups. |
| Reaction Time | 4-24 hours | 1-12 hours | Faster kinetics are a direct result of the lower energy barrier for oxidative addition with the C-I bond. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1,3-dimethyl-1H-pyrazole
This protocol is adapted from a reported synthesis of a related pyrazole derivative.
-
To a reaction vial, add 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 mmol, 1 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Alkynylpyrazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, a crucial transformation for creating rigid molecular linkers. This reaction is particularly sensitive to the identity of the halide.
Using this compound is highly advantageous in Sonogashira couplings. The reaction often proceeds under copper-free conditions, at room temperature, and with high efficiency. The bromo-analog, however, is significantly less reactive and typically requires higher temperatures, the presence of a copper(I) co-catalyst, and longer reaction times, which can lead to undesirable side reactions like Glaser coupling of the alkyne.
Table 2: Comparison of Reported Conditions for Sonogashira Coupling
| Parameter | 4-Bromo-1,3-dimethyl-1H-pyrazole | This compound | Expert Analysis & Implication |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ (often copper-free) | The need for a Cu(I) co-catalyst with the bromide adds complexity and a potential source of side reactions and purification challenges. The iodide's high reactivity often obviates this need. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The base serves as both a proton scavenger and solvent; its choice is less dependent on the halide. |
| Temperature | 50-100 °C | Room Temperature to 50 °C | A significant advantage for the iodide, preserving thermally sensitive functional groups and improving the reaction's energy efficiency. |
| Yield & Selectivity | Moderate to Good | Good to Excellent | The milder conditions possible with the iodo-pyrazole generally lead to cleaner reactions and higher yields, with less homocoupling of the alkyne. |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is based on a typical copper-free Sonogashira procedure.
-
In a Schlenk flask, dissolve this compound (1.0 mmol, 1 eq.) and the terminal alkyne (1.1 mmol, 1.1 eq.) in degassed triethylamine (5 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%).
-
If needed (for less reactive alkynes), add copper(I) iodide (CuI, 0.04 mmol, 4 mol%). For many substrates with the iodo-pyrazole, this is not necessary.
-
Degas the mixture with a brief vacuum/argon cycle.
-
Stir the reaction at room temperature for 4-8 hours under an inert atmosphere.
-
Monitor progress by TLC or LC-MS. Upon completion, filter the mixture through a pad of celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkynylpyrazole.
Catalytic Cycle: Sonogashira Coupling
Caption: The catalytic cycle for the Sonogashira coupling reaction.
Metal-Halogen Exchange
For transformations requiring the generation of a pyrazolyl anion, such as quenching with an electrophile, metal-halogen exchange is a key strategy. Here, the difference between iodine and bromine is stark.
-
This compound: Undergoes rapid lithium-halogen exchange at low temperatures (e.g., -78 °C) using common organolithium reagents like n-butyllithium or iso-propyllithium. The reaction is typically clean and fast.
-
4-Bromo-1,3-dimethyl-1H-pyrazole: Exchange is much slower and often requires harsher conditions, such as using tert-butyllithium or allowing for longer reaction times or elevated temperatures, which can increase the risk of side reactions.
Workflow: Metal-Halogen Exchange and Electrophilic Quench
Caption: Generalized workflow for a metal-halogen exchange reaction.
Practical Summary and Recommendations
| Feature | This compound | 4-Bromo-1,3-dimethyl-1H-pyrazole | Recommendation |
| Reactivity | High: Facile oxidative addition and metal-halogen exchange. | Moderate: Requires more forcing conditions for most transformations. | For sensitive substrates, complex syntheses, or when mild conditions are paramount, choose the iodide . |
| Cost & Availability | Generally higher cost and less commercially available than the bromide. | Lower cost, widely available from multiple suppliers. | For large-scale synthesis or initial exploratory work where cost is a major driver, start with the bromide . |
| Reaction Development | More robust, often works with a wider range of standard catalysts and conditions. | May require more optimization of ligands, bases, and temperature. | If you need a reliable result quickly with minimal optimization, the iodide is the superior choice . |
| Atom Economy | Lower atom economy due to the higher mass of iodine. | Better atom economy compared to the iodide. | A minor consideration for lab scale, but can be relevant for process chemistry. |
Conclusion
The choice between this compound and its bromo- analog is a classic trade-off between reactivity and cost. The iodide is the more reactive, versatile, and reliable building block for a wide array of transformations, particularly palladium-catalyzed cross-coupling and lithium-halogen exchange reactions. Its ability to react under mild, often room-temperature conditions makes it ideal for complex, multi-step syntheses where functional group tolerance is critical.
The bromide, while less reactive, remains a valuable reagent due to its lower cost and widespread availability. It is a perfectly suitable choice for simpler transformations or when the synthetic route can tolerate the more forcing conditions required for its activation. For researchers in drug development and discovery, the higher initial cost of the iodo-pyrazole is often justified by the time saved in reaction optimization and the higher probability of success in complex synthetic endeavors.
References
-
Title: The Bond Dissociation Energies of the Halobenzenes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of N-Aryl-4-pyrazolyl-acetamides by a Double N-Arylation and Suzuki-Miyaura Cross-Coupling Reaction Source: Molecules URL: [Link]
-
Title: Synthesis of 4-(iodoethynyl)-1,3-dimethyl-1H-pyrazole and its Sonogashira coupling with terminal acetylenes Source: Arkivoc URL: [Link]
A Senior Application Scientist's Guide to Suzuki Coupling: Iodopyrazole vs. Bromopyrazole
A Comparative Analysis of Reactivity, Yield, and Practical Application
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its functionalization, particularly through the creation of carbon-carbon bonds, is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose.[1][2][3] A critical decision in any synthetic strategy is the choice of the halide on the pyrazole core. This guide provides an in-depth, data-driven comparison of 4-iodopyrazole and 4-bromopyrazole as substrates in Suzuki coupling reactions, moving beyond simple reactivity trends to offer field-proven insights for researchers and process chemists.
The Underlying Principle: A Tale of Two Bonds
The efficacy of a Suzuki coupling reaction is fundamentally governed by its catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] For aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is almost always the rate-determining step.[4]
The reactivity trend for this step is well-established and directly correlates with the carbon-halogen bond dissociation energy (BDE): I > OTf > Br > Cl > F .[4][5]
-
Carbon-Iodine (C-I) Bond: BDE is approximately 213-240 kJ/mol .[6][7]
-
Carbon-Bromine (C-Br) Bond: BDE is significantly higher, around 270-285 kJ/mol .[6][7]
The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition to the palladium catalyst.[8][9] This fundamental principle suggests that iodopyrazoles should be the superior substrate, offering faster reactions and milder conditions. However, as we will explore, this theoretical advantage does not always translate to higher yields in practice.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Reactivity vs. Stability: The Pyrazole Performance Paradox
While the lower BDE of the C-I bond suggests superior performance for iodopyrazoles, extensive experimental evidence reveals a more complex reality. The enhanced reactivity of iodinated heterocycles can be a double-edged sword, often leading to a higher propensity for detrimental side reactions.
The Dehalogenation Problem: A significant competing pathway, particularly for highly reactive iodo-substrates, is dehalogenation (or protodeiodination). In this process, the aryl halide is reduced to the corresponding arene, consuming the starting material without forming the desired product. This side reaction can severely diminish the final yield.
A direct comparative study on halogenated aminopyrazoles found that bromo and chloro derivatives were superior to iodopyrazoles precisely because they showed a reduced tendency for dehalogenation.[10][11] The greater stability of the C-Br bond, while requiring slightly more forcing conditions (e.g., higher temperature or catalyst loading), ultimately leads to a cleaner reaction profile and a higher isolated yield of the desired coupled product.[12]
Quantitative Data: A Head-to-Head Comparison
The following table summarizes representative experimental data, illustrating the yield differences under various conditions.
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |
| 4-Bromo -1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane, H₂O | 100 °C, 24h | 86% | [13] |
| 4-Iodo -1-methyl-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 100 °C, 16h | Prone to dehalogenation | [11] |
| 3-Bromo pyrazole | Phenylboronic acid | XPhos Pd G2 (P1) | K₃PO₄ / Dioxane, H₂O | 100 °C, 24h | 61% | [13] |
| 5-Iodo vanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite Resin / H₂O, EtOH | 60 °C, 1-2h | ~90% (model system) | [1] |
| 4-Bromo -1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | Reflux | 88% | [10] |
| 7-Bromo -1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / Dioxane, H₂O | 100 °C, 24h | 92% | [2] |
Note: Direct yield comparison for identical iodo- and bromopyrazoles under the same conditions is scarce in the literature, but the trend of bromopyrazoles providing high, reliable yields is consistently reported.[2][10][13]
Experimental Protocols & Workflow
Trustworthy science relies on reproducible protocols. Below are detailed, self-validating methodologies for the Suzuki coupling of a bromopyrazole, which is often the more robust choice for achieving high yields.
Workflow for Suzuki-Miyaura Coupling
Caption: General Experimental Workflow for Suzuki Coupling.
Protocol: Suzuki Coupling of 4-Bromopyrazole with Phenylboronic Acid
This protocol is adapted from demonstrated high-yield procedures for brominated heterocycles.[2][13]
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (Palladium precatalyst) (0.015 mmol, 1.5 mol%)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromopyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G2 catalyst (1.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Causality: A biphasic solvent system like dioxane/water is common for Suzuki reactions, aiding in the dissolution of both the organic substrates and the inorganic base.[3] Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the 4-bromopyrazole starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-phenyl-1H-pyrazole.
Conclusion and Strategic Recommendations
The choice between an iodopyrazole and a bromopyrazole in a Suzuki coupling is not merely a question of theoretical reactivity but a strategic decision based on achieving the highest, cleanest yield.
-
Iodopyrazoles offer the advantage of higher intrinsic reactivity, potentially allowing for lower reaction temperatures or shorter reaction times. They are a viable option when the substrate is robust and not prone to degradation or when milder conditions are absolutely necessary. However, the synthetic chemist must be vigilant about the increased risk of dehalogenation, which can significantly lower yields.
-
Bromopyrazoles represent the more prudent and often higher-yielding choice for complex molecule synthesis.[10][11] Their greater stability minimizes side reactions, leading to a cleaner crude product and simplifying purification. The slightly more forcing conditions required are a minor trade-off for the reliability and improved outcomes they frequently provide.
For researchers in drug development and process chemistry, where yield, purity, and reproducibility are paramount, bromopyrazole is frequently the superior starting point for developing a robust and scalable Suzuki-Miyaura cross-coupling protocol.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
- Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Bickelhaupt, F. M., & van der Boom, M. E. (2001). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3278-3290.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025).
- Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Filo. (2024).
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456-1469.
- Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1773-1779.
- Lloyd-Jones, G. C. (2003). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Homework. (2024, November 17).
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- UC Irvine. (2012, December 29).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Iodo- vs. 4-Bromo-1-methyl-1H-pyrazol-3-amine in Cross-Coupling Reactions.
- El-Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3568.
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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The Strategic Value of the Carbon-Iodine Bond in Pyrazole Chemistry
An In-Depth Guide to the Cost-Effectiveness of 4-Iodopyrazole in Synthesis
For researchers, scientists, and professionals in drug development, the selection of synthetic pathways and building blocks is a critical decision point, balancing upfront costs with downstream efficiency and overall project timelines. 4-Iodopyrazole has emerged as a valuable and versatile intermediate, but its higher initial cost compared to simpler pyrazole derivatives necessitates a thorough cost-benefit analysis. This guide provides an objective comparison of synthetic strategies involving 4-iodopyrazole, supported by experimental data, to empower chemists to make the most economically and scientifically sound decisions.
The utility of 4-iodopyrazole stems directly from the unique properties of the carbon-iodine (C-I) bond. Situated at the electron-rich C-4 position of the pyrazole ring, the iodine atom serves as an excellent leaving group in a wide array of cross-coupling reactions.[1][2] This reactivity makes 4-iodopyrazole a powerful linchpin for molecular diversification, allowing for the efficient construction of complex, highly functionalized pyrazole derivatives that are often sought after in medicinal and agrochemical research.[3][4]
The C-I bond is weaker and more polarizable than its C-Br and C-Cl counterparts. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in pivotal transformations like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[4][5] This downstream efficiency is the cornerstone of the cost-effectiveness argument for 4-iodopyrazole.
Caption: Versatility of 4-Iodopyrazole in cross-coupling reactions.
Economic Analysis: To Buy or To Synthesize?
The first critical decision is whether to purchase 4-iodopyrazole commercially or to synthesize it in-house from a cheaper starting material like pyrazole.
The "Buy" Option: Commercial Sourcing
Purchasing 4-iodopyrazole offers immediate access to a high-purity reagent, saving valuable research and development time. However, this convenience comes at a significant premium compared to its parent heterocycle and its brominated analog.
Table 1: Comparative Costs of Pyrazole and Halogenated Derivatives
| Reagent | Typical Purity | Representative Price (USD/gram) | Key Consideration |
| Pyrazole | 98% | ~$0.13 - $2.00 | Inexpensive starting material.[1] |
| 4-Bromopyrazole | 99% | ~$21.37 | Mid-range cost, less reactive than iodo-analog.[1] |
| 4-Iodopyrazole | 98-99% | ~$22.00 - $97.30 | Highest upfront cost, superior reactivity.[1][6] |
Note: Prices are based on data from various chemical suppliers and are subject to change based on vendor, quantity, and market fluctuations.[1][6][7]
The decision to buy is often justified for small-scale synthesis, initial screening, and when project timelines are paramount.
The "Make" Option: In-House Synthesis
Synthesizing 4-iodopyrazole via electrophilic iodination of pyrazole can dramatically reduce raw material costs, especially for large-scale campaigns. The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[2] However, this route introduces additional steps and requires careful optimization to ensure high yield and regioselectivity, preventing the formation of di- or tri-iodinated byproducts.[8]
Table 2: Comparison of Common Pyrazole Iodination Methods
| Method | Reagents | Solvent | Temp. | Time | Yield (%) | Notes |
| I₂ / H₂O₂ | Iodine, Hydrogen Peroxide | Water | Room Temp | < 1 - 72 h | 63 - 100% | A green and practical method using water as the solvent.[9] |
| I₂ / CAN | Iodine, Ceric Ammonium Nitrate | MeCN | Reflux / 80°C | 16 h | ~75% | Highly regioselective, especially for substituted pyrazoles.[5][8] |
| NIS / Acid | N-Iodosuccinimide, TFA/H₂SO₄ | Acetic Acid | 80°C | < 16 h | Good | Effective for deactivated pyrazole rings.[8][9] |
| Electrochemical | KI in aqueous solution | Water/CHCl₃ | 30°C | - | 57 - 60% | Avoids hazardous reagents but requires specialized equipment.[10] |
Experimental Protocols
Protocol 1: "Green" Iodination using Iodine and Hydrogen Peroxide[11]
-
To a solution of pyrazole (1.0 mmol) in water, add molecular iodine (I₂) (1.1 mmol).
-
Add hydrogen peroxide (H₂O₂) to the mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC. Reaction times can vary significantly based on the pyrazole's substituents.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Regioselective Iodination using I₂ and CAN[5]
-
Dissolve the starting 1-aryl-3-CF₃-pyrazole (1.0 mmol) and iodine (I₂) (1.3 mmol) in acetonitrile (MeCN).
-
Add a solution of ceric ammonium nitrate (CAN) (1.1 mmol) in MeCN to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 16 hours, monitoring by TLC.
-
Cool the mixture to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Caption: Workflow for the I₂/CAN iodination of pyrazole.
Holistic Cost-Effectiveness: Beyond Reagent Price
A true cost-benefit analysis extends beyond the price tag of the starting material. The superior reactivity of 4-iodopyrazole often leads to significant downstream savings that can justify its higher initial cost.[1]
-
Higher Yields: The efficiency of cross-coupling reactions with 4-iodopyrazole frequently results in higher product yields compared to reactions with 4-bromopyrazole. This means less starting material is wasted, and more of the valuable final product is obtained per batch.
-
Milder Conditions: Suzuki and other couplings often proceed under milder conditions with iodo-derivatives, reducing energy consumption and potentially allowing for the use of more sensitive functional groups without the need for additional protection/deprotection steps.
-
Reduced Catalyst Loading: The higher reactivity can sometimes allow for lower catalyst loadings, reducing the cost contribution from expensive palladium catalysts and ligands.
-
Simplified Purification: Cleaner reactions with fewer side products, a common feature of high-reactivity couplings, can significantly reduce the time and resources spent on purification. This is a crucial factor, as purification can be a major bottleneck and cost center in process chemistry.
-
Time Savings: Faster, more reliable reactions accelerate the entire discovery and development timeline. In a commercial setting, getting a drug candidate to market faster has immense economic value.
Alternative Synthetic Strategies
It is also important to consider synthetic routes that bypass the need for 4-halopyrazoles altogether. Many methods exist for constructing the pyrazole ring from acyclic precursors.[11][12]
-
Knorr Pyrazole Synthesis: The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic and powerful method. If a suitably functionalized 1,3-dicarbonyl is available, this can be a direct and cost-effective route.
-
Multi-component Reactions: One-pot syntheses involving, for example, ketones, aldehydes, and hydrazine can rapidly generate complex pyrazoles.[13]
-
Cycloaddition Reactions: (3+2) cycloadditions are another efficient way to form the pyrazole ring.[14]
These methods are highly effective but require access to different sets of starting materials. The choice between building the ring with the desired functionality in place versus functionalizing a pre-formed pyrazole core is a fundamental strategic decision in synthesis design.
Conclusion and Recommendations
The choice between buying 4-iodopyrazole, synthesizing it, or designing an alternative route is context-dependent. The following framework can guide this decision:
-
For Small-Scale, Rapid Exploration: Buy 4-Iodopyrazole. The time saved and the reliability of a high-purity starting material for generating initial screening compounds outweigh the higher per-gram cost.
-
For Large-Scale Campaigns or Cost-Sensitive Projects: Synthesize 4-Iodopyrazole. When the quantity needed is high, the cost savings from starting with inexpensive pyrazole become substantial. The I₂/H₂O₂ method is an excellent "green" option, while the I₂/CAN method offers high regioselectivity for more complex substrates.[5][9]
-
When Downstream Steps are Challenging: Prioritize 4-Iodopyrazole (Buy or Make). If the subsequent cross-coupling reactions are expected to be difficult, the enhanced reactivity of the C-I bond provides the highest probability of success, saving time and resources that would be wasted on failed reactions with less reactive halo-pyrazoles.
-
When Precursors are Readily Available: Consider Alternative Ring Syntheses. If the acyclic precursors for a Knorr synthesis or other cyclization are cheap and commercially available, building the desired pyrazole directly can be the most cost-effective and step-economical approach.
Ultimately, 4-iodopyrazole is a strategic investment. While its initial cost is higher, its value is realized through increased reactivity, higher yields, and simplified downstream processing. By looking at the entire synthetic sequence, researchers can leverage the unique advantages of 4-iodopyrazole to accelerate their projects and achieve their goals more efficiently.
References
[1] BenchChem. The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. 1 [15] Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. 15 [11] MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 11 [13] ResearchGate. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. 13 [7] CP Lab Safety. 4-Iodopyrazole, 5g, Each. 7 ScienceDirect. Efficient one-pot synthesis of substituted pyrazoles. [6] Thermo Fisher Scientific. 4-Iodopyrazole, 98% 5 g. 6 Sigma-Aldrich. 4-Iodopyrazole 99. [8] BenchChem. Technical Support Center: Synthesis of 4-Iodopyrazole. 8 [9] BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 9 [12] National Institutes of Health. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. 12 [5] National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. 5 [14] PubMed Central. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. 14 [3] Chem-Impex. 4-Iodo-1H-pyrazole. 3 [16] Thermo Fisher Scientific. 4-Iodopyrazole, 98% 5 g | Buy Online. 16 Google Patents. Synthesis method of 1-methyl-4-iodopyrazole. [4] ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. 4 [2] BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. 2 [10] ResearchGate. Electrosynthesis of 4-iodopyrazole and its derivatives. 10 [17] BenchChem. A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole. 17 [18] PubMed Central. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. 18 INIS-IAEA. Peculiarities of iodination of pyrazoles by iodine and iodic acid.
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A Senior Application Scientist's Guide to Palladium Catalysis for Iodopyrazole Coupling
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors to antiviral and antifungal compounds.[1][2] The strategic functionalization of this heterocycle is therefore a critical endeavor for researchers in drug discovery and development. Among the various positions on the pyrazole ring, the C4-position is a frequent target for derivatization to explore and optimize structure-activity relationships (SAR).[2]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[3] This guide focuses specifically on 4-iodopyrazoles as coupling partners. The inherent reactivity of the carbon-iodine (C-I) bond, being the weakest among the carbon-halogen series (C-I < C-Br < C-Cl), makes iodopyrazoles excellent substrates that readily undergo the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][4][5]
Herein, we provide a comparative analysis of various palladium catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of iodopyrazoles. By examining the interplay between the palladium source, ligand architecture, base, and solvent, this guide aims to equip researchers with the knowledge to make informed, rational decisions for catalyst selection, leading to optimized reaction outcomes.
The Catalytic Landscape: Deconstructing the System
The success of any palladium-catalyzed coupling reaction hinges on the judicious selection of its core components. Each element plays a distinct and synergistic role in the catalytic cycle, influencing reaction rate, yield, and substrate scope.
-
Palladium Precursor: The journey into the catalytic cycle begins with the generation of a catalytically active Pd(0) species. While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, it is more common to use more stable and easily handled Pd(II) precatalysts, such as palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[4][6] These are reduced in situ by components in the reaction mixture (e.g., phosphines, amines) to the active Pd(0) state.[6] Modern, well-defined precatalysts, like the Buchwald G2 series, offer improved air-stability and reliably generate the active catalyst, often leading to higher efficiency.[4][7]
-
The Ligand: The ligand is arguably the most critical component, acting as the "brains" of the catalyst. It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and critically modulates its electronic and steric properties.[8] This modulation directly impacts the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination.[9]
-
Bulky, Electron-Rich Phosphines: For challenging couplings, bulky and electron-donating ligands are paramount.[6] The increased electron density on the palladium center accelerates the oxidative addition of the aryl halide, while the steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[8] The Buchwald family of biaryl phosphines (e.g., XPhos, SPhos) are exemplary in this regard and have become the gold standard for many transformations.[4][9]
-
Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) feature two phosphine donors that chelate to the palladium center. This chelation effect often imparts greater thermal stability to the catalyst, preventing decomposition at elevated reaction temperatures.[10]
-
-
The Base and Solvent: The base is not a mere spectator; it is an active participant in the catalytic cycle. Its role varies with the reaction type: in Suzuki couplings, it facilitates the crucial transmetalation step, while in Buchwald-Hartwig aminations, it deprotonates the amine coupling partner.[4][10] The choice of solvent is dictated by the need to dissolve both the organic substrates and the often inorganic base, with common choices including ethereal solvents like 1,4-dioxane or aromatic hydrocarbons like toluene, often with water as a co-solvent.[4]
Comparative Performance of Palladium Catalysts for 4-Iodopyrazole Coupling
The following tables summarize experimental data from the literature, providing a direct comparison of different catalytic systems for the most common cross-coupling reactions of 4-iodopyrazoles.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles with Arylboronic Acids
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active system for a broad range of boronic acids.[5] |
| PdCl₂(dppf) (3) | (dppf) | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective and stable catalyst, good for diverse substrates.[5] |
| Pd(PPh₃)₄ (5) | (PPh₃) | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-92 | A classic catalyst, often effective for simple couplings.[4] |
| XPhos Pd G2 (2) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | >95 | A modern precatalyst showing high efficiency and short reaction times.[4] |
Table 2: Buchwald-Hartwig Amination of 4-Iodopyrazoles
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | XPhos | NaOt-Bu | Toluene | 110 | 12 | 90-97 | Excellent for coupling with primary and secondary amines. |
| Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 | Bidentate ligand provides stability; effective for primary amines.[10] |
| Pd(dba)₂ (5) | tBuDavePhos | K₃PO₄ | Xylene | 160 (MW) | 0.17 | ~80 | Microwave conditions for rapid amination with specific amines.[1] |
Table 3: Sonogashira Coupling of 4-Iodopyrazoles with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90-98 | Standard conditions, highly effective for a wide range of alkynes.[11] |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 25 (RT) | 12 | 88-95 | Mild room temperature conditions are often sufficient.[11] |
| Pd(OAc)₂ (1) | None | Piperidine | DMF | 80 | 6 | ~90 | Example of a copper-free Sonogashira coupling protocol. |
Mechanistic Rationale for Catalyst Selection
A deep understanding of the reaction mechanism is essential for troubleshooting and optimizing cross-coupling reactions. The general palladium-catalyzed cycle proceeds through three fundamental steps: oxidative addition, transmetalation (or coordination/deprotonation for C-N/C-H couplings), and reductive elimination.[10][12]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the iodopyrazole. This step is favored by electron-rich ligands that increase the nucleophilicity of the palladium center.[8]
-
Transmetalation (Suzuki): The organic group from the organoboron reagent is transferred to the palladium center.[12] This step requires activation by a base. The choice of base and solvent is critical to ensure the solubility and reactivity of the boronic acid derivative.
-
Amine Coordination/Deprotonation (Buchwald-Hartwig): The amine coordinates to the palladium(II) complex, followed by deprotonation by a strong, non-nucleophilic base (like NaOt-Bu or K₃PO₄) to form a palladium-amido complex.[10][13] A key challenge can be β-hydride elimination, especially with primary alkylamines, which can lead to side products.[1] Using bulky ligands helps to create a steric environment that disfavors this side reaction.[1]
-
Reductive Elimination: The two organic fragments (the pyrazole and the coupled partner) are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst. This step is generally accelerated by sterically bulky ligands.[8][9]
Validated Experimental Protocols
The following protocols are generalized procedures designed to be robust starting points for the synthesis of functionalized pyrazoles.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
Rationale: This protocol utilizes a Pd(II) precatalyst with a bulky biarylphosphine ligand (SPhos), a combination known for its high activity and broad substrate scope.[5] A mixed solvent system is used to accommodate both the organic substrates and the inorganic base.[4]
-
Vessel Preparation: To an oven-dried Schlenk flask, add 4-iodopyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1-0.2 M with respect to the 4-iodopyrazole.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Iodopyrazole
Rationale: This procedure employs a strong, non-nucleophilic base (NaOt-Bu) which is critical for the deprotonation of the amine.[10] XPhos is selected as the ligand due to its proven efficacy in promoting C-N bond formation with a wide variety of amines.[9]
-
Vessel Preparation: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and XPhos (0.08 equiv.).
-
Reactant Addition: Add 4-iodopyrazole (1.0 equiv.) and degassed anhydrous toluene. Stir for 5 minutes.
-
Amine Addition: Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired 4-aminopyrazole.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of iodopyrazoles is a robust and indispensable strategy in chemical synthesis. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos and XPhos with Pd(OAc)₂ or modern precatalysts provide excellent yields and broad applicability.[4][5] For Buchwald-Hartwig aminations, the combination of a strong base with similar bulky phosphine ligands is the most reliable approach.[1][10] Finally, the classic Sonogashira conditions involving a copper(I) co-catalyst remain highly effective for the synthesis of 4-alkynylpyrazoles.[11]
The choice of catalyst is not arbitrary; it is a mechanistically-driven decision. By understanding the roles of the palladium source, ligand, and base, researchers can move beyond simple screening and rationally design experiments to overcome synthetic challenges. Future developments will likely focus on creating more active catalysts that operate at lower loadings and milder temperatures, employing more sustainable solvents, and adapting these powerful transformations to high-throughput and flow chemistry platforms to accelerate the discovery of new chemical entities.
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC). [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
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HECK REACTION: Heterocyclic reactants mechanism. YouTube. [Link]
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A Comparative Guide to Alternative Reagents for Pyrazole C4 Functionalization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the veterinary painkiller Tepoxalin.[1][2] The functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and ADME profile. The C4 position is particularly significant for modification; its electron-rich nature makes it highly susceptible to electrophilic attack, providing a reliable handle for introducing diverse chemical functionalities.[3][4][5]
This guide offers a comparative analysis of both classical and modern alternative reagents for the functionalization of the pyrazole C4 position. We will move beyond simple protocols to explain the causality behind reagent choice, offering field-proven insights to guide your experimental design. We will explore key transformations including halogenation, nitration, sulfonation, acylation, and direct C-H activation, providing experimental data and detailed methodologies.
Strategic Overview: Pathways to C4 Functionalization
The approach to C4 functionalization can be broadly divided into two strategic pathways: a direct, one-step C-H functionalization or a two-step sequence involving an initial pre-functionalization (typically halogenation) followed by a cross-coupling reaction. Modern methods increasingly favor direct C-H activation, which offers greater atom economy and avoids the need for pre-functionalized starting materials.[2][6]
Caption: Major strategic pathways for pyrazole C4 functionalization.
Electrophilic Halogenation: Installing a Versatile Handle
Electrophilic halogenation is a foundational method for functionalizing the pyrazole C4 position. The resulting 4-halopyrazoles are not merely final products but are highly versatile intermediates for a wide array of subsequent cross-coupling reactions.[7][8]
Alternative Reagents and Performance
While elemental bromine (Br₂) can be used, its volatility and toxicity have driven the adoption of safer and more convenient alternatives. N-Halosuccinimides (NBS, NCS, NIS) are the most common and effective reagents, prized for their solid form, ease of handling, and mild reaction conditions that typically afford excellent yields.[7][9] Recent innovations have focused on "green" chemistry approaches, utilizing water as a solvent or catalytic methods to enhance efficiency.
| Reagent/System | Substrate Example | Solvent | Temp. | Time | Yield (%) | Reference(s) |
| NBS | 1-Phenylpyrazole | Water | RT | 30 min | 93 | [7] |
| NBS / Gallocyanine (cat.) | Celecoxib | MeCN | RT | 15 min | 96 | [10] |
| NCS | 3-Aryl-1H-pyrazol-5-amine | DMSO | RT | 3 h | 90 | [9] |
| Oxone / NaCl | 3,5-Dimethyl-1-phenylpyrazole | Water | RT | 1 h | 85 | [7] |
| I₂ / TBHP / NaHCO₃ | N,N-dimethyl enaminone | THF/H₂O | RT | 12 h | 82 (Iodination) | [11] |
Causality Behind Reagent Choice
-
N-Halosuccinimides (NXS): The choice of NXS over elemental halogens is primarily driven by safety and ease of handling. Reactions with NXS are often cleaner, producing the water-soluble succinimide byproduct, which simplifies purification. The reactivity can be tuned by the solvent; for instance, using DMSO can play a dual role as solvent and catalyst.[9]
-
Gallocyanine Catalysis: For less reactive pyrazoles, a halogen-transfer agent like the organic dye gallocyanine can be catalytic. This system enhances the electrophilicity of the halogen from NXS, dramatically accelerating the reaction rate and allowing for lower catalyst loadings compared to uncatalyzed reactions.[10]
-
Oxone/NaX System: This approach represents a green alternative that generates the electrophilic halogen species in situ from inexpensive sodium halide salts. The reaction proceeds in water under ambient conditions and avoids organic byproducts, making it environmentally benign.[7]
Experimental Protocol: C4-Bromination using NBS in Water
This protocol describes a simple, efficient, and environmentally friendly method for the C4-bromination of pyrazoles, adapted from reported procedures.[2][7]
-
Preparation: To a solution of the pyrazole substrate (1.0 mmol) in deionized water (5 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg).
-
Reaction: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel.
Nitration: Introducing a Key Electron-Withdrawing Group
Direct nitration installs a nitro group at the C4 position, a versatile functional handle that can serve as a potent electron-withdrawing group or be readily reduced to an amino group for further derivatization.
Alternative Reagents and Performance
The classical nitrating agent is a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄).[12][13] This powerful system is effective but suffers from harsh, corrosive conditions and potential side reactions. Modern alternatives offer milder conditions and improved selectivity. N-nitropyrazoles, for example, have emerged as highly versatile and powerful nitrating reagents themselves.[14][15]
| Reagent/System | Key Features | Conditions | Advantages | Disadvantages | Reference(s) |
| HNO₃ / H₂SO₄ | Classical method | 0 °C to RT | Powerful, inexpensive | Harsh, corrosive, poor functional group tolerance | [12][13][16] |
| HNO₃ / Ac₂O | Milder alternative | 0 °C to RT | Less harsh than H₂SO₄ | Can lead to side products, ipso-nitration | [13][16] |
| N-Nitropyrazole | Transfer nitrating agent | 80 °C, MeCN | Mild, scalable, recyclable pyrazole moiety | Requires synthesis of the reagent | [14][15] |
Causality Behind Reagent Choice
-
Classical Mixed Acid: The role of sulfuric acid is to protonate nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. This system is highly effective for deactivating rings but can be too aggressive for sensitive substrates.
-
N-Nitropyrazole Reagents: These compounds act as NO₂⁺ donors under thermal conditions, often catalyzed by a Lewis acid like Cu(OTf)₂. The reactivity can be tuned by the electronic properties of the pyrazole backbone. This method avoids the use of strong, corrosive acids, making it compatible with a wider range of functional groups. A significant advantage is the potential to recover and recycle the pyrazole starting material, improving the overall sustainability of the process.[14][15]
Sulfonation and Thio/Selenocyanation
Introducing sulfur-containing functional groups at the C4 position is crucial for developing new pharmaceutical agents.
Sulfonation
The classical method for installing a sulfonic acid group is treatment with fuming sulfuric acid (H₂SO₄/SO₃).[12] A more targeted approach for creating sulfonamides involves using chlorosulfonic acid to generate a pyrazole-4-sulfonyl chloride, which can then be reacted with various amines.[17]
Caption: Workflow for the synthesis of pyrazole-4-sulfonamides.
Thio- and Selenocyanation
The thio- and selenocyano groups are valuable precursors for other sulfur- and selenium-containing functionalities. A modern, metal-free alternative involves a hypervalent iodine-mediated reaction.
-
Reagent System: Phenyliodine dichloride (PhICl₂) as an oxidant with ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) as the cyano-group source.[1][18]
-
Mechanism: This approach is postulated to proceed via the in situ generation of a highly reactive electrophilic species, thiocyanogen chloride (Cl-SCN) or selenocyanogen chloride (Cl-SeCN). This electrophile then attacks the electron-rich C4 position of the pyrazole.[1]
-
Advantages: The reaction is metal-free, proceeds under mild conditions, and is suitable for a wide range of N-aryl substituted pyrazoles, with yields often in the 80-90% range. The resulting 4-thiocyanato pyrazoles can be further transformed, for example, into valuable trifluoromethylthio (SCF₃) ethers.[1][18]
Experimental Protocol: C4-Thiocyanation via Hypervalent Iodine
This protocol is adapted from the metal-free procedure developed by Du and coworkers.[1]
-
Preparation: To a sealed tube, add the pyrazole substrate (0.2 mmol), ammonium thiocyanate (NH₄SCN) (0.3 mmol), and phenyliodine dichloride (PhICl₂) (0.24 mmol).
-
Reaction: Add dichloromethane (DCM) (2.0 mL) and stir the mixture at 40 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Purification: Extract the mixture with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 4-thiocyanated pyrazole.
Friedel-Crafts Acylation: Forging C-C Bonds
The Friedel-Crafts acylation introduces a ketone functionality at the C4 position, a valuable building block for more complex molecules. The primary challenge in acylating heterocycles is the choice of Lewis acid catalyst.
Alternative Lewis Acid Catalysts
Strong Lewis acids like aluminum chloride (AlCl₃), the traditional choice for acylating benzene, are often too reactive for pyrazoles.[19][20] They can complex strongly with the basic nitrogen atoms of the pyrazole ring, leading to deactivation or undesired side reactions. Therefore, milder Lewis acids are preferred alternatives.
-
Recommended Alternatives: Titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and iron(III) chloride (FeCl₃) are more suitable for heterocyclic systems.[19]
-
Causality: These milder catalysts provide sufficient activation of the acylating agent (e.g., an acyl chloride or anhydride) without aggressively interacting with the pyrazole nitrogens. The choice of catalyst often depends on the specific substituents already present on the pyrazole ring.[19] The acylation reaction proceeds via the formation of an acylium ion (R-C=O⁺), which acts as the electrophile. The electron-withdrawing nature of the newly introduced carbonyl group deactivates the ring, advantageously preventing multiple acylations.[20]
Direct C-H Activation: The Modern Frontier
Transition-metal-catalyzed C-H functionalization has revolutionized synthetic chemistry by providing a direct route to C-C and C-heteroatom bond formation, bypassing the need for pre-functionalization.[6][21]
Palladium-Catalyzed C-H Alkenylation
This method allows for the direct installation of alkene moieties at the C4 position.
-
Catalyst System: A typical system involves a palladium(II) source, such as Pd(OAc)₂, and a ligand, like pyridine.[22]
-
Mechanism: The electrophilic palladium catalyst preferentially coordinates to the nucleophilic C4 position of the pyrazole ring. Subsequent steps involving C-H activation and coupling with an activated alkene (e.g., acrylates, styrenes) lead to the C4-alkenylated product.[22][23]
-
Advantages: This strategy is highly efficient and atom-economical. It provides direct access to complex fused bicyclic pyrazoles through sequential C-H alkenylation and cyclization reactions.[22]
Controlling Regioselectivity
While the C4 position is electronically favored for electrophilic attack, C5-H activation can also occur, particularly when directed by a group on the N1 nitrogen. The choice of catalyst and conditions is critical for achieving regioselectivity. For instance, an electrophilic Pd catalyst tends to favor the nucleophilic C4 position, whereas other conditions might enable deprotonation and functionalization at the more acidic C5 position.[23][24] This nuanced reactivity allows chemists to selectively target different positions on the pyrazole ring by carefully tuning the reaction parameters.
Conclusion
The functionalization of the pyrazole C4 position is a mature yet continually evolving field. While classical reagents for halogenation, nitration, and acylation remain effective, a host of modern alternatives offer significant advantages in terms of mildness, safety, functional group tolerance, and environmental impact. The rise of N-halosuccinimides, organocatalytic systems, hypervalent iodine reagents, and particularly transition-metal-catalyzed C-H activation has expanded the synthetic chemist's toolkit. Understanding the underlying principles and the specific advantages of each reagent system allows researchers to make informed, strategic decisions, accelerating the discovery and development of novel pyrazole-based therapeutics and materials.
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A Comparative Guide to the Reactivity of 4-iodo-1,3-dimethyl-1H-pyrazole and 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iodinated Pyrazoles
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of an iodine atom at the C4 position provides a highly versatile synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] This guide focuses on two N-methylated isomers, 4-iodo-1,3-dimethyl-1H-pyrazole and 4-iodo-1,5-dimethyl-1H-pyrazole, and aims to elucidate the impact of the methyl group's position on the reactivity of the C4-iodine bond.
Structural and Electronic Properties: A Tale of Two Isomers
The key difference between these two molecules lies in the placement of the second methyl group, either at the C3 or C5 position of the pyrazole ring. This seemingly minor structural change can influence the electronic environment of the C4 position and, consequently, the reactivity of the carbon-iodine bond.
| Property | This compound | 4-iodo-1,5-dimethyl-1H-pyrazole |
| CAS Number | 6647-97-8[1] | 6647-96-7[4] |
| Molecular Formula | C₅H₇IN₂ | C₅H₇IN₂[5] |
| Molecular Weight | 222.03 g/mol | 222.03 g/mol [5] |
| Structure |
Data sourced from PubChem and other chemical suppliers.
The methyl group is an electron-donating group. In this compound, the methyl group at C3 is in closer proximity to the C4 position compared to the methyl group at C5 in the 1,5-dimethyl isomer. This could lead to a slight increase in electron density at the C4 position in the 1,3-dimethyl isomer, potentially affecting the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the methyl group at C5 in the 1,5-dimethyl isomer might exert a greater steric influence on the adjacent N1-methyl group, which could indirectly affect the overall conformation and reactivity of the molecule.
Comparative Reactivity in Cross-Coupling Reactions
The C-I bond is the weakest among the carbon-halogen bonds, making 4-iodopyrazoles highly reactive substrates in a variety of transition-metal-catalyzed cross-coupling reactions.[3] These reactions are fundamental for the creation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between sp²-hybridized carbon atoms.[1][6] Both this compound and its 1,5-dimethyl isomer are excellent substrates for this reaction.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | Moderate |
| 4-iodo-1,5-dimethyl-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
Note: The yields are generalized from typical outcomes reported in the literature. Specific yields can vary based on precise reaction conditions.
While both isomers are effective, the choice of catalyst and ligand system can be crucial for optimizing yields. For instance, the use of more advanced phosphine ligands like SPhos can often lead to higher yields and shorter reaction times, particularly with the sterically less encumbered 1,5-dimethyl isomer. A known side reaction with iodopyrazoles in Suzuki-Miyaura couplings is dehalogenation, and while bromo and chloro derivatives can be superior in this regard, iodo compounds offer higher reactivity.[7][8]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 4-alkynyl pyrazoles by reacting the 4-iodo pyrazole with a terminal alkyne.[1][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[3]
Experimental Data Snapshot: Sonogashira Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | Good |
| 4-iodo-1,5-dimethyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 | Good |
Both isomers generally perform well in Sonogashira couplings, affording the desired products in good yields. The slightly different electronic and steric environments of the two isomers do not appear to have a dramatic impact on the outcome of this particular reaction under standard conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10] This reaction is particularly important for the synthesis of N-aryl pyrazoles, which are prevalent in many biologically active compounds.[2]
Experimental Data Snapshot: Buchwald-Hartwig Amination
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| This compound | Piperidine | Pd(dba)₂ / tBuDavePhos | t-BuOK | Xylene | 160 (MW) |
| 4-iodo-1,5-dimethyl-1H-pyrazole | Aniline | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | Toluene | 130 (MW) |
The success of the Buchwald-Hartwig amination of 4-iodopyrazoles can be highly dependent on the choice of catalyst (palladium or copper), ligand, and the nature of the amine coupling partner.[2][11] For some substrates, palladium catalysis is more effective, while for others, copper catalysis provides better results. The reactivity difference between the two isomers in this reaction would likely be subtle and highly dependent on the specific reaction conditions and substrates used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a 4-iodopyrazole with an arylboronic acid is provided below.
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[6]
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.[6]
-
Heat the reaction mixture to 90°C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A representative protocol for the Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne is as follows.
-
In a reaction flask, combine the 4-iodopyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%).[3]
-
Add a suitable solvent and base, for example, triethylamine.[3]
-
Stir the mixture under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For Suzuki-Miyaura couplings, electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps, leading to higher efficiency.[6] In Sonogashira couplings, the combination of a palladium catalyst and a copper(I) co-catalyst is standard, as copper facilitates the formation of the reactive copper(I) acetylide intermediate.[3]
-
Base: The base plays a crucial role in these cross-coupling reactions. In Suzuki-Miyaura couplings, the base is required for the transmetalation step. In Sonogashira couplings, the amine base serves as both a solvent and a scavenger for the hydrogen iodide generated during the reaction.[9]
-
Solvent: The choice of solvent is dictated by the solubility of the reactants and the temperature requirements of the reaction. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, conducting these reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to maintain catalytic activity.[6]
Conclusion: Which Isomer to Choose?
Both this compound and 4-iodo-1,5-dimethyl-1H-pyrazole are highly valuable and reactive intermediates for the synthesis of functionalized pyrazoles. The choice between the two will often depend on the specific synthetic target and the desired substitution pattern on the final molecule.
-
This compound: The C3-methyl group may offer a slight electronic advantage in some reactions, potentially leading to faster reaction rates.
-
4-iodo-1,5-dimethyl-1H-pyrazole: The C5-methyl group is further from the reactive C4 position, which may be advantageous in reactions where steric hindrance around the coupling site is a concern.
Ultimately, the optimal choice may require empirical evaluation for a specific transformation. This guide provides a foundational understanding of the reactivity of these two isomers, empowering researchers to make informed decisions in their synthetic endeavors.
References
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The Strategic Advantage of 4-Iodopyrazoles in Modern Synthesis: A Comparative Guide
Introduction: The Privileged Pyrazole and the Power of Halogenation
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and GPCR antagonists.[1] The functionalization of this versatile heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. Among the various synthetic strategies, transition metal-catalyzed cross-coupling reactions have become the definitive tool for forging new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth comparative analysis of 4-iodopyrazoles versus other halopyrazoles (bromo- and chloro-derivatives) as precursors in these critical transformations. We will delve into the fundamental principles governing their reactivity, present supporting experimental data from the peer-reviewed literature, and offer practical protocols to demonstrate why the strategic choice of a 4-iodopyrazole intermediate, despite its higher initial cost, often unlocks superior synthetic efficiency and versatility.
The Fundamental Principle: Reactivity Governed by Carbon-Halogen Bond Strength
The enhanced utility of 4-iodopyrazoles in cross-coupling reactions is rooted in fundamental chemical principles. The reactivity of aryl halides in the crucial oxidative addition step with a low-valent metal catalyst (typically palladium) is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. The established trend for these bond strengths is:
C-Cl > C-Br > C-I
Consequently, the C-I bond is the weakest and most readily cleaved, making 4-iodopyrazoles the most reactive members of the halopyrazole family.[2][3] This intrinsic reactivity often translates to tangible experimental advantages, including milder reaction conditions (lower temperatures), shorter reaction times, and lower catalyst loadings, which collectively contribute to more efficient and cost-effective synthetic campaigns.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity advantage of 4-iodopyrazoles manifests differently across various reaction types. The optimal choice of halogen is often context-dependent, dictated by the specific coupling partners and desired outcome.
Suzuki-Miyaura Coupling: A Story of Reactivity vs. Stability
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. Here, the high reactivity of 4-iodopyrazoles can be a double-edged sword. While they couple readily, they are also more susceptible to a key side reaction: dehalogenation (proto-dehalogenation), where the halogen is replaced by a hydrogen atom. This can significantly lower the yield of the desired coupled product.
In contrast, 4-bromo- and 4-chloropyrazoles, being more stable, often show a reduced propensity for dehalogenation.[6] Although they require more forcing conditions (higher temperatures, more active catalysts), they can ultimately provide superior yields in certain cases.[6][7]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Halopyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodo-1-tritylpyrazole | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, reflux | ~56% (for a similar system) | [8] |
| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic Acid | XPhos Pd G2, K₂CO₃ | EtOH/H₂O, MW | 93% | [7] |
| 4-Chloro-aminopyrazole | Arylboronic Acid | XPhos Pd G2, K₂CO₃ | EtOH/H₂O, MW | Generally good yields, superior to iodo-analogues |[6] |
This data illustrates that while iodopyrazoles are viable, brominated and chlorinated analogues can be more robust for Suzuki couplings, minimizing unwanted side reactions.
Sonogashira Coupling: The Unrivaled Advantage of Iodine
For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method. In this reaction, the high reactivity of 4-iodopyrazoles provides a distinct and consistent advantage.[1] They couple with terminal alkynes under mild conditions, often at room temperature, with high efficiency and chemoselectivity.[9] The reactivity gap between iodo- and bromo-substrates is particularly pronounced in this reaction.[10]
Table 2: Performance in Sonogashira Coupling
| Halopyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Disubstituted-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | Good | [9] |
| 4-Iodopyrazole derivative | 2-Propyn-1-ol | Pd/Cu | Not specified | Good | [11] |
| Iodobenzene (Aryl Iodide) | Phenylacetylene | Pd/Fe₃O₄ Janus Catalyst | H₂O, 80°C | 98% | [10] |
| Bromobenzene (Aryl Bromide) | Phenylacetylene | Pd/Fe₃O₄ Janus Catalyst | H₂O, 80°C | Unsuccessful |[10] |
The failed reaction with bromobenzene under conditions that give near-quantitative yield for iodobenzene underscores the critical role of the C-I bond in facilitating this transformation. For Sonogashira reactions, 4-iodopyrazole is unequivocally the substrate of choice.
Buchwald-Hartwig Amination: A Nuanced Choice
The synthesis of C-N bonds via Buchwald-Hartwig amination reveals a more complex and nuanced picture. The choice between iodo- and bromo-pyrazoles can depend critically on the nature of the amine coupling partner and the specific catalyst system employed (palladium vs. copper).
A key study on C4-amination of 1-tritylpyrazoles found:
-
For Pd-catalyzed reactions with amines lacking a β-hydrogen (e.g., morpholine), 4-bromopyrazole was more effective than the 4-iodo analogue.[12][13]
-
For CuI-mediated reactions with alkylamines possessing a β-hydrogen (where Pd-catalysis is often problematic due to β-hydride elimination), 4-iodopyrazole was the superior substrate .[12][13]
Table 3: Comparative Performance in C-N Coupling of 4-Halo-1-tritylpyrazoles
| Halogen (X) | Coupling Partner | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Br | Piperidine | Pd(dba)₂, tBuDavePhos | Xylene, 160°C, MW | 60% | [12] |
| I | Piperidine | Pd(dba)₂, tBuDavePhos | Xylene, 160°C, MW | 31% | [12] |
| Br | Pyrrolidine | Pd(dba)₂, tBuDavePhos | Xylene, 160°C, MW | 7% | [12] |
| I | Pyrrolidine | CuI, L4 Ligand | Dioxane, 130°C, MW | 43% |[12] |
This highlights the importance of mechanistic understanding. The greater stability of the C-Br bond appears advantageous in the Pd-catalytic cycle with certain amines, while the higher reactivity of the C-I bond is essential for the mechanistically distinct CuI-catalyzed pathway.
Synthetic Accessibility and Strategic Planning
The synthesis of 4-halopyrazoles is readily achievable, most commonly through direct electrophilic halogenation of the pyrazole core at the electron-rich C4 position.[14]
-
Iodination: Typically achieved with N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a mild oxidant like ceric ammonium nitrate (CAN).[8]
-
Bromination & Chlorination: Accomplished using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often under mild conditions in various solvents.[14]
Caption: Decision workflow for selecting the optimal 4-halopyrazole.
While 4-iodopyrazole is often the most expensive halogenated starting material on a per-gram basis, a holistic cost-benefit analysis must consider the entire synthetic sequence.[5] The use of a 4-iodopyrazole can lead to significant downstream savings through:
-
Reduced Reaction Times: Increasing throughput.
-
Lower Catalyst Loadings: Decreasing the cost of expensive palladium catalysts and simplifying purification.
-
Milder Conditions: Saving energy and potentially avoiding decomposition of sensitive functional groups elsewhere in the molecule.
Experimental Protocols
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol compares the coupling of a 4-iodopyrazole vs. a 4-bromopyrazole with an arylboronic acid.
Materials:
-
4-Iodo-1H-pyrazole
-
4-Bromo-1H-pyrazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure (adapted from typical Suzuki conditions[15]):
-
To separate oven-dried reaction vials equipped with stir bars, add 4-halopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture: add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) to anhydrous toluene (5 mL). Stir for 10 minutes under an inert atmosphere (Argon or Nitrogen).
-
Add the catalyst solution to each reaction vial via syringe.
-
Add degassed water (0.5 mL) to each vial.
-
Seal the vials and heat the reactions.
-
For 4-Iodopyrazole: Heat to 80°C.
-
For 4-Bromopyrazole: Heat to 100-110°C.
-
-
Monitor the reactions by TLC or LC-MS. The reaction with 4-iodopyrazole is expected to be faster but may show a spot corresponding to pyrazole (from dehalogenation).
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to isolate the 4-phenyl-1H-pyrazole and any dehalogenated byproduct.
Protocol 2: High-Efficiency Sonogashira Coupling with 4-Iodopyrazole
This protocol describes a typical high-yield Sonogashira reaction.[9]
Materials:
-
1,3-Dimethyl-4-iodo-1H-pyrazole (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N), anhydrous (3.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous DMF (5 mL) followed by anhydrous triethylamine.
-
Add the 1,3-dimethyl-4-iodo-1H-pyrazole and stir for 5 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole.
Conclusion
The choice of halogen on a pyrazole precursor is a strategic decision that profoundly impacts synthetic efficiency. While 4-bromo- and 4-chloropyrazoles have their place, particularly in minimizing dehalogenation in Suzuki-Miyaura reactions, 4-iodopyrazoles offer a distinct and often decisive advantage in versatility and reactivity .
Their superiority in Sonogashira alkynylations is unequivocal, and their unique utility in copper-catalyzed aminations provides a crucial pathway for synthesizing structures inaccessible via standard palladium catalysis. For researchers, scientists, and drug development professionals, understanding these comparative reactivities is key to designing robust, efficient, and adaptable synthetic routes. The higher initial cost of a 4-iodopyrazole is frequently a sound investment, paying dividends in reduced reaction times, milder conditions, and expanded synthetic possibilities, ultimately accelerating the discovery of novel chemical entities.
References
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Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved from [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Retrieved from [Link]
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ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
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Usami, Y., et al. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 24(18), 3353. Retrieved from [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Retrieved from [Link]
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Pereira, C. M. P., et al. (2009). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]
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Singh, A. K., & Kumar, R. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). Electrochemical C−H chlorination and bromination of pyrazoles. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Halogenated Pyrazoles: Essential Data for Researchers and Drug Developers
The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1] Halogenation of this privileged heterocycle is a key strategy employed by drug development professionals to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Understanding the distinct spectroscopic signatures of these halogenated pyrazoles is paramount for their unambiguous identification and characterization. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for fluoro-, chloro-, bromo-, and iodo-pyrazoles, supported by experimental protocols and data-driven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering a detailed view of the chemical environment of each nucleus.[2][3] The introduction of a halogen atom to the pyrazole ring induces significant changes in the chemical shifts of the ring's protons (¹H) and carbons (¹³C), primarily due to the halogen's electronegativity and its ability to engage in resonance.
The Influence of Halogen Substitution
The electronic effects of halogens are twofold: an inductive effect (-I) that withdraws electron density through the sigma bond, and a mesomeric (resonance) effect (+M) that donates electron density through the pi system. The interplay of these effects, which varies down the halogen group, governs the observed chemical shifts.
-
Fluorine: Possessing the highest electronegativity, fluorine exerts a strong -I effect, causing a significant downfield shift (deshielding) of adjacent protons and carbons. For researchers working with fluorinated compounds, ¹⁹F NMR is an invaluable tool, providing a wide chemical shift range and high sensitivity.[4][5]
-
Chlorine and Bromine: These halogens also primarily exhibit a -I effect, though weaker than fluorine's. This results in a less pronounced deshielding of the pyrazole core.
-
Iodine: With the lowest electronegativity in the series, iodine's -I effect is the weakest. Conversely, its +M effect is more pronounced, which can sometimes lead to a slight upfield shift (shielding) at certain positions compared to its chloro and bromo counterparts.
A recent study on 4-halogenated-1H-pyrazoles provided valuable experimental ¹H NMR data, which is summarized and compared in the table below.[1][6]
Comparative NMR Data of 4-Halogenated Pyrazoles
| Compound | H3/H5 Chemical Shift (ppm) | C3/C5 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |
| 4-Fluoro-1H-pyrazole | 7.55 | ~133 | ~125 (d, ¹JCF ≈ 250 Hz) |
| 4-Chloro-1H-pyrazole | 7.60 | ~130 | ~107 |
| 4-Bromo-1H-pyrazole | 7.62 | ~131 | ~95 |
| 4-Iodo-1H-pyrazole | 7.65 | ~133 | ~60 |
Note: ¹³C NMR data is estimated based on typical substituent effects. Precise values can vary with solvent and substitution patterns. For N-substituted bromopyrazoles, detailed ¹³C NMR studies are available.[7]
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the halogenated pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂).[8] For accurate chemical shift referencing, the use of an internal standard like tetramethylsilane (TMS) is customary.[3][9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[10] For fluorinated compounds, a ¹⁹F NMR spectrum should also be obtained.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.[11]
Infrared (IR) Spectroscopy: Probing Vibrational Signatures
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12] For halogenated pyrazoles, the key vibrational bands of interest are those associated with the pyrazole ring and the carbon-halogen (C-X) bond.[13][14]
Distinguishing Halogens by C-X Stretching Frequencies
The position of the C-X stretching vibration in the IR spectrum is highly dependent on the mass of the halogen atom and the strength of the C-X bond. As we move down the halogen group, the atomic mass increases and the bond strength decreases, resulting in a shift of the stretching frequency to lower wavenumbers.
A comparative study of 4-halogenated-1H-pyrazoles revealed distinct N-H stretching band shapes depending on their solid-state hydrogen bonding motifs (trimeric vs. catemeric).[6]
Comparative IR Data of Halogenated Pyrazoles
| Halogen (X) | C-X Stretch (cm⁻¹) | Pyrazole Ring Vibrations (cm⁻¹) |
| F | 1100-1000 | ~1540 (C=N), ~1440 (C=C) |
| Cl | 800-600 | ~1540 (C=N), ~1440 (C=C) |
| Br | 600-500 | ~1540 (C=N), ~1440 (C=C) |
| I | ~500 | ~1540 (C=N), ~1440 (C=C) |
Note: These are approximate ranges and can be influenced by the overall molecular structure. The C-N stretching of the pyrazole ring is often observed around 1290 cm⁻¹.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[16][17]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[18]
-
Sample Application: Place a small amount of the solid halogenated pyrazole onto the crystal and apply pressure to ensure good contact. For liquids, a single drop is sufficient.[16][18]
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[18]
Mass Spectrometry (MS): Unveiling Molecular Mass and Isotopic Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[19] For halogenated compounds, MS offers a particularly powerful diagnostic feature: the characteristic isotopic patterns of chlorine and bromine.[20]
The Telltale Isotopic Signatures of Chlorine and Bromine
-
Chlorine: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to a characteristic M/M+2 peak ratio of approximately 3:1 in the mass spectrum.[21]
-
Bromine: Bromine also has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in an M/M+2 peak ratio of nearly 1:1.[21]
Fluorine and iodine, being monoisotopic, do not exhibit these characteristic M+2 peaks.
Fragmentation Pathways
The fragmentation of the pyrazole ring in a mass spectrometer can be influenced by the nature of the halogen substituent.[22][23] Common fragmentation pathways include the loss of the halogen atom (as a radical or HX) and cleavage of the pyrazole ring.[24][25]
Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules.[26][27]
-
Sample Preparation: Dissolve a small amount of the halogenated pyrazole in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.[28]
-
Ionization: A high voltage is applied to the liquid to generate charged droplets, from which gas-phase ions are formed.[26][29]
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[30]
Visualizing the Concepts
Electronic Effects of Halogens on the Pyrazole Ring
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of halogenated pyrazoles reveals distinct and predictable trends across NMR, IR, and MS techniques. By understanding the fundamental principles behind these spectroscopic signatures—from the electronic effects influencing NMR chemical shifts to the isotopic patterns in mass spectrometry—researchers and drug development professionals can confidently identify and characterize these vital compounds in their synthetic and analytical workflows. A multi-technique approach, as outlined in this guide, is crucial for the unambiguous structural elucidation of novel halogenated pyrazole derivatives.
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A Comparative Guide to the Reactivity Trends of Halopyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle through transition metal-catalyzed cross-coupling reactions is a pivotal strategy in the synthesis of novel drug candidates. This guide offers an in-depth, objective comparison of the reactivity of halopyrazoles (iodo-, bromo-, and chloro- derivatives) in key cross-coupling reactions, supported by experimental data to inform strategic synthetic planning and catalyst selection.
The Fundamental Reactivity Trend: A Double-Edged Sword
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is fundamentally governed by the carbon-halogen (C-X) bond strength. This established principle dictates a general reactivity trend: Iodo > Bromo > Chloro . This hierarchy is inversely correlated with the C-X bond dissociation energies, meaning the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst—often the rate-determining step of the catalytic cycle.[1]
Consequently, iodopyrazoles are typically the most reactive substrates, often facilitating reactions under milder conditions, at lower temperatures, and with shorter reaction times. However, this heightened reactivity can be a double-edged sword, leading to a greater propensity for side reactions, most notably dehalogenation.[2] Conversely, chloropyrazoles, with their stronger C-Cl bond, are more stable and cost-effective but demand more robust and highly active catalytic systems to achieve efficient coupling.[3] Bromopyrazoles often represent a happy medium, balancing reactivity and stability.
This guide will delve into the nuances of this reactivity trend across three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Visualizing the Reactivity Landscape
To better understand the factors at play, it is helpful to visualize both the general reactivity trend and the catalytic cycle that governs these transformations.
Caption: General reactivity trend of halopyrazoles in cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of halopyrazole reactivity, supported by experimental data from peer-reviewed literature. It is important to note that reaction outcomes are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling: The Intricacies of Dehalogenation
The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. While iodopyrazoles are ostensibly the most reactive, they are also the most susceptible to a problematic side reaction: dehalogenation, where the halogen is replaced by a hydrogen atom. This can significantly lower the yield of the desired coupled product.
A direct comparative study on halogenated aminopyrazoles revealed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation.[4][5][6] This finding underscores a critical consideration for synthetic strategy: the most reactive substrate is not always the most effective.
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₄ / Na₂CO₃ | Highest | 14-95% | Highly reactive but prone to dehalogenation, which can lower yields.[2][7] |
| Bromo | XPhos Pd G2 / K₂CO₃ | High | 61-93% | Often provides the best balance of reactivity and stability, leading to high yields.[4][8] |
| Chloro | XPhos Pd G2 / K₂CO₃ | Moderate | Good to Excellent | Less reactive, requiring more active catalyst systems, but less prone to dehalogenation.[4][9] |
Buchwald-Hartwig Amination: A Tale of Two Metals
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyrazoles. Interestingly, the choice of metal catalyst can invert the reactivity trend of halopyrazoles. In a study on the amination of 4-halo-1-tritylpyrazoles, the 4-bromo derivative proved most effective for palladium-catalyzed reactions with amines lacking a β-hydrogen.[10][11] Conversely, for copper-catalyzed aminations, particularly with alkylamines possessing a β-hydrogen, the 4-iodo derivative was superior.[10][11]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | CuI / Ligand | Highest (with Cu) | Good | Preferred for Cu-catalyzed aminations of certain alkylamines.[10][11] |
| Bromo | Pd(dba)₂ / tBuDavePhos | Highest (with Pd) | 60-67% | The most effective substrate for Pd-catalyzed amination with specific amines.[10] |
| Chloro | Pd(dba)₂ / tBuDavePhos | Moderate | Moderate | Shows moderate reactivity in Pd-catalyzed systems.[10] |
Sonogashira Coupling: Harnessing the Reactivity of Iodides
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. In this reaction, the high reactivity of iodopyrazoles is generally advantageous and can be exploited for selective couplings. The reactivity trend typically follows the established I > Br > Cl order, with iodopyrazoles often providing excellent yields under mild conditions.
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Highest | ~90% | Generally the substrate of choice for high-yielding Sonogashira couplings. |
| Bromo | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | High | Good to Excellent | A reliable substrate, often requiring slightly more forcing conditions than the iodo analogue. |
| Chloro | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Moderate | Moderate to Good | Requires more active catalyst systems and higher temperatures for efficient coupling. |
Experimental Protocols: A Practical Guide
The following is a representative, generalized procedure for the Suzuki-Miyaura coupling of a halopyrazole.
General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole
Materials:
-
4-Halopyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water, typically in a 3:1 to 5:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the 4-halopyrazole, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Conclusion and Strategic Recommendations
The choice of halopyrazole for cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and cost-effectiveness. While the general reactivity trend of Iodo > Bromo > Chloro provides a useful starting point, a nuanced understanding of the potential for side reactions and the influence of the catalytic system is paramount.
-
For Suzuki-Miyaura reactions , where dehalogenation is a concern, bromopyrazoles often offer the optimal balance of reactivity and stability, leading to higher yields of the desired product.
-
For Buchwald-Hartwig aminations , the choice between a bromopyrazole (for palladium catalysis) and an iodopyrazole (for copper catalysis) can be strategically employed depending on the nature of the amine coupling partner.
-
For Sonogashira couplings , the high reactivity of iodopyrazoles can be leveraged to achieve excellent yields under mild conditions.
-
Chloropyrazoles , while the least reactive, are the most economical and can be highly effective with the appropriate choice of a modern, highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.
Ultimately, the selection of the ideal halopyrazole will depend on a careful consideration of the specific synthetic target, the desired reaction scale, and the available catalytic tools. This guide provides a framework for making informed decisions to accelerate discovery and development in the vital field of medicinal chemistry.
References
-
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem Technical Guides.
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved January 11, 2026, from [Link]
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Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved January 11, 2026, from [Link]
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Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles | Organic Letters. (n.d.). Retrieved January 11, 2026, from [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (n.d.). Retrieved January 11, 2026, from [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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PDF 1014.01 K - International Journal of New Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). Retrieved January 11, 2026, from [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved January 11, 2026, from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (n.d.). Retrieved January 11, 2026, from [Link]
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The Heck reaction of styrene with haloarenes - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki cross-coupling of halobenzens and phenylboronic acid derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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A Comparative Guide to Suzuki-Miyaura Coupling Protocols for Substituted Pyrazoles
For researchers in medicinal chemistry and materials science, the pyrazole moiety is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates robust and versatile synthetic methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for carbon-carbon bond formation, enabling the introduction of diverse substituents onto the pyrazole core. This guide provides a detailed comparison of contemporary Suzuki coupling protocols for substituted pyrazoles, grounded in experimental data and mechanistic insights to empower you to select and optimize the ideal conditions for your specific synthetic challenge.
The Critical Parameters: A Mechanistic-Driven Approach
The success of a Suzuki coupling reaction with a pyrazole substrate hinges on the careful selection of several key components. Understanding the role of each element within the catalytic cycle is paramount for troubleshooting and optimization.
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for our discussion. The cycle initiates with the oxidative addition of the pyrazole halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Each component of the reaction mixture plays a crucial role in one or more of these steps.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the desired C-C bond and regenerate the catalyst.
The Pyrazole Substrate: Halide and Protecting Group Considerations
The nature of the pyrazole substrate itself is the first consideration. The reactivity of the leaving group (halide) generally follows the trend I > Br > Cl. While iodopyrazoles are the most reactive, they can be more expensive and less stable. Bromopyrazoles often offer a good balance of reactivity and stability and are widely used. Chloropyrazoles, being the most cost-effective, typically require more active catalytic systems to achieve efficient coupling.
The presence or absence of an N-protecting group on the pyrazole ring significantly impacts reactivity. N-unprotected pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition. Therefore, N-protection is often employed, with common choices including Boc, trityl, and substituted benzyl groups. However, recent advances have led to the development of protocols that are effective for the direct coupling of N-H pyrazoles, often by using specific ligands or bases that mitigate catalyst inhibition.
The Boronic Acid/Ester Partner
While arylboronic acids are the most common coupling partners, they can be prone to protodeboronation, especially under harsh basic conditions. Boronic esters, such as pinacol esters (Bpin), offer greater stability and are often used for less reactive substrates or when a slow release of the boronic acid is desired. The choice between a boronic acid and a boronic ester can influence the optimal choice of base and solvent.
The Palladium Catalyst and Ligand: The Heart of the Reaction
The combination of the palladium precursor and the phosphine ligand is critical for the success of the Suzuki coupling of pyrazoles.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are stable and readily reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used directly.
-
Ligands: The choice of ligand is arguably the most important factor in achieving high yields and broad substrate scope.
-
Triphenylphosphine (PPh₃): A classic, air-stable, and inexpensive ligand, PPh₃ is effective for many simple couplings of bromo- and iodopyrazoles.
-
Buchwald Ligands: A class of bulky, electron-rich biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, have proven to be exceptionally effective for challenging couplings, including those involving sterically hindered substrates and unactivated aryl chlorides. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHC ligands form highly stable and active palladium complexes. They are particularly useful for the coupling of aryl chlorides and can offer improved catalyst stability at higher temperatures.
-
The Base: A Multifaceted Role
The base in a Suzuki coupling serves multiple purposes. It activates the boronic acid by forming a more nucleophilic boronate species, and it facilitates the regeneration of the catalyst. The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. The strength of the base can influence the rate of transmetalation, with stronger bases like Cs₂CO₃ and K₃PO₄ often being more effective for less reactive substrates.
-
Organic Bases: In some cases, particularly with sensitive functional groups, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed, although they are generally less common for Suzuki couplings.
The Solvent System
The solvent must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Common solvent systems include:
-
Toluene/Water or Dioxane/Water: These are classic choices and are effective for a wide range of substrates.
-
Aprotic Polar Solvents: DMF and DMA are often used, particularly for more challenging couplings, as they can help to stabilize the charged intermediates in the catalytic cycle.
Comparative Analysis of Protocols
The following table summarizes the performance of several representative Suzuki coupling protocols for substituted pyrazoles, highlighting the key reaction parameters and their reported yields for different substrate classes.
| Protocol | Catalyst/Ligand | Base | Solvent | Substrate Scope | Typical Yields | Reference |
| A | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Bromo- and iodopyrazoles with electron-donating or -withdrawing groups. | 75-95% | |
| B | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Sterically hindered bromopyrazoles and some chloropyrazoles. | 80-98% | |
| C | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | N-H bromopyrazoles and challenging heterocyclic boronic acids. | 70-90% | |
| D | PdCl₂(dppf) | K₂CO₃ | DMF | Wide range of bromo- and iodopyrazoles, tolerant of many functional groups. | 85-99% |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two of the most versatile and commonly employed protocols.
Protocol B: High-Yield Coupling of Bromopyrazoles using a Buchwald Ligand
This protocol is particularly effective for sterically demanding substrates and offers excellent functional group tolerance.
A Senior Application Scientist's Guide to the Iodination of Pyrazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrazole nucleus stands out for its prevalence in a multitude of bioactive compounds.[1][2] The introduction of an iodine atom onto the pyrazole ring is a particularly strategic move, transforming a relatively inert C-H bond into a versatile handle for a host of synthetic transformations, most notably cross-coupling reactions.[3][4] This guide provides an in-depth comparative analysis of the most effective and commonly employed iodinating agents for pyrazoles, grounded in experimental data and mechanistic understanding.
The 'Why' Behind Pyrazole Iodination: A Gateway to Molecular Diversity
The true value of an iodinated pyrazole lies not in its intrinsic biological activity, but in its synthetic potential. The carbon-iodine bond is amenable to a wide array of powerful bond-forming reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage introduction of diverse functional groups, enabling the rapid exploration of chemical space around the pyrazole core—a critical process in the optimization of lead compounds in drug discovery.[4]
Core Principles of Electrophilic Iodination of Pyrazoles
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is generally the most electron-rich and sterically accessible, rendering it the primary site of attack for electrophilic iodinating agents.[1] The general mechanism proceeds via the attack of an electrophilic iodine species (I+) on the pyrazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[1]
However, the choice of iodinating agent and reaction conditions is paramount, as it dictates the efficiency, regioselectivity, and substrate scope of the transformation. This guide will focus on a comparative analysis of three major classes of iodinating systems: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular Iodine (I₂) in conjunction with an oxidant.
Comparative Performance of Iodinating Agents
The selection of an appropriate iodinating agent is contingent upon several factors, including the electronic nature of the substituents on the pyrazole ring, the desired regioselectivity, and practical considerations such as cost, safety, and environmental impact. The following table summarizes the performance of common iodination methods based on reported experimental data.
| Iodinating Agent/System | Typical Reaction Conditions | Typical Yield (%) | Regioselectivity | Key Advantages & Disadvantages |
| N-Iodosuccinimide (NIS) | Acidic media (e.g., TFA, H₂SO₄, AcOH), various solvents, room temp. to 80 °C | Good to Excellent | Primarily C-4 | Advantages: Mild, effective for deactivated pyrazoles, easy to handle solid.[5][6] Disadvantages: Can require acidic conditions, which may not be suitable for all substrates. |
| Iodine Monochloride (ICl) | Base (e.g., Li₂CO₃), CH₂Cl₂, room temp. | Up to 95% | C-4 | Advantages: Highly effective, particularly for 1-acyl-3,5-disubstituted pyrazoles.[3][7] Disadvantages: ICl is corrosive and moisture-sensitive. The base is crucial to neutralize the HCl byproduct.[3] |
| Iodine (I₂) / Oxidant | ||||
| I₂ / H₂O₂ | Water, room temp. | 63-100% | C-4 | Advantages: "Green" and practical method with water as the solvent and only water as a byproduct.[3][8] Disadvantages: Reaction times can be long for less reactive substrates.[3] |
| I₂ / CAN | Acetonitrile, reflux | Good to Excellent | Highly regioselective for C-4 | Advantages: Highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[1][9] Disadvantages: Requires an oxidant (Ceric Ammonium Nitrate), which adds to the cost and waste stream. |
| n-BuLi / I₂ | THF, -78 °C to room temp. | 65-89% | Exclusively C-5 | Advantages: Provides access to the less common 5-iodopyrazole regioisomer.[3][9] Disadvantages: Requires cryogenic temperatures and strictly anhydrous conditions due to the use of organolithium reagents. |
Mechanistic Insights and Rationale for Reagent Selection
The choice between these reagents is often a strategic one based on the electronic properties of the pyrazole substrate.
N-Iodosuccinimide (NIS): The Versatile Workhorse
NIS is a mild and convenient source of electrophilic iodine.[10] In the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA), NIS becomes protonated, significantly enhancing its electrophilicity.[5][11] This makes the NIS/acid system particularly effective for the iodination of electron-deficient pyrazoles, which are sluggish to react with less reactive iodinating agents.[6]
Caption: Activation of NIS in acidic media enhances its electrophilicity for the iodination of deactivated pyrazoles.
Iodine Monochloride (ICl): The Potent Halogenating Agent
ICl is a highly polarized interhalogen compound, with the iodine atom bearing a partial positive charge, making it a potent electrophile.[7] Its high reactivity makes it suitable for a range of pyrazole substrates. A notable application is the tandem dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to furnish 1-acyl-4-iodo-1H-pyrazoles.[7] The inclusion of a base like lithium carbonate is critical to neutralize the HCl formed during the reaction, preventing potential side reactions such as deacylation.[3][7]
Molecular Iodine (I₂) with an Oxidant: The Tunable System
Molecular iodine itself is a relatively weak electrophile.[12] Its effectiveness is dramatically increased by the presence of an oxidizing agent, which converts iodide (I⁻) formed during the reaction back to I₂, or generates a more potent iodinating species in situ.
-
I₂/H₂O₂ in Water: This system is an excellent example of green chemistry.[8] Hydrogen peroxide oxidizes I⁻ back to I₂, allowing for the use of substoichiometric amounts of molecular iodine. The reaction is performed in water, and the only byproduct is water, making it an environmentally benign choice.[3][8]
-
I₂/CAN in Acetonitrile: Ceric Ammonium Nitrate (CAN) is a powerful single-electron oxidant. The I₂/CAN system is highly effective and has demonstrated excellent regioselectivity for the C-4 position, even with substrates bearing electron-withdrawing groups like a trifluoromethyl group.[9][13]
Caption: The role of the oxidant in the I₂ system is to generate a potent electrophilic iodine species and/or regenerate I₂ from the iodide byproduct.
Experimental Protocols
The following are representative, detailed protocols for the iodination of pyrazoles using the discussed reagents.
Method 1: Iodination using N-Iodosuccinimide (NIS) in Acidic Media[9]
This protocol is particularly effective for pyrazoles that are less reactive towards other iodinating agents.
-
Materials:
-
1-Aryl-3-CF₃-pyrazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol) in TFA (1 mL).
-
Heat the resulting mixture overnight at 80-85 °C.
-
Cool the solution to room temperature and dilute with DCM (60 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) to quench any unreacted iodine, followed by saturated aqueous NaHCO₃ (3 x 5 mL) to neutralize the acids.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.
-
Method 2: "Green" Iodination using Iodine (I₂) and Hydrogen Peroxide (H₂O₂) in Water[3][8]
This environmentally friendly protocol utilizes water as the solvent.
-
Materials:
-
Pyrazole derivative (1.0 equivalent)
-
Iodine (I₂) (0.5 equivalents)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (0.6 equivalents)
-
Water
-
5% aqueous sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature. Monitor the reaction by TLC. Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the color of iodine disappears.
-
The product can often be isolated by direct filtration, washed with water, and dried. If the product is soluble, extract with an appropriate organic solvent.
-
Method 3: Iodination using Iodine Monochloride (ICl)[3][7]
This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.
-
Materials:
-
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative (0.25 mmol)
-
Iodine monochloride (ICl) (3.0 equivalents)
-
Lithium carbonate (Li₂CO₃) (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Generalized Workflow for Electrophilic Iodination of Pyrazoles
The following diagram illustrates a generalized workflow for the electrophilic iodination of pyrazoles.
Caption: A generalized workflow for the electrophilic iodination of pyrazoles, from starting material to purified product.
Conclusion
The iodination of pyrazoles is a fundamental transformation in synthetic and medicinal chemistry. The choice of iodinating agent is a critical decision that should be guided by the specific characteristics of the pyrazole substrate and the desired outcome. For deactivated systems, an activated NIS/acid system is often the method of choice. For environmentally conscious synthesis, the I₂/H₂O₂ system in water presents a compelling "green" alternative. ICl offers high reactivity, while the I₂/CAN system provides excellent regioselectivity for challenging substrates. Finally, for the less common 5-iodo substitution pattern, a directed lithiation followed by quenching with iodine is the most reliable strategy. By understanding the relative merits and mechanistic underpinnings of each method, researchers can confidently select and execute the optimal iodination strategy to advance their synthetic goals.
References
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ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
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Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1967). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society, 89(24), 6241–6245. Available at: [Link]
-
ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]
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Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Wiley Online Library. Available at: [Link]
-
National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. Available at: [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]
-
Journal of the American Chemical Society. (1967). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society. Available at: [Link]
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INIS-IAEA. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]
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Semantic Scholar. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Semantic Scholar. Available at: [Link]
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MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Iodine-mediated synthesis of 4-selanylpyrazoles. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Highly Substituted 4-Iodopyrazole N-Oxides and Pyrazoles from Propargylamines. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ResearchGate. Available at: [Link]
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Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available at: [Link]
-
Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (2025). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available at: [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. Available at: [Link]
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Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]
-
PubMed. (n.d.). Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Iodine catalyzed synthesis of 1,4‐disubstituted pyrazoles. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Some iodinated pyrazole derivatives. Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Iodopyrazole Versus Other Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its vast spectrum of biological activities.[1][2][3] The strategic functionalization of the pyrazole ring is a key tactic for medicinal chemists to fine-tune pharmacological profiles. Among these modifications, halogenation, particularly at the 4-position, has proven to be a powerful tool. This guide offers an in-depth comparative analysis of 4-iodopyrazole derivatives against other pyrazole analogues, grounded in experimental data to elucidate the nuanced role of the iodo-substituent in modulating biological activity.
The Strategic Advantage of the 4-Iodo Substituent
The introduction of an iodine atom at the 4-position of the pyrazole ring imparts several physicochemical properties that can profoundly influence a molecule's interaction with biological targets. Unlike other halogens, iodine possesses a unique combination of size, polarizability, and lipophilicity. Crucially, it is an excellent halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (like an oxygen or nitrogen atom) on a biological macromolecule. This interaction can significantly enhance binding affinity and selectivity for a target protein, an effect often less pronounced with smaller halogens like chlorine or bromine.
Furthermore, the 4-iodopyrazole moiety serves as a versatile synthetic handle.[4] The carbon-iodine bond is highly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings.[4][5] This synthetic flexibility allows for the late-stage introduction of diverse chemical groups, enabling rapid exploration of the chemical space around the pyrazole core to optimize for potency and pharmacokinetic properties.[4]
Comparative Analysis of Biological Activities
The following sections provide a quantitative comparison of 4-iodopyrazole derivatives against other substituted pyrazoles across several key therapeutic areas.
Enzyme Inhibition: A Clear Case for Iodine
A classic example demonstrating the structure-activity relationship (SAR) of 4-substituted pyrazoles is their inhibition of human liver alcohol dehydrogenase (ADH), an enzyme critical for ethanol metabolism.[1] Experimental data clearly shows that the 4-iodopyrazole derivative is a significantly more potent inhibitor than its counterparts.
| Compound | Inhibition Constant (Kᵢ) (µM) |
| Pyrazole | 1.0 |
| 4-Methylpyrazole | 0.24 |
| 4-Bromopyrazole | 0.05 |
| 4-Iodopyrazole | 0.016 |
| (Data synthesized from publicly available research)[1] |
The nearly 15-fold increase in potency of 4-iodopyrazole compared to 4-methylpyrazole and a 3-fold increase over 4-bromopyrazole highlights the positive impact of the larger, more polarizable halogen in the active site of the ADH enzyme.[1] This enhanced affinity is likely due to stronger interactions, potentially including halogen bonding, with amino acid residues in the enzyme's active site.
Anticancer Activity: A Complex but Promising Picture
However, the 4-iodopyrazole scaffold is a key component in many potent kinase inhibitors.[4] For example, Crizotinib, an ALK and ROS1 inhibitor, features a related halogenated pyrazole core, underscoring the importance of this structural motif in cancer therapeutics. The value of the 4-iodopyrazole often lies in its role as a synthetic intermediate for creating complex, highly active molecules targeting kinases like c-Met, CDKs, and FGFRs.[4]
| Pyrazole Derivative Type | Target/Cell Line | Reported Activity (IC₅₀/GI₅₀) |
| Thiazolyl-pyrazoline | EGFR Kinase | 0.06 µM |
| Pyrazole Benzamide | HCT-116 (Colon Cancer) | 7.74 µg/mL |
| 1,3,4-Triarylpyrazole | MCF-7 (Breast Cancer) | 6.53 µM |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | 2.89 µM |
| (Data collated from various sources for illustrative purposes)[8][9] |
These examples demonstrate that highly substituted pyrazoles, often synthesized from precursors like 4-iodopyrazole, achieve potent anticancer activity.[8][9]
Antimicrobial Activity: Emerging Evidence
The pyrazole nucleus is also a promising scaffold for the development of new antimicrobial agents.[10][11] Studies have shown that specific substitutions are critical for activity. For instance, a study on novel pyrazole derivatives identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL against certain strains.[11]
While direct comparative data for a 4-iodopyrazole versus other 4-halopyrazoles in antimicrobial assays is sparse in the reviewed literature, the synthetic utility of 4-iodopyrazole enables the creation of derivatives with diverse functionalities necessary for potent antimicrobial effects.[12] For example, a series of halogenated pyrroles and pyrazoles containing a thiazole group were designed as antibacterial and anti-biofilm agents, with one compound showing an MIC of ≤0.125 μg/mL against vancomycin-resistant Enterococcus faecalis.[13]
Key Methodologies & Experimental Protocols
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These are standard, validated assays widely used in the field of drug discovery.
Protocol 1: Enzyme Inhibition Assay (Human Liver ADH)
This protocol is foundational for determining the inhibitory constant (Kᵢ) of a compound against a specific enzyme. The causality behind this experiment is to measure how effectively a compound competes with the enzyme's natural substrate, thereby inhibiting its activity.
1. Materials:
-
Purified human liver alcohol dehydrogenase (ADH)
-
Cofactor: NAD⁺ (e.g., 350 µM)
-
Substrate: Ethanol (varied concentrations, e.g., 0.5-37.5 mM)
-
Inhibitors: Pyrazole and its 4-substituted derivatives (4-iodo, 4-bromo, 4-methyl)
-
Buffer: 0.1 M Sodium phosphate, pH 7.4
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture in a cuvette containing sodium phosphate buffer, NAD⁺, and the ADH enzyme (e.g., 4 µg/ml).[1]
-
Add the inhibitor (e.g., 4-iodopyrazole) at varying concentrations to different cuvettes. A control cuvette with no inhibitor is essential.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, ethanol.[1]
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the Kᵢ value by analyzing the data using a suitable model, such as Dixon or Lineweaver-Burk plots. This value represents the concentration of inhibitor required to produce half-maximum inhibition.
Protocol 2: Cell-Based Anticancer Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
1. Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
2. Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole compounds for a set period (e.g., 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visual Syntheses
Diagrams help to visualize complex relationships and workflows, providing a clearer understanding of the concepts discussed.
Caption: General structure of the pyrazole ring highlighting key positions for substitution.
Caption: Step-by-step workflow for the cell-based MTT proliferation assay.
Conclusion and Future Outlook
The evidence strongly suggests that the 4-iodopyrazole scaffold is more than just another halogenated derivative; it is a strategic platform for drug discovery. Its unique physicochemical properties, particularly its capacity for halogen bonding, often translate into superior potency in enzyme inhibition.[1] While its direct application as a standalone therapeutic may vary, its true power lies in its synthetic versatility, which allows chemists to build complex and highly potent molecules targeting a range of diseases from cancer to microbial infections.[4]
Future research should focus on conducting more direct, head-to-head comparative studies of 4-iodo derivatives against other 4-halo and 4-alkyl pyrazoles within the same biological assays. Such studies, combined with co-crystallography to visualize binding interactions, will further elucidate the precise mechanisms by which the iodine substituent enhances biological activity and will guide the rational design of the next generation of pyrazole-based therapeutics.
References
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- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
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- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
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- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
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- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
- Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed.
- Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. PubMed.
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A Senior Application Scientist's Guide to Selecting Halopyrazoles for Sonogashira Reactions
For researchers, scientists, and professionals in drug development, the Sonogashira reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The alkynylation of heterocyclic scaffolds, particularly pyrazoles, is of paramount importance in the synthesis of a vast array of biologically active compounds. The strategic selection of the halopyrazole starting material is a critical determinant for the success of this powerful cross-coupling reaction. This guide provides an in-depth comparison of halopyrazole substrates, supported by experimental data, to inform your synthetic strategy and optimize reaction outcomes.
The Decisive Role of the Halogen: A Reactivity Hierarchy
The choice of halogen on the pyrazole ring is the most significant factor influencing the rate and efficiency of the Sonogashira coupling. This is a direct consequence of the carbon-halogen (C-X) bond dissociation energy, which dictates the ease of the oxidative addition step in the palladium catalytic cycle—often the rate-determining step of the reaction. The established reactivity trend for halogens in Sonogashira and other palladium-catalyzed cross-coupling reactions is as follows:
I > Br > Cl
This hierarchy is a reflection of the decreasing strength of the C-X bond as one moves down the halogen group. Iodopyrazoles, with the weakest C-I bond, are the most reactive substrates, often undergoing coupling at room temperature with shorter reaction times and lower catalyst loadings. Bromopyrazoles are less reactive and typically require elevated temperatures to achieve high conversion. Chloropyrazoles, possessing the strongest C-Cl bond, are the least reactive and often necessitate more specialized and robust catalytic systems for successful coupling.
To illustrate this principle, consider the following comparative data synthesized from literature sources for the Sonogashira coupling of 4-halopyrazoles with a terminal alkyne. While a direct side-by-side comparison under identical conditions is not always available, the trend is consistently observed across various studies.
| Halopyrazole | Typical Reaction Conditions | Observed Reactivity & Yield | Reference |
| 4-Iodopyrazole | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, rt | High reactivity, often complete conversion at room temperature. Yields are generally high. | [1] |
| 4-Bromopyrazole | Pd(OAc)₂, Ligand (e.g., SPhos), K₂CO₃, 80-120 °C | Moderate reactivity, requires heating for efficient conversion. Yields can be good to high with optimized conditions. | [2] |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | PdCl₂(PPh₃)₂, CuI, t-BuNH₂, MW, 120 °C | Lower reactivity, requires elevated temperatures and often microwave irradiation. The chloro atom is sufficiently activated by the adjacent aldehyde group. Yields are generally good. | [3] |
This data underscores the practical implications of the halogen choice. For rapid and efficient coupling under mild conditions, iodopyrazoles are the substrate of choice. Bromopyrazoles offer a balance of reactivity and stability, often being more readily available and cost-effective than their iodo counterparts. Chloropyrazoles represent a more challenging but potentially more economical option, particularly when the pyrazole ring is activated by electron-withdrawing groups.
The Influence of Substituents on the Pyrazole Ring
The electronic nature of substituents on the pyrazole ring also plays a crucial role in modulating its reactivity in Sonogashira couplings. As the pyrazole acts as the electrophilic partner in this reaction, its reactivity is enhanced by the presence of electron-withdrawing groups (EWGs) and diminished by electron-donating groups (EDGs).
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and formyl (-CHO) groups increase the electrophilicity of the carbon bearing the halogen. This facilitates the oxidative addition of the palladium catalyst to the C-X bond, thereby accelerating the reaction rate.
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-R) and alkoxy (-OR) groups decrease the electrophilicity of the pyrazole ring, making the oxidative addition step more challenging and slowing down the reaction.
The following table, compiled from a study on the Sonogashira coupling of various substituted 3-iodo-1-(1-ethoxyethyl)-1H-pyrazoles with phenylacetylene, provides experimental evidence for these electronic effects.
| Pyrazole Substrate | Substituent at C4 | Yield (%) | Reference |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | -H | 85 | [4] |
| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | -COOEt | 92 | [4] |
| 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | -CH₃ | 75 | [4] |
| 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | -NO₂ | 95 | [5] |
As the data indicates, the presence of an electron-withdrawing carboxylate or nitro group at the 4-position leads to higher yields compared to the unsubstituted pyrazole. In contrast, the electron-donating methyl group at the same position results in a lower yield under similar reaction conditions.
The Critical Role of N-Protection
Pyrazoles are N-heterocycles, and the lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic for N-unsubstituted pyrazoles. To circumvent this issue, protection of the pyrazole nitrogen is often a crucial step for a successful Sonogashira coupling.
Commonly used protecting groups for this purpose include:
-
Boc (tert-butyloxycarbonyl): This group is readily introduced and can be removed under acidic conditions. However, its stability in the presence of some organometallic reagents can be a concern.[4]
-
Ethoxyethyl (EtOEt): This protecting group is also easily introduced and can be removed under mild acidic conditions, offering a robust alternative to the Boc group.[4][5]
The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Experimental Protocols: A Practical Guide
Below are representative, detailed experimental protocols for the Sonogashira coupling of different halopyrazoles. These protocols are intended to serve as a starting point and may require optimization for specific substrates.
Protocol 1: Sonogashira Coupling of an N-Protected 4-Iodopyrazole
Reaction: Coupling of 1-Boc-4-iodopyrazole with phenylacetylene.
Materials:
-
1-Boc-4-iodopyrazole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-4-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Activated 5-Chloropyrazole
Reaction: Coupling of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with a terminal alkyne.
Materials:
-
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
tert-Butylamine (t-BuNH₂) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a microwave vial, combine the chloropyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and t-BuNH₂ in anhydrous DMF.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for the optimized reaction time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle and Selection Workflow
To further clarify the mechanistic underpinnings and the decision-making process, the following diagrams are provided.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
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A Comparative Guide to Copper and Palladium Catalysis for C-N Coupling of Iodopyrazoles
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazole moieties, in particular, are prevalent in a vast array of biologically active compounds. The formation of a carbon-nitrogen (C-N) bond at the pyrazole core is a critical transformation, and the choice of catalytic system can profoundly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two of the most powerful and widely employed methods for the C-N coupling of iodopyrazoles: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
This analysis is grounded in experimental data from peer-reviewed literature, offering a clear-eyed view of the strengths and limitations of each approach. We will delve into the mechanistic underpinnings, compare performance across a range of amine coupling partners, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
At a Glance: Copper vs. Palladium for Iodopyrazole C-N Coupling
| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst Cost | Lower | Significantly Higher |
| Toxicity | Lower | Higher, requires rigorous removal from final products |
| Typical Reaction Temp. | Often higher (100-150 °C), microwave irradiation can be beneficial | Generally milder (80-120 °C) |
| Ligands | Diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline) | Bulky, electron-rich phosphines (e.g., XPhos, tBuDavePhos) |
| Base Sensitivity | Generally compatible with a wider range of bases | Strong bases (e.g., NaOt-Bu, LHMDS) can limit functional group tolerance |
| Amine Scope | Particularly effective for alkylamines with β-hydrogens | Broad scope, but can be challenging for some primary amines and those with β-hydrogens due to β-hydride elimination |
| Functional Group Tolerance | Good, but can be limited by higher temperatures | Excellent, due to milder conditions and tunable ligands |
Mechanistic Divergence: A Tale of Two Metals
The distinct reactivity profiles of copper and palladium in C-N coupling reactions stem from their fundamentally different catalytic cycles. Understanding these mechanisms is key to troubleshooting and optimizing your reactions.
The Copper Pathway: The Ullmann Condensation
The copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Ullmann-Goldberg reaction, has a long history but has been revitalized with the development of modern ligand systems.[1] While the precise mechanism can be debated and may vary with the specific catalytic system, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Amide: The reaction is typically initiated by the deprotonation of the amine by a base, followed by coordination to a Cu(I) salt to form a copper(I) amide complex.
-
Oxidative Addition: The iodopyrazole then undergoes oxidative addition to the copper(I) amide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst.
Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann condensation.
The Palladium Pathway: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, prized for its broad applicability and high efficiency.[2] The catalytic cycle is well-established and proceeds through a series of Pd(0)/Pd(II) intermediates:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the iodopyrazole to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated pyrazole, regenerating the Pd(0) catalyst.
A potential side reaction, particularly with amines bearing β-hydrogens, is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of an enamine and a hydrodehalogenated pyrazole.[3]
Caption: A simplified catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Performance Comparison: A Data-Driven Analysis
The choice between copper and palladium catalysis is often dictated by the specific amine coupling partner. The following table presents a comparative overview of reaction outcomes for the C-N coupling of halo-pyrazoles with various amines, based on data from the literature. While direct side-by-side comparisons for the exact same 4-iodopyrazole substrate are not always available, these examples with closely related halo-pyrazoles provide valuable insights.
| Pyrazole Substrate | Amine | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1H-1-tritylpyrazole | Pyrrolidine | CuI / ligand | N/A | N/A | 43 | [4] |
| 4-Bromo-1H-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | 160 (MW) | 0.17 | 7 | [3] |
| 4-Iodo-1-methyl-1H-pyrazole-3-amine | Alkylamine | CuI / 1,10-Phenanthroline | 110 | 12-24 | Good | [5] |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 160 (MW) | 0.17 | 60 | [3] |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | 160 (MW) | 0.17 | 67 | [3] |
| 4-Bromo-1H-indazole | Aniline | Pd₂(dba)₃ / BrettPhos | 65 | 16 | 85 | [6] |
| 4-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃ / RuPhos | 65 | 4 | 92 | [6] |
Key Observations:
-
Complementary Reactivity for Aliphatic Amines: A key takeaway is the complementary nature of the two catalytic systems for aliphatic amines. Copper catalysis appears to be more effective for the coupling of alkylamines that possess β-hydrogens, such as pyrrolidine.[4] In contrast, palladium catalysis can struggle with these substrates due to competitive β-hydride elimination, leading to lower yields.[3] For cyclic secondary amines like piperidine and morpholine, palladium catalysis can provide good yields.[3]
-
Palladium's Prowess with Anilines: For the coupling of anilines, the Buchwald-Hartwig amination is often the method of choice, demonstrating high efficiency and functional group tolerance under relatively mild conditions.[6]
-
The Role of the Halogen: While this guide focuses on iodopyrazoles due to their high reactivity, it's worth noting that for palladium-catalyzed reactions, the corresponding bromopyrazole can sometimes be a more effective substrate.[4]
Practical Considerations and Field-Proven Insights
Ligand and Base Selection:
-
Copper Catalysis: Diamine ligands, such as 1,10-phenanthroline and its derivatives, are commonly employed in copper-catalyzed C-N couplings.[5] In some cases, simple and inexpensive ligands like L-proline can also be effective. The choice of base is often less critical than in palladium catalysis, with inorganic bases like K₂CO₃ or Cs₂CO₃ being widely used.
-
Palladium Catalysis: The success of the Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos have shown broad utility.[6][7] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is crucial for efficient reaction.[6]
Solvent and Temperature:
-
Copper Catalysis: Reactions are often conducted in polar aprotic solvents like DMF or dioxane at elevated temperatures, frequently with the aid of microwave irradiation to reduce reaction times.[8]
-
Palladium Catalysis: Toluene and THF are common solvents for Buchwald-Hartwig aminations, with reaction temperatures typically in the range of 80-120 °C.[6]
Cost and Toxicity:
From an industrial and process chemistry perspective, the significantly lower cost and toxicity of copper catalysts are major advantages over their palladium counterparts.[9] However, the often milder reaction conditions and broader substrate scope of palladium catalysis can make it the more practical choice in a research and development setting where speed and versatility are paramount.
Experimental Protocols
The following are representative, generalized protocols for the copper- and palladium-catalyzed C-N coupling of a 4-iodopyrazole. These should be considered as starting points, and optimization of specific parameters may be necessary for your particular substrate combination.
Copper-Catalyzed N-Arylation of a 4-Iodopyrazole (Ullmann Type)
Caption: General workflow for a copper-catalyzed C-N coupling of a 4-iodopyrazole.
Palladium-Catalyzed N-Arylation of a 4-Iodopyrazole (Buchwald-Hartwig)
Caption: General workflow for a palladium-catalyzed C-N coupling of a 4-iodopyrazole.
Conclusion and Future Outlook
Both copper- and palladium-catalyzed methodologies offer powerful and versatile solutions for the C-N coupling of iodopyrazoles. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic challenge at hand.
Palladium catalysis, with its well-defined mechanisms and highly tunable ligand systems, often provides a faster and more reliable route to a broader range of N-aryl pyrazoles, particularly when dealing with complex substrates and sensitive functional groups. However, the cost and potential toxicity of palladium are significant considerations, especially in process development and large-scale synthesis.
Copper catalysis, on the other hand, presents a more economical and environmentally benign alternative. While traditionally requiring harsher conditions, modern ligand-accelerated protocols have significantly expanded its scope and utility. For certain transformations, such as the coupling of alkylamines with β-hydrogens, copper catalysis can outperform its palladium counterpart.
The ongoing development of more active and robust catalysts for both metals, including the exploration of novel ligands and reaction conditions, promises to further enhance the capabilities of synthetic chemists in accessing diverse and complex pyrazole-containing molecules. By understanding the fundamental principles and practical nuances of each catalytic system, researchers can navigate the complexities of C-N bond formation with greater confidence and success.
References
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- 5. Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-iodo-1,3-dimethyl-1H-pyrazole
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4-iodo-1,3-dimethyl-1H-pyrazole (CAS No. 6647-97-8), a halogenated heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established safety protocols and an understanding of the chemical's reactivity and potential hazards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is paramount. This compound, like many iodinated organic molecules, requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar iodinated pyrazoles provides a strong basis for risk assessment. The primary hazards are associated with irritation and potential harm upon improper contact or inhalation.[1][2][3]
Thermal decomposition is a significant consideration. In the event of a fire or high-temperature incineration, halogenated compounds can release hazardous byproducts such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen iodide (HI).[4] This potential for hazardous decomposition products is a key reason why specialized disposal methods are required.
Table 1: Summary of Anticipated Hazards for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2][3] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H303: May be harmful if swallowed.[1][3] |
Pre-Disposal Essentials: Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous segregation of waste streams at the point of generation.
Personal Protective Equipment (PPE): Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[2][5] The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility data. Remove gloves carefully to avoid skin contamination.[4]
-
Body Protection: A long-sleeved laboratory coat.[4]
Waste Segregation Protocol: This is the most critical step in ensuring proper disposal. As a halogenated organic compound, this compound waste must not be mixed with other waste streams.[7][8]
-
Designated Halogenated Waste: Establish a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7][8] This includes the pure compound, solutions containing it, and any contaminated materials (e.g., pipette tips, absorbent pads).
-
Why Segregate? The rationale is both economic and technical. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HI).[9] This process is significantly more expensive than the disposal of non-halogenated solvents, which can sometimes be recycled or used in fuel blending.[10] Mixing these wastes contaminates the entire volume, leading to unnecessarily high disposal costs and environmental burden.
-
Incompatibilities: Keep halogenated waste separate from strong acids, bases, and oxidizers to prevent dangerous chemical reactions.[8]
Step-by-Step Disposal Protocol
Disposal of chemical waste is a regulated process. Laboratory personnel are responsible for the safe collection and labeling of waste, which is then handled by trained professionals.
Step 1: Waste Characterization
-
Immediately identify any waste containing this compound as Hazardous Waste and, more specifically, as Halogenated Organic Waste .[7] This classification dictates its entire disposal pathway.
Step 2: Containerization and Labeling
-
Select the Right Container: Use a chemically compatible container that is in good condition and has a tightly sealing screw cap.[8] The container must be "vapor tight" and "spill proof."[8]
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated space away from incompatible materials.[2]
-
Ensure the container is within a secondary containment tray to control any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management provider. They are responsible for collecting the waste and managing its transport and final disposal in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Documentation: Be prepared to provide a complete list of the waste container's contents. Accurate record-keeping is a legal requirement and ensures the waste is handled correctly by the disposal facility.[13]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, close laboratory doors to contain vapors and allow the chemical hood to exhaust the area.[8]
-
Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container. Seal the container tightly.[8]
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for disposal according to the protocol in Section 3.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the critical decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]
-
Disposal process for halogenated organic material (Patent). OSTI.GOV.[Link]
-
Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection.[Link]
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Hazardous Waste Segregation Guide. Unknown University Source.[Link]
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What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained via YouTube.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]
-
Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. Advanced Weighing Systems (distributor for TCI).[Link]
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Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection.[Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.[Link]
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A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate.[Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]
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A Comprehensive Guide to the Safe Handling of 4-iodo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential safety and logistical information for the use of 4-iodo-1,3-dimethyl-1H-pyrazole (CAS No. 6647-97-8), a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling of this compound. Based on available Safety Data Sheets (SDS), the primary hazards are as follows:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Hazard Summary Table:
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | ChemScene[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | ChemScene[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | ChemScene[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | ChemScene[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards of this compound. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Given that the compound causes serious eye irritation, chemical safety goggles with side shields are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: To prevent skin irritation, impervious clothing, such as a long-sleeved laboratory coat, is required.[1] Protective gloves are essential. Nitrile gloves are a suitable choice for handling this solid compound.[1] Always inspect gloves for any signs of degradation or punctures before use.
-
Respiratory Protection: To mitigate the risk of respiratory tract irritation, handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guidance is designed to minimize exposure and ensure safe handling from receipt of the compound to its use in an experimental setup.
3.1. Preparation and Weighing:
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1] Ensure the area is clean and uncluttered. Have an emergency eyewash station and safety shower readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in Section 2.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a disposable weighing boat to prevent cross-contamination.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors.
-
Labeling: Clearly label all vessels containing this compound with the full chemical name and appropriate hazard warnings.
Safe Handling Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[3]
4.1. Waste Segregation:
-
Solid Waste: Any solid this compound, contaminated weighing boats, or other solid materials should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[4] Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.
4.2. Container Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[3] Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
4.3. Final Disposal:
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
-
PubChem. 4-Iodopyrazole. National Institutes of Health. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
University of Wisconsin-Madison. Halogenated Waste. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
